2-Phthalimidopropionic acid
Description
The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 328. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['236670', '13404']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880899 | |
| Record name | 2-Phthalimidopropionic acid | |
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Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19506-87-7, 21860-84-4, 29588-83-8 | |
| Record name | 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19506-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phthalimidopropionic acid | |
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| Record name | N-Phthaloyl-DL-alanine | |
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| Record name | 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta- | |
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| Record name | NSC236670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236670 | |
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| Record name | 19506-87-7 | |
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| Record name | 2-Phthalimidopropionic acid | |
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| Record name | 2-phthalimidopropionic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.183 | |
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| Record name | Phthaloyl-DL-alanine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Phthalimidopropionic Acid: Mechanism and Protocol
Abstract
2-Phthalimidopropionic acid, also known as N-phthaloyl-alanine, serves as a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral synthons.[1] The phthaloyl group provides a robust and stable protecting group for the primary amine of alanine, preventing unwanted side reactions. This guide provides an in-depth exploration of the primary synthesis mechanism, a detailed and validated experimental protocol, and a discussion on the subsequent deprotection of the phthaloyl group. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies.
Chapter 1: The Synthesis Mechanism: A Nucleophilic Acyl Substitution Approach
The most common and direct method for synthesizing this compound is the condensation reaction between phthalic anhydride and the amino acid alanine.[1] This reaction is a cornerstone of amino acid protection strategies and proceeds through a well-understood nucleophilic acyl substitution mechanism.
Principle of the Reaction
The synthesis leverages the nucleophilic character of the amino group (-NH₂) on alanine and the electrophilic nature of the carbonyl carbons in phthalic anhydride. The amino group attacks one of the carbonyls, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the stable five-membered phthalimide ring structure.[1] This method is advantageous as it often proceeds with high yields and can be performed under relatively straightforward conditions.[2]
Step-by-Step Mechanism
The reaction can be dissected into the following key mechanistic steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the alanine amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of phthalic anhydride. This breaks the carbonyl π bond, forming a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This step forms an intermediate phthalamic acid derivative, specifically N-(1-carboxyethyl)phthalamic acid.
-
Intramolecular Cyclization and Dehydration: Under heating, the carboxylic acid group and the amide group of the phthalamic acid intermediate undergo an intramolecular condensation reaction. The hydroxyl group of the carboxylic acid is protonated, making it a good leaving group (water). The amide nitrogen then attacks the carbonyl carbon, forming a five-membered ring.
-
Formation of the Imide: The final step involves the elimination of a water molecule to form the stable N-phthaloyl-alanine (this compound).
This direct condensation is often preferred over the classical Gabriel synthesis (which involves the alkylation of potassium phthalimide with an α-halo acid) for its simplicity when the amino acid is readily available.[3][4][5][6]
Mechanistic Diagram
The following diagram illustrates the reaction pathway from phthalic anhydride and alanine to this compound.
Caption: Reaction mechanism for the N-phthaloylation of alanine.
Chapter 2: Validated Experimental Protocol
This chapter details a reliable and reproducible protocol for the synthesis of this compound (N-phthaloyl-dl-alanine) via the thermal condensation of phthalic anhydride and DL-alanine in a solvent.
Materials and Reagents
-
DL-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
10% Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Data Summary Table
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Reactant Molar Ratio | 1:1 (Phthalic Anhydride:DL-Alanine) | [1] |
| Solvent | Glacial Acetic Acid | [1][7] |
| Reaction Temperature | Reflux (approx. 118 °C) | [2] |
| Reaction Time | 5-7 hours | [1] |
| Expected Yield | Up to 91% | [1] |
| Melting Point | 147-150 °C | [1] |
Detailed Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine.[1]
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.[1]
-
Reflux: Heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 5-7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will likely result in a sticky, oily mass.[1]
-
Work-up: To the resulting residue, add a mixture of diethyl ether and water (e.g., in a 1:4 ratio) and transfer to a separatory funnel. Shake vigorously to extract the product.[1] The aqueous layer contains the product.
-
Purification (Recrystallization): Acidify the aqueous layer with 10% HCl to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel. Recrystallize the crude product from an ethanol/water mixture to yield pure N-phthaloyl-dl-alanine.[8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Chapter 3: Deprotection of the Phthaloyl Group
While the phthaloyl group is stable, its removal is essential to liberate the free amine for subsequent reactions, such as peptide coupling. The most widely adopted method is hydrazinolysis, known as the Ing-Manske procedure.[3][4]
The Ing-Manske Procedure
The Ing-Manske procedure offers a milder, non-acidic alternative to harsh hydrolytic conditions.[3][4] The reaction involves refluxing the N-alkylphthalimide with hydrazine hydrate (NH₂NH₂) in a solvent like ethanol.[3][4]
Mechanism:
-
Nucleophilic Addition: Hydrazine acts as a potent nucleophile, attacking one of the carbonyl carbons of the phthalimide ring.
-
Ring Opening: This leads to the opening of the imide ring.
-
Intramolecular Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group occurs.
-
Product Formation: This forms a stable, cyclic phthalhydrazide precipitate and liberates the desired primary amine (alanine).[4]
The key advantage of this method is its mildness, which preserves acid- and base-sensitive functional groups elsewhere in the molecule.[3][4]
Deprotection Mechanism Diagram
Caption: Mechanism of phthaloyl deprotection via hydrazinolysis.
Conclusion
The synthesis of this compound via the direct condensation of phthalic anhydride and alanine is a robust and efficient method for protecting the amino group. The reaction proceeds through a clear nucleophilic acyl substitution mechanism, resulting in high yields of the desired product. The subsequent deprotection, typically achieved through the mild Ing-Manske procedure, allows for the versatile use of this compound in further synthetic applications. The protocols and mechanisms detailed in this guide provide a comprehensive resource for researchers, ensuring both a strong theoretical understanding and a practical framework for successful synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine.
- ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol.
- Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
- PrepChem.com. (n.d.). Synthesis of phthaloyl-β-alanine.
- ResearchGate. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g).
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES.
- chemeurope.com. (n.d.). Gabriel synthesis.
- Química Organica.org. (n.d.). Amino Acid Synthesis - Gabriel.
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- 6. Amino Acid Synthesis - Gabriel [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Physical and chemical properties of 2-Phthalimidopropionic acid
An In-Depth Technical Guide to 2-Phthalimidopropionic Acid
Authored by: A Senior Application Scientist
Foreword: Understanding this compound
In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount. This compound, a derivative of the amino acid alanine, represents a cornerstone molecule in this domain. Its structure elegantly combines a stable phthalimide protecting group with a versatile propionic acid moiety, making it an indispensable intermediate. This guide provides an in-depth exploration of its physical, chemical, and analytical properties, designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for practical application. We will delve beyond mere data points, focusing on the causality behind its properties and the rationale for its application and analysis.
Section 1: Core Molecular Identity and Physicochemical Profile
This compound, systematically named 2-(1,3-dioxoisoindol-2-yl)propanoic acid, is a white crystalline solid at room temperature.[1][2] The molecule's architecture features a chiral center at the alpha-carbon of the propionic acid chain, meaning it can exist as two enantiomers, (R)- and (S)-2-phthalimidopropionic acid, or as a racemic mixture. The phthalimide group serves as a robust protecting group for the amine functionality of alanine, preventing unwanted side reactions during synthesis while being removable under specific conditions.
Molecular Structure
The foundational identity of any chemical compound lies in its structure. The diagram below illustrates the connectivity of atoms in this compound.
Caption: Figure 1: Chemical Structure of this compound
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound. These values are critical for designing experiments, selecting appropriate solvents, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][3][4] |
| Molecular Weight | 219.19 g/mol | [1][4] |
| CAS Number | 19506-87-7 (for racemic) | [1][3][5] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 155-157 °C | [1] |
| Boiling Point | 407.9 ± 28.0 °C (Predicted) | [1] |
| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.90 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Section 2: Chemical Properties and Reactivity
The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the phthalimide.
-
Carboxylic Acid Group: As a carboxylic acid with a predicted pKa of around 3.90, it readily undergoes reactions typical of this class, including deprotonation in the presence of a base, esterification with alcohols, and amide bond formation with amines. These reactions are fundamental to its role as a building block in synthesizing larger, more complex molecules.[1]
-
Phthalimide Group: The phthalimide group is a highly stable amide functionality, making it an excellent protecting group for the primary amine of alanine. Its stability is attributed to the delocalization of the nitrogen lone pair across two carbonyl groups. Deprotection, or the removal of the phthalimide group, is a key reaction that liberates the free amine. The most common method for this is the Ing-Manske procedure , which involves hydrazinolysis (reaction with hydrazine).
Key Reaction: Phthalimide Deprotection
The liberation of the underlying amino acid is crucial for its use in peptide synthesis. The diagram below outlines the hydrazinolysis reaction pathway.
Caption: Figure 2: Deprotection of this compound
This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable, five-membered phthalhydrazide ring, which often precipitates out of solution, driving the reaction to completion and simplifying purification.
Section 3: Synthesis and Purification Workflow
This compound is typically synthesized via a variation of the Gabriel synthesis. This method involves the nucleophilic substitution of a halide by the potassium salt of phthalimide.
General Synthesis Pathway
The process begins with the deprotonation of phthalimide, followed by its reaction with a 2-halopropionic acid derivative (e.g., ethyl 2-bromopropionate), and subsequent hydrolysis of the ester.
Caption: Figure 3: General Synthesis Workflow
Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure. Causality Note: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the phthalimide anion highly nucleophilic.
-
Preparation: To a solution of potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add ethyl 2-bromopropionate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. The intermediate ester will precipitate. Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the crude ester in a mixture of ethanol and 2M aqueous HCl. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Isolation: Cool the solution. The product, this compound, will crystallize out.
-
Purification: Filter the crystalline product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product under vacuum.
Section 4: Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. One would expect to see signals corresponding to the aromatic protons of the phthalimide group (typically in the 7.7-7.9 ppm region), the methine proton on the chiral center, the methyl protons, and the acidic proton of the carboxylic acid (which can be broad and may exchange with D₂O).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two strong C=O stretches from the imide group (~1775 and 1710 cm⁻¹), and a C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] Under electron impact (EI) ionization, fragmentation patterns can provide further structural evidence.[8]
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and separating potential impurities.
-
Rationale: A reversed-phase C18 column is suitable for this compound due to its moderate polarity and the presence of the aromatic phthalimide group. A UV detector is effective because the phthalimide moiety is a strong chromophore. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape.
-
Step-by-Step Protocol:
-
System: An HPLC system equipped with a UV detector (set to ~220 nm), a pump, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Section 5: Applications in Drug Development and Research
The utility of this compound is primarily as a protected form of the amino acid alanine.
-
Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptidomimetics. The phthalimide group's stability allows it to withstand various reaction conditions used for peptide chain elongation.
-
Chiral Synthesis: Enantiomerically pure forms of the compound are valuable starting materials for the asymmetric synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
-
Inhibitor Development: It has been used in the preparation of specialized molecules, such as endothiopeptide inhibitors of HIV-1 Protease, demonstrating its role in medicinal chemistry research.[1][4] Its derivatives have also been explored for anti-inflammatory, antinociceptive, and antimicrobial properties.[9][10]
Section 6: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary derived from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][11]
-
Skin Irritation (Category 2): Causes skin irritation.[3][11]
-
Eye Irritation (Category 2): Causes serious eye irritation.[3][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][11]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves for integrity before use.[2][3]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
-
-
Hygiene: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12] Recommended storage is often refrigerated (2-8°C).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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SAFETY DATA SHEET - 3-Phthalimidopropionic acid. Fisher Scientific. [Link]
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3-Phthalimidopropionic acid | C11H9NO4 | CID 76859. PubChem. [Link]
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Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. PubMed. [Link]
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Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. ResearchGate. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
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2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem. [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health. [Link]
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Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. PubMed. [Link]
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Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. PubMed. [Link]
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Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
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Re‐Imagining Drug Discovery using Mass Spectrometry. Purdue University. [Link]
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Determination of 23 phthalic acid esters in food by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... ResearchGate. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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3-PHTHALIMIDOPROPIONIC ACID. precisionFDA. [Link]
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A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
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(PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate. [Link]
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Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]
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Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. National Institutes of Health. [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000026). Human Metabolome Database. [Link]
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Propionic acid. Wikipedia. [Link]
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proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
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Revolutionizing Drug Discovery: A Comprehensive Review of AI Applications. MDPI. [Link]
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When (S)-2-bromopropanoic acid [(S) - Filo. Filo. [Link]s-with-concentrated-sodium-hydroxide-the-prod_680231)
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2-Phthalimidopropionic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the analytical methodologies employed in the structural elucidation of this compound. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its molecular architecture is paramount. This document moves beyond a simple recitation of data, offering a causal analysis of experimental choices and a self-validating framework for its structural confirmation. We will delve into the synthesis of this compound and dissect its structural features through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the critical aspect of its chirality and the analytical techniques for enantiomeric resolution will be discussed. This guide is intended to serve as a practical resource for researchers and professionals, providing both theoretical grounding and actionable protocols.
Introduction: The Significance of this compound
This compound, also known as N-Phthaloyl-alanine, is a derivative of the amino acid alanine. Its structure incorporates a phthalimide group, a common protecting group for amines in organic synthesis, attached to the nitrogen of the alanine backbone. This compound and its analogues are valuable building blocks in the synthesis of more complex molecules, including peptidomimetics and pharmacologically active agents. For instance, N-Phthaloyl-alanine has been utilized in the preparation of endothiopeptide inhibitors of HIV-1 Protease[1][2]. Given its role in medicinal chemistry, unequivocal confirmation of its structure is a critical first step in any research or development endeavor. The presence of a chiral center also introduces the need for stereochemical control and analysis, a crucial aspect of modern drug design.
Synthesis: Constructing the Molecular Framework
A common and logical route for the synthesis of this compound is the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides. In this context, it is adapted to utilize an alpha-amino acid as the starting material.
Synthetic Pathway: A Modified Gabriel Approach
The synthesis typically involves the reaction of phthalic anhydride with DL-alanine in a suitable solvent, often a high-boiling one like dimethylformamide (DMF) or by heating the neat reactants. The initial reaction forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to yield the final phthalimide product.
Caption: Integrated spectroscopic approach for structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Phthalimide Protons: The four aromatic protons of the phthalimide group are in two different chemical environments due to the symmetry of the phthalimide ring. They are expected to appear as two multiplets in the downfield region (typically around 7.8-8.0 ppm) due to the deshielding effect of the adjacent carbonyl groups.
-
Methine Proton (-CH): The single proton on the chiral carbon is adjacent to both the carboxylic acid and the phthalimide group, causing it to be significantly deshielded. This proton will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, coupling with the single methine proton. This signal is expected in the more upfield region.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phthalimide Ar-H | 7.8 - 8.0 | Multiplet |
| Methine -CH | 4.5 - 5.0 | Quartet (q) |
| Methyl -CH₃ | 1.5 - 1.8 | Doublet (d) |
| Carboxyl -COOH | 10 - 12 | Broad Singlet (br s) |
A publicly available spectrum of this compound confirms these predictions.[3]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the phthalimide group, we expect to see a specific number of signals.
-
Carbonyl Carbons (C=O): Two distinct carbonyl carbon signals are expected: one for the carboxylic acid and one for the two equivalent imide carbonyls. These will be the most downfield signals.
-
Aromatic Carbons: The phthalimide group has four aromatic carbons, but due to symmetry, only two signals are expected in the aromatic region.
-
Quaternary Aromatic Carbons: The two carbons of the phthalimide ring to which the carbonyl groups are attached are also equivalent and will produce a single signal.
-
Methine Carbon (-CH): The chiral carbon will have a distinct signal.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imide C=O | ~168 |
| Carboxyl C=O | ~175 |
| Aromatic C (quaternary) | ~132 |
| Aromatic CH | ~124, ~135 |
| Methine -CH | ~50 |
| Methyl -CH₃ | ~15 |
These predictions are consistent with typical chemical shift values for similar functional groups.[4][5]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[6]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyls): Two distinct C=O stretching bands are anticipated. The imide carbonyls will show a strong absorption around 1715 cm⁻¹ and potentially a weaker overtone. The carboxylic acid carbonyl will also exhibit a strong absorption around 1700 cm⁻¹.[6] These may overlap to form a broad, intense band.
-
C-N Stretch (Imide): A stretching vibration for the C-N bond of the imide is expected in the 1300-1000 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): The C-O stretch of the carboxylic acid will appear in the 1320-1210 cm⁻¹ range.
The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol .[1][7] The mass spectrum should show a molecular ion peak at m/z = 219.
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z = 174.
-
Loss of the Propionic Acid Side Chain: Cleavage of the bond between the phthalimide nitrogen and the chiral carbon can lead to a phthalimide fragment ion. The phthalimide radical cation has an m/z of 147.[8]
-
McLafferty Rearrangement: While less likely to be the dominant pathway, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the methyl group to one of the imide carbonyls, followed by cleavage.
-
The observation of the correct molecular ion peak and characteristic fragment ions provides strong confirmation of the molecular formula and substructures.
Chirality and Enantiomeric Analysis
This compound possesses a single stereocenter at the alpha-carbon, meaning it exists as a pair of enantiomers (R and S). In drug development, it is often crucial to work with a single enantiomer, as they can have different pharmacological activities and metabolic fates.
Enantiomeric Separation Techniques
The separation of enantiomers, or chiral resolution, is a critical process. Several methods can be employed:
-
Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine) forms diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts yields the pure enantiomers.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[9][10] Alternatively, the racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]
Caption: Common methods for the chiral resolution of this compound.
Conclusion: A Unified Structural Picture
The structural elucidation of this compound is a textbook example of the power of modern analytical chemistry. Through a logical synthetic pathway, we can construct the molecule, and by applying a suite of spectroscopic techniques—NMR, IR, and MS—we can systematically and unequivocally confirm its atomic connectivity, functional groups, and molecular weight. Each technique provides a layer of evidence that, when combined, creates a self-validating and trustworthy structural assignment. The further consideration of its stereochemistry and the methods for enantiomeric resolution highlight the depth of analysis required for compounds of pharmaceutical interest. This guide provides a robust framework for researchers to confidently approach the characterization of this compound and related molecules in their own work.
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An In-depth Technical Guide to 2-Phthalimidopropionic Acid (CAS 19506-87-7): Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-Phthalimidopropionic acid, also known by its synonym N-Phthaloyl-dl-alanine, is a protected form of the amino acid alanine. The introduction of the phthaloyl group to the amine functionality renders it a valuable and versatile building block in synthetic organic chemistry, particularly in the realms of peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough exploration of its applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 19506-87-7 | [2] |
| Molecular Formula | C₁₁H₉NO₄ | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| Melting Point | 155-157 °C | [3] |
| Boiling Point (Predicted) | 407.9 ± 28.0 °C | [3] |
| Density (Predicted) | 1.467 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in methanol. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of dl-alanine with phthalic anhydride.[2] This reaction proceeds via a nucleophilic acyl substitution where the amino group of alanine attacks a carbonyl carbon of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.[2]
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of N-Phthaloyl-dl-alanine.
Detailed Synthetic Protocol: Thermal Condensation in Acetic Acid
This protocol is a robust and widely used method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
dl-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (for work-up, if necessary)
-
Ethanol (for recrystallization)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and dl-alanine (e.g., 25 mmol each) in glacial acetic acid (e.g., 20 mL).[2]
-
Heat the mixture to reflux and maintain for 5-7 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will typically yield a sticky, oily residue.[2]
-
To the residue, add a mixture of diethyl ether and water (e.g., a 1:4 ratio) and stir vigorously to induce precipitation of the product.[2]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified N-Phthaloyl-dl-alanine in a vacuum oven to a constant weight.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.
¹H NMR Interpretation:
-
Aromatic Protons: The four protons on the phthalimide ring will typically appear as a multiplet in the aromatic region (δ 7.8-8.0 ppm).
-
Methine Proton: The proton on the chiral carbon of the alanine moiety will be a quartet, split by the three methyl protons.
-
Methyl Protons: The three protons of the methyl group will appear as a doublet, split by the single methine proton.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will be a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Interpretation:
-
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the phthalimide group and one for the carboxylic acid.
-
Aromatic Carbons: Signals corresponding to the carbons of the benzene ring will be observed in the aromatic region.
-
Aliphatic Carbons: Signals for the methine and methyl carbons of the alanine backbone will be present in the aliphatic region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is typically employed.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method can be optimized to achieve baseline separation of the product from starting materials and any potential by-products.[4]
Applications in Drug Discovery and Development
The phthaloyl-protected nature of this compound makes it a valuable synthon in several areas of drug discovery.
Peptide Synthesis
The primary application of this compound is as a protected amino acid in peptide synthesis.[5] The phthaloyl group effectively blocks the nucleophilicity of the amine, preventing self-condensation and allowing for the selective formation of peptide bonds at the carboxyl terminus. The phthaloyl group is stable under various coupling conditions and can be removed when desired.[2]
Chiral Building Block in Asymmetric Synthesis
As a derivative of a natural amino acid, N-Phthaloyl-alanine, particularly its enantiomerically pure forms, serves as a versatile chiral building block.[5] This allows for the introduction of a specific stereocenter into a target molecule, which is crucial for the biological activity of many pharmaceuticals.
Synthesis of Bioactive Molecules
Derivatives of phthalimides have demonstrated a wide range of biological activities, and this compound serves as a key starting material for the synthesis of novel therapeutic agents.
Phthalimide derivatives are known to possess anti-inflammatory properties, with their mechanism of action often linked to the modulation of pro-inflammatory cytokines such as TNF-α.[6][7] The core phthalimide structure can be modified by derivatizing the carboxylic acid of this compound to generate libraries of compounds for screening as potential anti-inflammatory drugs.[8][9] The anti-inflammatory effects can also be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7]
Caption: Phthalimide derivatives can exert anti-inflammatory effects by inhibiting key mediators like TNF-α and COX-2.
N-phthaloylamino acids and their derivatives have shown promise as antimicrobial agents.[10] The mechanism of action is thought to involve multiple targets, including the destabilization of bacterial mRNA and the chelation of metal ions essential for enzymatic activity.[10] this compound can be used as a scaffold to synthesize novel antimicrobial compounds with improved potency and spectrum of activity.[11][12]
This compound is a precursor in the synthesis of more complex molecules, including some designed as HIV-1 protease inhibitors.[13][14] The design of these inhibitors often involves creating peptidomimetic structures that can fit into the active site of the viral protease, thereby blocking its function and preventing viral maturation.[14] The phthaloyl-protected alanine moiety can be incorporated into these larger structures.
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[1][15] It may also cause respiratory irritation.[1][15]
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Handle only in a well-ventilated area or under a chemical fume hood.[15]
-
Avoid breathing dust.[15]
-
Do not ingest. If swallowed, seek immediate medical attention.[15]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[15]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 19506-87-7) is a fundamentally important building block for researchers and scientists in organic synthesis and drug development. Its utility as a protected amino acid in peptide synthesis is well-established, and its role as a chiral synthon provides access to a wide array of enantiomerically pure molecules. The growing body of research on the diverse biological activities of phthalimide derivatives further underscores the importance of this compound as a starting material for the discovery of new therapeutic agents. This guide has provided a comprehensive technical overview to support its effective and safe use in the laboratory.
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ResearchGate. (2020). Scheme 1. Synthetic procedure to obtain the N-phthaloyl methyl alaninate pyrroloisoindolone derivatives. Retrieved from [Link]
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Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Applied Pharmaceutical Science, 9(6), 133-140.[7]
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PubMed. (2024). Phthalimides as anti-inflammatory agents. Retrieved from [Link][8]
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PubMed. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Retrieved from [Link][9]
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MDPI. (n.d.). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved from [Link][16]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2021). Molecules, 26(6), 1735.[10]
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TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Retrieved from [Link][5]
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SciSpace. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link][17]
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ResearchGate. (2004). N-Phthaloyl-dl-alanine. Retrieved from [Link][3]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Egbujor, M. C., et al. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(09), 1003-1014.[11]
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JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Retrieved from [Link][12]
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ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][4]
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ResearchGate. (2020). Synthesis and anti-pseudomonal activity of new -Ala modified analogues of the antimicrobial peptide anoplin. Retrieved from [Link]
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Chemistry World. (2009). Molecules made to measure. Retrieved from [Link][13]
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Stevens Institute of Technology. (n.d.). Design and synthesis of HIV-1 protease inhibitors. Retrieved from [Link][14]
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PubMed Central. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Retrieved from [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from [Link]
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PubMed. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]
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PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
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PubChem. (n.d.). N-Phthaloyl-DL-phenylalanine. Retrieved from [Link]
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N-Phthalyl-DL-alanine: A Technical Guide to Unveiling Its Biological Potential
Introduction: The Phthalimide Scaffold - A Privileged Structure in Medicinal Chemistry
The phthalimide moiety, a simple bicyclic aromatic structure, has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties and synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, antimicrobial, and anticancer effects.[1][2][3] The historical significance of thalidomide and its analogs, for instance, underscores the profound impact that phthalimide-based drugs can have on clinical practice, particularly in the treatment of multiple myeloma and certain inflammatory conditions.[2][4]
This guide focuses on a specific, yet under-explored, member of this family: N-Phthalyl-DL-alanine. By incorporating an alanine moiety, this compound introduces a chiral center and a carboxylic acid group, features that can significantly influence its interaction with biological targets. While direct studies on the biological activity of N-Phthalyl-DL-alanine are limited, the extensive research on related N-phthaloyl amino acids and other phthalimide derivatives provides a strong rationale for its investigation as a potential bioactive agent.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the synthesis, potential biological activities, and robust experimental methodologies to unlock the therapeutic promise of N-Phthalyl-DL-alanine.
Synthesis of N-Phthalyl-DL-alanine: A Foundational Step
The synthesis of N-Phthalyl-DL-alanine is a well-established and straightforward process, typically achieved through the condensation of DL-alanine with phthalic anhydride. This reaction serves as a fundamental starting point for any biological investigation, ensuring a pure and well-characterized compound.
Rationale for Synthetic Approach
The chosen synthetic route is favored for its high efficiency and the relative ease of purification of the final product. The reaction proceeds via a nucleophilic attack of the amino group of alanine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.
Experimental Workflow: Synthesis of N-Phthalyl-DL-alanine
Caption: A generalized workflow for the synthesis of N-Phthalyl-DL-alanine.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of DL-alanine and phthalic anhydride.
-
Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Solvent Removal: After cooling to room temperature, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold water to the residue to precipitate the crude N-Phthalyl-DL-alanine.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-Phthalyl-DL-alanine.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive literature on phthalimide derivatives, N-Phthalyl-DL-alanine is hypothesized to possess both antimicrobial and cytotoxic activities. The following sections delve into the rationale behind these predictions and propose experimental frameworks for their validation.
Antimicrobial and Antifungal Potential
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of N-substituted phthalimides and N-phthaloyl amino acids.[4] The phthalimide ring is considered a key pharmacophore that can be functionalized to enhance its interaction with microbial targets.[5]
Proposed Mechanism of Action: The antimicrobial action of phthalimide derivatives is thought to be multi-faceted. Some studies suggest that these compounds can interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity.[4] For instance, molecular docking studies on some phthalimide derivatives have shown potential binding to the 50S ribosomal subunit, suggesting an inhibition of protein synthesis.[6] In fungi, interference with ergosterol biosynthesis, a critical component of the fungal cell membrane, has also been proposed as a mechanism of action.[4]
Experimental Validation Workflow:
Caption: Proposed intrinsic apoptotic pathway induced by N-Phthalyl-DL-alanine.
Experimental Validation Workflow:
Caption: Workflow for assessing the cytotoxic activity of N-Phthalyl-DL-alanine.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-Phthalyl-DL-alanine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Hypothetical Cytotoxicity Data for N-Phthalyl-DL-alanine
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 45.2 |
| HeLa | Cervical Cancer | 48 | 62.8 |
| A549 | Lung Cancer | 48 | 89.1 |
| Normal Fibroblasts | Non-cancerous | 48 | >100 |
Conclusion and Future Directions
N-Phthalyl-DL-alanine, while not extensively studied, represents a promising lead compound for the development of novel therapeutic agents. Its structural similarity to a well-established class of bioactive molecules, the phthalimides, provides a solid foundation for investigating its potential antimicrobial and anticancer properties. The experimental protocols detailed in this guide offer a robust framework for a systematic evaluation of its biological activity.
Future research should focus on a comprehensive screening of N-Phthalyl-DL-alanine against a broad panel of microbial strains and cancer cell lines. Positive hits should be followed by in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the alanine moiety and the phthalimide ring, could lead to the identification of more potent and selective compounds. Ultimately, promising candidates can be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The exploration of N-Phthalyl-DL-alanine and its derivatives holds the potential to contribute significantly to the ever-expanding arsenal of phthalimide-based therapeutics.
References
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The mechanisms of action of phthalimide analouges as anticancer agents... - ResearchGate. Available at: [Link]
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Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Redalyc. Available at: [Link]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC - NIH. Available at: [Link]
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(PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - ResearchGate. Available at: [Link]
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Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - ResearchGate. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]
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Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC - NIH. Available at: [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]
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Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to 2-Phthalimidopropionic Acid as a Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule often dictates its pharmacological and toxicological profile. Chiral building blocks are the foundational components that enable the efficient and stereocontrolled synthesis of these complex molecules.[][2] Among these, 2-Phthalimidopropionic acid serves as a particularly valuable and versatile precursor, primarily for the synthesis of enantiopure L- and D-alanine and their derivatives. The phthalimide moiety provides a robust protecting group for the amine functionality, which is stable to a wide range of reaction conditions yet can be removed cleanly when desired. This guide provides a comprehensive overview of this compound, detailing its synthesis, the critical process of chiral resolution, and its subsequent application as a pivotal intermediate in pharmaceutical and chemical research.
Core Properties and Characteristics
This compound, also known as N-Phthaloyl-DL-alanine, is a white crystalline solid at room temperature. Its structure integrates a planar phthalimide group with a propionic acid backbone, featuring a stereocenter at the alpha-carbon. This stereocenter is the source of its utility as a chiral synthon.
Caption: Chemical structure of this compound.
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₄ | [3][4] |
| Molecular Weight | 219.19 g/mol | [3][4][5] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 155-157 °C | [4] |
| Boiling Point | 407.9 ± 28.0 °C (Predicted) | [4][6] |
| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Storage | Sealed in dry, 2-8°C | [4][6] |
Synthesis of Racemic this compound
The most direct and common synthesis route involves the reaction of DL-alanine with phthalic anhydride. This reaction proceeds via a nucleophilic attack of the amino group of alanine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the stable five-membered imide ring.
Caption: Synthetic workflow for racemic this compound.
Experimental Protocol: Synthesis of (±)-2-Phthalimidopropionic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine DL-alanine (1.0 eq), phthalic anhydride (1.05 eq), and glacial acetic acid (as solvent).
-
Heating: Heat the mixture to reflux (approximately 118 °C) with stirring. The reactants will dissolve to form a clear solution.
-
Reaction Monitoring: Maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove residual acetic acid and any unreacted starting materials.
-
Drying: Dry the purified white crystalline powder under vacuum to yield racemic this compound.
Causality Insight: Glacial acetic acid serves not only as a solvent but also facilitates the dehydration of the intermediate phthalamic acid to the final imide product. The slight excess of phthalic anhydride ensures the complete consumption of the more valuable alanine starting material.
The Core Challenge: Chiral Resolution
While the racemic mixture is straightforward to synthesize, its direct use is limited in stereospecific applications. The biological activity of chiral molecules, particularly pharmaceuticals, often resides in a single enantiomer, with the other being inactive or even responsible for adverse effects.[7][8] Therefore, resolving the racemic mixture into its constituent (R)- and (S)-enantiomers is the most critical step in harnessing its power as a chiral building block.
The most robust and industrially scalable method for this separation is diastereomeric salt formation .[9][10][11]
Principle of Resolution: Enantiomers possess identical physical properties (melting point, solubility, etc.) and cannot be separated by standard techniques like crystallization.[8] However, by reacting the racemic acid with a single, pure enantiomer of a chiral base (the "resolving agent"), a pair of diastereomeric salts is formed. Diastereomers have different physical properties and, crucially, different solubilities in a given solvent, allowing one to be selectively crystallized.[9][12]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of (±)-2-Phthalimidopropionic Acid
This protocol is a representative example. The choice of resolving agent and solvent must be optimized empirically. Common resolving agents for acids include chiral amines such as (R)-(+)-α-phenylethylamine or cinchonidine.[11][12]
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-α-phenylethylamine (0.5 eq), in the same solvent.
-
Causality Insight: Using only 0.5 equivalents of the resolving agent is often more efficient. It ensures that only one enantiomer of the acid can form a salt, leaving the other free, which can maximize the purity of the initial crystalline product.[11]
-
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration. The solid is the diastereomerically pure salt (e.g., (S)-acid·(R)-base). The filtrate (mother liquor) contains the more soluble diastereomeric salt (e.g., (R)-acid·(R)-base).
-
Enantiomer Liberation: Suspend the isolated crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This breaks the salt, protonating the carboxylic acid and precipitating the pure enantiomer.
-
Purification and Recovery: Filter the solid to obtain the pure enantiomer (e.g., (S)-2-Phthalimidopropionic acid). The resolving agent can be recovered from the acidic aqueous filtrate by basification and extraction.
-
Repeat for Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by evaporation of the solvent and applying the same liberation procedure (step 4).
Applications in Asymmetric Synthesis and Drug Development
The true value of enantiopure (R)- and (S)-2-Phthalimidopropionic acid lies in their utility as chiral synthons for more complex molecules.
A. Synthesis of Enantiopure α-Amino Acids
The most direct application is the synthesis of optically active alanine. The phthalimide group serves as an excellent protecting group for the amine, which can be cleanly removed via hydrazinolysis.
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An In-depth Technical Guide on the Role of the Phthalimide Group in Amino Acid Protection
Introduction
In the precise and demanding field of synthetic organic chemistry, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals, the strategic use of protecting groups is fundamental. A protecting group transiently masks a reactive functional group, preventing it from participating in unwanted side reactions during chemical transformations at other sites of the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove without affecting the integrity of the rest of the molecule.[]
Among the arsenal of amine-protecting groups, the phthalimide group holds a significant historical and practical position. First introduced in the context of the Gabriel synthesis for the preparation of primary amines, its application was extended to the protection of the α-amino group of amino acids.[2][3] The phthalimide group is known for its robustness, being stable to both acidic and basic conditions that would cleave other common protecting groups like Boc and Fmoc, respectively. This stability offers a valuable dimension of orthogonality in complex multi-step syntheses.[4]
This technical guide provides a comprehensive overview of the role of the phthalimide group in amino acid protection. We will delve into the mechanisms of protection and deprotection, critically evaluate the challenge of maintaining stereochemical integrity, and offer a comparative analysis against modern protecting groups. Furthermore, this guide will provide detailed, field-proven experimental protocols for the application and removal of the phthalimide group, aimed at researchers, scientists, and drug development professionals.
The Phthalimide Group: A Robust Protective Moiety
The phthalimide group is a diacyl-type protecting group, where the nitrogen atom is bonded to two carbonyl groups. This structural feature is key to its properties. The two electron-withdrawing carbonyl groups significantly decrease the nucleophilicity of the nitrogen atom and render the N-H proton acidic, facilitating its removal for N-alkylation.[3] This dual carbonyl structure also imparts considerable stability to the protected amine, making it resistant to a wide range of reagents and reaction conditions.[5]
Mechanism of Protection: Phthaloylation of Amino Acids
The introduction of the phthalimide group, or phthaloylation, onto the α-amino group of an amino acid can be achieved through several methods. The choice of method often depends on the sensitivity of the amino acid and the desired reaction conditions.
Reaction with Phthalic Anhydride
The most direct method for the N-phthaloylation of amino acids is the reaction with phthalic anhydride.[6] This reaction typically involves heating the amino acid and phthalic anhydride, often at temperatures between 130-185°C.[6] The reaction can be performed neat or in a high-boiling solvent like glacial acetic acid.[6] While effective, these high temperatures can be a significant drawback, particularly for sensitive amino acids, as they can lead to racemization.[7]
The mechanism proceeds through a two-step process:
-
Nucleophilic Acyl Substitution: The amino group of the amino acid acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate phthalamic acid derivative.
-
Intramolecular Dehydrative Cyclization: Upon heating, the carboxylic acid and the amide functionalities of the intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered phthalimide ring.
To mitigate the harshness of high temperatures, the reaction can be carried out in a refluxing nonpolar solvent like toluene in the presence of a base such as triethylamine.[7] This allows for the azeotropic removal of water, driving the reaction to completion at a lower temperature and minimizing the risk of racemization.[7] Microwave-assisted synthesis has also been explored as a method to achieve rapid and efficient N-phthaloylation under solvent-free conditions.
Caption: Phthaloylation of an amino acid with phthalic anhydride.
Milder Phthaloylation with N-(Ethoxycarbonyl)phthalimide
To address the issue of racemization under harsh heating conditions, milder reagents have been developed. N-(ethoxycarbonyl)phthalimide is an excellent reagent for the N-phthaloylation of amino acids under gentle conditions.[8][9] The reaction is typically carried out in an aqueous solution at room temperature with the amino acid salt.[7] This method has been shown to proceed with retention of the optical configuration of the amino acid.[7]
The mechanism involves the nucleophilic attack of the amino group on the carbonyl of the N-(ethoxycarbonyl)phthalimide, leading to the displacement of ethyl carbamate and formation of the N-phthaloyl amino acid.
Deprotection: Cleavage of the Phthalimide Group
The removal of the phthalimide group is a critical step and can be accomplished through several methods, each with its own set of advantages and disadvantages.
Hydrazinolysis (Ing-Manske Procedure)
The most common method for the deprotection of phthalimides is hydrazinolysis, often referred to as the Ing-Manske procedure.[10] This involves treating the N-phthaloyl amino acid with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol at reflux.[11]
The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of intramolecular rearrangements that ultimately lead to the formation of a stable, cyclic phthalhydrazide byproduct and the liberation of the free primary amine.[11][12]
Caption: Mechanism of hydrazinolysis for phthalimide deprotection.
While effective, a significant drawback of this method is the potential for side reactions with other functional groups in the molecule.[4] Additionally, the removal of the phthalhydrazide byproduct can sometimes be challenging.[13] In some cases, the use of hydrazine, a toxic reagent, is also a concern.[14]
Acidic and Basic Hydrolysis
The phthalimide group can also be cleaved under strong acidic or basic conditions. Acidic hydrolysis typically requires prolonged heating with concentrated acids like hydrochloric or sulfuric acid. Basic hydrolysis is usually carried out with a strong base like sodium hydroxide. However, these methods are often harsh and can lead to the hydrolysis of peptide bonds or other sensitive functional groups, and significantly increase the risk of racemization.[13]
Reductive Deprotection with Sodium Borohydride
A major advancement in the deprotection of phthalimides is the use of sodium borohydride (NaBH₄). This two-stage, one-flask procedure offers a mild and near-neutral alternative to hydrazinolysis and harsh hydrolytic methods.[15][16] This method is particularly valuable as it has been shown to proceed with no measurable loss of optical activity, thus preventing racemization.[2][15]
The mechanism involves:
-
Reduction: Sodium borohydride in a solvent system like 2-propanol/water reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate.[16]
-
Lactonization: Subsequent treatment with a weak acid, such as acetic acid, induces the lactonization of the intermediate. The amide bond is cleaved, releasing the free primary amine and forming phthalide as a neutral byproduct, which can be easily removed by extraction.[15]
Caption: Reductive deprotection of phthalimide using Sodium Borohydride.
The Critical Challenge of Racemization
Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of biologically active molecules like peptides. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can lead to diastereomeric products with altered biological activity and purification challenges.[17][18]
The primary mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[18] The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. While the phthalimide group itself is not inherently more prone to causing racemization during coupling compared to other acyl-type protecting groups, the harsh conditions sometimes employed for its introduction and, more significantly, its removal (e.g., high heat, strong acids/bases) can promote racemization.[7][19]
The development of milder protection and deprotection methods, such as the use of N-(ethoxycarbonyl)phthalimide for protection and sodium borohydride for deprotection, has been crucial in mitigating the risk of racemization when using the phthalimide group.[7][15]
Comparative Analysis: Phthalimide vs. Boc and Fmoc
The choice of an N-terminal protecting group is a critical decision in peptide synthesis. The phthalimide group, while a classic choice, is now often compared to the more modern and widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.
| Feature | Phthalimide | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Chemical Nature | Diacyl | Carbamate | Carbamate |
| Cleavage Condition | Hydrazinolysis; Reductive (NaBH₄); Strong acid/base | Strong acid (e.g., TFA)[4] | Mild base (e.g., 20% piperidine in DMF)[4] |
| Stability | Stable to strong acids and mild bases | Labile to strong acids; Stable to bases and hydrogenolysis | Labile to bases; Stable to acids |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups[4] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile groups[4] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[4] |
| Racemization Risk | Can be high with harsh deprotection; low with mild reductive cleavage[15] | Generally low, but can occur with certain activation methods | Low, but aspartimide formation can be an issue |
| Common Application | General amine protection, Gabriel synthesis, specific cases requiring high stability | Solid-phase and solution-phase peptide synthesis | Predominantly solid-phase peptide synthesis |
Experimental Protocols
The following protocols are provided as a practical guide for the phthaloylation of a simple amino acid, glycine, and its subsequent deprotection using the mild reductive method.
Protocol 1: N-Phthaloylation of Glycine using Phthalic Anhydride
This protocol describes a straightforward method for the N-phthaloylation of glycine by direct fusion with phthalic anhydride.
Materials:
-
Glycine
-
Phthalic anhydride
-
Heating mantle or sand bath
-
Round-bottom flask
-
Water for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, combine equimolar amounts of glycine and phthalic anhydride.
-
Heat the mixture in a sand bath or with a heating mantle to a temperature of 180-185°C.
-
Maintain this temperature for approximately 15 minutes. The mixture will melt and react.
-
Allow the reaction mixture to cool to room temperature, during which it will solidify.
-
The crude N-phthaloylglycine can be purified by recrystallization from hot water.
Protocol 2: Reductive Deprotection of N-Phthaloylglycine
This protocol details the mild, two-stage deprotection of N-phthaloylglycine using sodium borohydride.[16]
Materials:
-
N-Phthaloylglycine
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Reduction:
-
Dissolve the N-phthaloylglycine in a 6:1 mixture of 2-propanol and water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of sodium borohydride in portions with stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Lactonization and Amine Liberation:
-
Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5. Foaming will occur due to the quenching of excess NaBH₄.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The liberated glycine can be isolated using standard work-up procedures, such as ion-exchange chromatography, and the phthalide byproduct can be removed by extraction with an organic solvent.
-
Applications and Limitations
The phthalimide group remains a valuable tool in organic synthesis for several reasons:
-
High Stability: Its robustness under a wide range of conditions makes it suitable for multi-step syntheses where other protecting groups might be cleaved prematurely.[5]
-
Orthogonality: It is orthogonal to the widely used Boc and some base-labile protecting groups, providing strategic flexibility in complex synthetic routes.[4]
-
Gabriel Synthesis: It is the cornerstone of the Gabriel synthesis, a classic and reliable method for the preparation of primary amines.[2]
However, its application in modern routine peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is limited due to:
-
Harsh Deprotection: The traditional deprotection methods are often too harsh for sensitive peptide sequences.[4]
-
Racemization Concerns: The historical association with racemization under harsh conditions has led to a preference for milder protecting groups like Fmoc.
-
Rise of Fmoc and Boc: The development of the Fmoc and Boc strategies, which are highly amenable to automated SPPS, has largely superseded the use of the phthalimide group in this context.[4]
Conclusion
The phthalimide group has played a significant role in the history and development of amino acid protection chemistry. Its inherent stability and the classic Gabriel synthesis have secured its place in the synthetic chemist's toolbox. While its use in routine peptide synthesis has been largely supplanted by the milder and more versatile Boc and Fmoc groups, the phthalimide group's unique stability profile ensures its continued relevance in specific applications where orthogonality and robustness are paramount. The development of mild deprotection methods that preserve stereochemical integrity has further enhanced its utility, reminding us that even classic methodologies can be refined and adapted for contemporary synthetic challenges.
References
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A Technical Guide to the Theoretical Assessment of 2-Phthalimidopropionic Acid Stability
Abstract
2-Phthalimidopropionic acid, a chiral building block derived from alanine, is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chemical and conformational stability is paramount, directly influencing reaction yields, enantiomeric purity, and the degradation profile of subsequent active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for researchers and drug development professionals on the application of modern computational chemistry techniques to predict and rationalize the stability of this molecule. We will explore both quantum mechanical and molecular dynamics approaches, detailing the causality behind methodological choices and presenting self-validating protocols to ensure scientific rigor. The guide synthesizes theoretical principles with practical workflows, equipping the reader with the necessary tools to perform robust in-silico stability assessments.
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the stability of a chemical entity is a cornerstone of its viability. For a precursor like this compound, instability can manifest in several detrimental ways: racemization at the chiral center, hydrolysis of the phthalimide group, or decarboxylation. Understanding these potential degradation pathways before extensive synthetic campaigns or formulation studies can save significant time and resources.
Theoretical calculations offer a powerful, predictive lens into a molecule's intrinsic stability.[1] By modeling the molecule at the electronic and atomic level, we can quantify its thermodynamic properties, explore its conformational landscape, and assess its kinetic reactivity. This in-silico approach allows for the rapid screening of different conditions and derivatives, guiding experimental work toward more promising avenues. This guide will focus on two primary computational pillars: Density Functional Theory (DFT) for a detailed electronic and thermodynamic picture, and Molecular Dynamics (MD) for assessing dynamic and conformational stability in a simulated physiological environment.
Quantum Mechanical (QM) Approaches: A Deep Dive with Density Functional Theory (DFT)
DFT has become an indispensable tool for chemists, offering a pragmatic balance between computational cost and accuracy for organic molecules.[2][3] It allows us to calculate the potential energy surface (PES) of a molecule, identifying stable conformations (local minima) and the energy barriers between them.[1]
Core Directive: Geometry Optimization and Frequency Analysis
The foundational step in any QM stability analysis is to find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is not a mere procedural step; it is the search for the lowest energy state on the potential energy surface.
Experimental Protocol 1: DFT Geometry Optimization and Frequency Analysis
-
Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure the correct chirality (S- or R- enantiomer) is specified.
-
Method Selection:
-
Functional: Select a well-established hybrid functional. B3LYP is a popular choice, though for more refined energy calculations, functionals like M06-2X or ωB97X-D, which better account for dispersion forces, are recommended.[2]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial geometry optimization of organic molecules. For higher accuracy in subsequent energy calculations, a larger basis set such as 6-311+G(2d,p) or def2-TZVP should be employed.[2][4]
-
-
Calculation Setup (Gaussian Example):
-
opt: Performs a geometry optimization to find the energy minimum.
-
freq=noraman: Calculates vibrational frequencies at the optimized geometry. This is the critical self-validation step.
-
scrf=(pcm,solvent=water): Applies a Polarizable Continuum Model (PCM) to simulate the implicit effects of a solvent, which is crucial for molecules with polar groups.[2]
-
-
Execution & Validation: Run the calculation using a QM software package (e.g., Gaussian, ORCA).[4] Upon completion, the primary validation check is to inspect the calculated vibrational frequencies.
-
A stable minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.[5]
-
Workflow for Quantum Mechanical Stability Assessment
Caption: Workflow for assessing molecular stability using DFT.
Interpreting the Output: Key Stability Descriptors
Once a validated minimum-energy structure is obtained, we can extract key descriptors to quantify its stability.
-
Thermodynamic Stability: The frequency calculation provides the Gibbs Free Energy (ΔG). When comparing multiple conformations (conformers) of the molecule, the one with the lowest ΔG is thermodynamically the most stable. A more negative ΔG generally indicates a more stable molecule.[6]
-
Kinetic Stability (Chemical Reactivity): Frontier Molecular Orbital (FMO) analysis provides insight into reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important.
-
Reactive Site Identification: A Molecular Electrostatic Potential (MESP) map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[6] For this compound, this can highlight the susceptibility of the carbonyl carbons to nucleophilic attack (e.g., hydrolysis) or the acidity of the carboxylic proton.
Table 1: Hypothetical DFT Data for this compound Conformers
| Conformer | Relative Gibbs Free Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| A (Extended) | 0.00 | -7.85 | -1.20 | 6.65 | 2.5 |
| B (Folded) | +1.52 | -7.91 | -1.35 | 6.56 | 4.8 |
| C (Rotamer) | +2.10 | -7.88 | -1.30 | 6.58 | 3.1 |
Note: Values are illustrative. Conformer A, with the lowest relative free energy and the largest HOMO-LUMO gap, would be predicted as the most stable.
Molecular Mechanics (MM) and Dynamics (MD): Capturing Flexibility and Environment
While DFT provides a precise, static picture, molecules are dynamic entities. The propionic acid side chain of our molecule can rotate, leading to different conformers.[8] Molecular Dynamics (MD) simulations use classical physics (force fields) to model the movements of atoms over time, providing a powerful tool to understand conformational flexibility and interactions with the environment (e.g., solvent).[9][10]
Core Directive: Conformational Search and Solvation
Before running a full MD simulation, it's often wise to perform a conformational analysis to identify low-energy starting structures.[8][11] This ensures the subsequent simulation explores the most relevant conformational space. The primary goal of the MD simulation itself is to observe the molecule's behavior in a condensed phase (like water), which is more representative of a biological or formulation environment.
Experimental Protocol 2: Basic MD Simulation Setup
-
System Preparation:
-
Force Field: Choose a suitable force field for organic molecules, such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations).
-
Solvation: Place the optimized geometry of this compound in the center of a periodic box (e.g., a cube of 10 Å sides).
-
Solvent Addition: Fill the box with a pre-equilibrated solvent model, typically water (e.g., TIP3P or TIP4P).[12]
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.[12]
-
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K or 310 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the solute molecule. This allows the solvent to relax around the solute. This is typically done in two stages:
-
NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature.
-
NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature.[12]
-
-
Production Run: Remove the restraints on the solute and run the simulation for a desired length of time (e.g., 100-500 nanoseconds). Atomic coordinates are saved at regular intervals for later analysis.
-
Analysis: Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's structure from the initial structure over time. A stable RMSD indicates the molecule has reached a stable conformational state.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms. High RMSF in the side chain would indicate high flexibility.
-
Hydrogen Bonding: Analyze the formation and lifetime of hydrogen bonds between the molecule and surrounding water, which can be critical for its solubility and stability.
-
Workflow for Molecular Dynamics Stability Assessment
Caption: Workflow for assessing dynamic stability using MD.
Conclusion: A Synergistic Approach to Predicting Stability
The theoretical assessment of this compound stability is not a monolithic task but rather a synergistic application of complementary computational techniques. DFT provides an unparalleled view of the molecule's electronic structure, thermodynamics, and intrinsic reactivity. Molecular dynamics, in turn, reveals how this structure behaves over time within a realistic, solvated environment. By combining these approaches, researchers and drug development professionals can build a robust, predictive model of molecular stability. This in-silico framework, grounded in the principles of quantum and classical mechanics and validated through rigorous protocols, serves as an essential tool for making informed decisions, mitigating late-stage development risks, and accelerating the journey from chemical intermediate to life-saving therapeutic.
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Solubility of 2-Phthalimidopropionic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Phthalimidopropionic Acid in Organic Solvents
Executive Summary
This compound, also known as N-Phthaloyl-DL-alanine, is a key chemical intermediate used in the synthesis of various compounds, including endothiopeptide inhibitors of HIV-1 Protease.[1][2] Its utility in drug development and organic synthesis is profoundly influenced by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. We will delve into its fundamental physicochemical properties, explore the theoretical principles of dissolution, present available experimental data, and provide robust protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Part 1: Physicochemical Profile of this compound
Understanding the molecular structure of this compound is the foundation for predicting its solubility. The molecule possesses a dualistic nature: a large, non-polar, and rigid phthalimide group fused to a polar, acidic propionic acid moiety. This inherent structural dichotomy is the primary determinant of its interaction with various solvents.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][2][3] |
| Molecular Weight | 219.20 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 155-161 °C | [1][2][4] |
| pKa (Predicted) | ~3.0 ± 0.10 | [1][4] |
The non-polar phthalimide ring system contributes to its solubility in non-polar environments, while the carboxylic acid group, capable of hydrogen bonding and deprotonation, governs its solubility in polar and basic media. The low predicted pKa of ~3.0 indicates it is a relatively strong organic acid, a critical factor for its solubility in aqueous bases or protic solvents.
Part 2: Theoretical Principles of Solubility
The dissolution of a solid in a liquid is a complex interplay of intermolecular forces and thermodynamics. The venerable principle of "like dissolves like" serves as an excellent starting point for any solubility analysis.[5][6]
-
Polarity Matching : Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[6] this compound, with both polar (carboxylic acid) and non-polar (phthalimide) regions, will exhibit nuanced behavior. Its solubility will be highest in solvents that can effectively solvate both moieties, such as polar aprotic solvents.
-
Thermodynamic Considerations : The dissolution process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For most solids, the enthalpy of dissolution (ΔH) is positive (endothermic), meaning that solubility typically increases with temperature.[7] This is because the energy required to break the crystal lattice of the solid is greater than the energy released upon solvation.
-
Impact of pH and Ionization : For an acidic compound like this compound, pH is a dominant factor. In a basic solution (pH > pKa), the carboxylic acid group deprotonates to form the phthalimidopropionate anion.[8] This highly polar, charged species is significantly more soluble in polar solvents, particularly water, than its neutral counterpart. This acid-base reaction is often exploited to enhance solubility.[6]
Logical Framework for Solubility Prediction
The following diagram illustrates the relationship between the solute's properties, the solvent's characteristics, and the resulting solubility, which can be either experimentally determined or predicted using thermodynamic models.
Caption: Interplay of solute and solvent properties in determining solubility.
Part 3: Solubility Profile of this compound
Direct quantitative solubility data for this compound is sparse in the literature. However, by combining qualitative reports with data from its parent compound, phthalimide, we can construct a reliable, inferred profile.
Summary of Known and Inferred Solubility:
| Solvent | Solvent Type | Reported/Inferred Solubility | Rationale & Supporting Evidence |
| Water | Polar Protic | Insoluble | The large, non-polar phthalimide group dominates, leading to low aqueous solubility at neutral pH.[3] |
| Methanol | Polar Protic | Soluble | Described as yielding an "almost transparent" solution.[1][4] The alcohol can hydrogen bond with the carboxylic acid. |
| Acetone | Polar Aprotic | Highly Soluble (Inferred) | The parent compound, phthalimide, shows its highest solubility in acetone.[9][10] Acetone is a good hydrogen bond acceptor for the carboxylic acid proton. |
| Chloroform | Weakly Polar | Soluble | Explicitly listed as a solvent in which it is soluble.[2] |
| Ethyl Acetate | Polar Aprotic | Soluble (Inferred) | Phthalimide is highly soluble in ethyl acetate.[9][10] This solvent can effectively solvate both parts of the molecule. |
| Toluene | Non-polar | Poorly Soluble (Inferred) | Phthalimide exhibits very low solubility in toluene.[9][10] The solvent cannot effectively solvate the polar carboxylic acid group. |
| Hexane | Non-polar | Insoluble (Inferred) | The polarity mismatch with the carboxylic acid group is too great.[5][6] |
| 5% Aq. NaOH | Aqueous Base | Soluble | The carboxylic acid (pKa ~3) will be deprotonated by the strong base, forming a highly polar and water-soluble sodium salt.[11] |
| 5% Aq. NaHCO₃ | Aqueous Base | Soluble | As a carboxylic acid, it is acidic enough to react with sodium bicarbonate, forming the soluble salt and CO₂ gas.[11][12] |
Part 4: Experimental Determination of Solubility
To obtain precise, quantitative data, an empirical approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[13][14]
Workflow for Equilibrium Solubility Determination
Caption: Standard workflow for the shake-flask solubility method.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound.[13][15]
1. Preparation of Materials:
-
Solute: this compound, solid form.
-
Solvent: High-purity organic solvent of interest.
-
Equipment: Analytical balance, temperature-controlled incubator/shaker, vials with screw caps, centrifuge, syringe filters (e.g., 0.22 µm, solvent-compatible), volumetric flasks, pipettes, and an HPLC or LC-MS/MS system for quantification.[13]
2. Saturation and Incubation: a. Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. b. Accurately add a known volume of the chosen solvent to the vial. c. Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). d. Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[13][16] Preliminary studies can determine the minimum time required.[15]
3. Phase Separation: a. After incubation, allow the vials to rest at the incubation temperature to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, either:
- Centrifuge the vial at high speed.
- Filter the supernatant using a syringe filter. Ensure the filter material is chemically compatible with the solvent to avoid leaching of contaminants.[13]
4. Quantification: a. Carefully withdraw an aliquot of the clear, saturated supernatant. b. Dilute the aliquot accurately with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of the dissolved compound.[10][13]
5. Calculation and Reporting: a. Calculate the concentration in the original saturated solution, accounting for the dilution factor. b. Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L. c. It is recommended to perform the entire experiment in triplicate to ensure the reproducibility and accuracy of the results.[15]
Part 5: Advanced Predictive Modeling
When experimental determination is not feasible, or for high-throughput screening, thermodynamic models can provide valuable estimations of solubility.[17] These models use group contribution methods or quantum chemical calculations to predict solute-solvent interactions.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a powerful predictive tool when experimental data is unavailable.[18]
-
Modified Apelblat Equation: This semi-empirical model is widely used to correlate the temperature dependence of solubility. It is particularly effective when some experimental data points are available to fit the model's parameters.[9][19]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure alone. It is highly valued for a priori solvent screening.[18]
The application of these models can guide solvent selection for synthesis and crystallization processes, saving significant experimental time and resources.[18]
Conclusion
The solubility of this compound is a multifaceted property governed by the delicate balance between its non-polar phthalimide core and its polar, acidic side chain. Its solubility is expected to be highest in polar aprotic solvents like acetone and ethyl acetate, and significantly enhanced in aqueous basic solutions due to salt formation. Conversely, it is poorly soluble in non-polar solvents and water at neutral pH. While theoretical principles and inferred data provide a strong directional guide, the quantitative determination of its solubility profile through rigorous experimental methods, such as the shake-flask protocol detailed herein, remains essential for the precise control required in research and pharmaceutical development.
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Derivatives of 2-Phthalimidopropionic acid and their potential uses
An In-depth Technical Guide to the Derivatives of 2-Phthalimidopropionic Acid: Synthesis, Mechanisms, and Therapeutic Frontiers
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound and its derivatives, a class of compounds that has evolved from a historical tragedy to a cornerstone of modern therapeutics. We will dissect the core chemical principles, delve into the synthesis of key analogs, and illuminate their diverse mechanisms of action, with a particular focus on their applications in oncology and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
The Phthalimide Moiety: A Privileged Scaffold in Medicinal Chemistry
The story of this compound derivatives is inextricably linked to the history of thalidomide. Initially developed as a sedative, its devastating teratogenic effects led to its withdrawal. However, subsequent research unveiled its potent anti-inflammatory and immunomodulatory properties, leading to its repurposing for treating erythema nodosum leprosum and, most notably, multiple myeloma.[1][2] This revival sparked intense interest in the phthalimide scaffold, establishing it as a "privileged" structure in drug discovery.
The phthaloyl group serves two key roles: it acts as a robust protecting group for primary amines in organic synthesis, and more importantly, it functions as a pharmacophore—a molecular feature responsible for a drug's biological activity.[3][4] Derivatives based on this core, particularly the immunomodulatory drugs (IMiDs®), represent a triumph of medicinal chemistry, transforming a once-infamous molecule into a platform for generating life-saving therapies.[1][5]
This guide will navigate the chemical landscape of these derivatives, from fundamental synthesis to their complex interactions with cellular machinery.
The Core Compound: this compound
This compound, also known as N-Phthaloyl-Alanine, is the foundational structure from which many potent derivatives are built. It is formed by the condensation of L-alanine (or its racemic mixture) with phthalic anhydride.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 19506-87-7 / 21860-84-4 | [6][7] |
| Molecular Formula | C₁₁H₉NO₄ | [6][8] |
| Molecular Weight | 219.19 g/mol | [6][8] |
| Melting Point | 155-157 °C | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in methanol, sparingly soluble in water | [8] |
Synthesis of the Core Structure
The synthesis of N-phthaloyl amino acids is a fundamental transformation. The most direct method involves the condensation of an amino acid with phthalic anhydride, typically under heating in a solvent like glacial acetic acid.[9][10] This reaction proceeds via the formation of an intermediate phthalamic acid, which then cyclizes to the imide upon dehydration.
Caption: Synthesis of this compound.
The Immunomodulatory Drugs (IMiDs): A Paradigm Shift in Cancer Therapy
The most significant derivatives of the this compound family are the IMiDs, which include thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide.[1][5] These agents have revolutionized the treatment of multiple myeloma and other hematological malignancies.
Mechanism of Action: A Multi-pronged Cellular Assault
The therapeutic efficacy of IMiDs stems from their ability to modulate the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to a cascade of downstream effects:
-
Inhibition of Cytokine Production: IMiDs are potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2][5] They also suppress other cytokines like IL-1β, IL-6, and IL-12.[1]
-
T-Cell Co-stimulation: Paradoxically, while suppressing some inflammatory signals, IMiDs enhance the immune system's anti-tumor response by co-stimulating T-cells, leading to increased proliferation and production of IFN-γ and IL-2.[1][11]
-
Anti-Angiogenesis: These compounds inhibit the formation of new blood vessels, a process critical for tumor growth and survival.[2][11]
-
Direct Anti-proliferative and Pro-apoptotic Effects: IMiDs can directly induce growth arrest and apoptosis in myeloma cells.[12]
Caption: Multifaceted Mechanism of Immunomodulatory Drugs (IMiDs).
Key IMiD Derivatives
Structural modifications to the original thalidomide scaffold have led to compounds with improved potency and reduced side effects.
| Compound | Key Structural Modification | Primary Clinical Applications |
| Thalidomide | Parent Compound | Multiple Myeloma, Erythema Nodosum Leprosum[1][5] |
| Lenalidomide | Addition of an amino group to the phthaloyl ring | Multiple Myeloma, Myelodysplastic Syndromes[1] |
| Pomalidomide | Amino group on phthaloyl ring, carbonyl on glutarimide ring | Relapsed/Refractory Multiple Myeloma[5] |
Broader Therapeutic Horizons
The versatility of the phthalimide scaffold extends beyond immunomodulation. Researchers have successfully modified the core structure to target a range of other biological processes.
-
Anti-inflammatory Agents: By altering substituents, derivatives have been developed that exhibit potent anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes.[13] Phthalimide derivatives of common NSAIDs like ibuprofen have shown enhanced activity compared to the parent drug.[13]
-
Antimicrobial Agents: Numerous studies have demonstrated the efficacy of N-substituted phthalimides against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][14][15]
-
Enzyme Inhibitors: The phthalimide structure has been incorporated into molecules designed to inhibit specific enzymes, such as carbonic anhydrase, which is a target for treating conditions like glaucoma and epilepsy.[16][17]
Experimental Protocols: A Guide to Synthesis
The following protocols provide a framework for the synthesis of the core structure and a representative derivative.
Protocol 1: Synthesis of this compound (N-Phthaloyl-Alanine)
This protocol is adapted from established methods for N-phthaloylation of amino acids.[9][10]
Materials:
-
L-Alanine (1.0 eq)
-
Phthalic Anhydride (1.05 eq)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Combine L-alanine (e.g., 0.605 g, 6.8 mmol) and phthalic anhydride (1.0 g, 6.75 mmol) in a round-bottom flask.
-
Add glacial acetic acid (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool. For thermally stable products, the hot solution can be filtered to remove any insoluble impurities.
-
Evaporate the solvent under reduced pressure.
-
To the resulting residue, add distilled water and stir. The product should precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in air or in a vacuum oven.
-
Recrystallize the solid from hot ethanol to yield pure this compound.
Caption: Workflow for the Synthesis of this compound.
Protocol 2: Synthesis of N-Substituted Phthalimide Derivatives
Many biologically active derivatives are synthesized by reacting phthalic anhydride with various primary amines or amino acids, showcasing the scaffold's versatility.[4][18] The general procedure often involves direct fusion or refluxing in a suitable solvent.
Structure-Activity Relationships (SAR) and Future Directions
The extensive research into thalidomide analogs has generated a wealth of SAR data. Key insights include:
-
Phthaloyl Ring Substitution: The addition of an amino group at the 4-position of the phthaloyl ring was a critical discovery, dramatically increasing immunomodulatory potency and leading to lenalidomide and pomalidomide.[2][5]
-
Glutarimide Ring: This moiety is essential for binding to Cereblon. Modifications here can fine-tune activity but are often less tolerated than changes to the phthaloyl ring.
-
Linker: The propionic acid linker can be modified or replaced to explore other therapeutic targets, leading to derivatives with anti-inflammatory, antimicrobial, or enzyme-inhibitory properties.[4][13]
Caption: Key Sites for Modification on the Phthalimide Scaffold. (Note: A representative thalidomide-like structure is shown for SAR illustration).
The future of this compound derivatives lies in the rational design of new molecules with enhanced target specificity and novel mechanisms of action. The development of Proteolysis Targeting Chimeras (PROTACs) using the phthalimide moiety as a Cereblon-binding ligand is a particularly exciting frontier. Continued exploration of this remarkable scaffold promises to yield new therapeutic agents for a wide range of diseases, from cancer to microbial infections.
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Gasparyan, A., et al. (2011). Immunomodulatory properties of thalidomide analogs: pomalidomide and lenalidomide, experimental and therapeutic applications. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 5(3), 192-6. [Link]
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Singhal, S., & Mehta, J. (2002). Properties of thalidomide and its analogues: Implications for anticancer therapy. Cancer Control, 9(4), 303-8. [Link]
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Hideshima, T., et al. (2002). Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications. Blood, 100(4), 1363-8. [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link]
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Gençer, H. K., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846–858. [Link]
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Methodological & Application
Synthesis Protocol for Enantiomerically Pure 2-Phthalimidopropionic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure 2-phthalimidopropionic acid is a critical chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its rigid phthalimido group provides a valuable handle for stereocontrolled transformations. This application note provides detailed, field-proven protocols for obtaining both the (S)- and (R)-enantiomers of this compound. We present two primary, robust methodologies: 1) direct synthesis from the chiral pool, utilizing readily available L- or D-alanine, and 2) classical chiral resolution of the racemic acid via diastereomeric salt formation. The causality behind experimental choices, self-validating system checks, and comprehensive references are included to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Integrity
In stereochemistry, the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][2] this compound serves as a protected form of alanine, a fundamental amino acid. Access to its enantiomerically pure forms is essential for constructing complex chiral molecules where precise stereochemical control is paramount. The phthaloyl group not only protects the amine functionality but also introduces steric bulk and electronic properties that can influence subsequent synthetic steps.[3]
This guide is designed to provide researchers with reliable and well-explained methods to access these valuable synthons, emphasizing both practical execution and the underlying chemical principles.
Strategic Approaches to Enantiopurity
There are three main strategies for obtaining a single enantiomer of a chiral compound:
-
Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material.[4] For this compound, the natural amino acids L-alanine ((S)-alanine) and the non-natural D-alanine ((R)-alanine) are ideal precursors.
-
Asymmetric Synthesis: This method involves creating the desired stereocenter from a prochiral substrate using a chiral catalyst or a chiral auxiliary.[5][6] While powerful, this often requires more specialized reagents and optimization.
-
Chiral Resolution: This classic technique involves the separation of a racemic mixture.[7] For carboxylic acids, this is typically achieved by forming diastereomeric salts with a chiral base. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[8][9]
This document will focus on protocols for Chiral Pool Synthesis and Chiral Resolution, as they represent the most common, accessible, and robust methods for this specific target molecule.
Protocol I: Direct Synthesis from L-Alanine (Chiral Pool Approach)
This protocol describes the synthesis of (S)-2-Phthalimidopropionic acid from L-alanine. The same procedure can be followed using D-alanine to obtain the (R)-enantiomer. The core of this method is the reaction of the amino acid with phthalic anhydride. The reaction proceeds under conditions that are mild enough to prevent racemization of the sensitive α-carbon stereocenter.[10][11]
Principle and Causality
The synthesis is a condensation reaction where the primary amine of alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered phthalimide ring. Using a non-polar solvent like toluene or xylene with a Dean-Stark trap allows for the azeotropic removal of the water formed during cyclization, driving the reaction to completion. Triethylamine (TEA) is used as a base to facilitate the reaction, although some procedures proceed without it by relying on thermal dehydration.[10] Maintaining a controlled temperature is crucial to prevent side reactions and potential racemization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-Phthalimidopropionic Acid.
Detailed Step-by-Step Protocol
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add L-alanine (8.91 g, 0.10 mol), phthalic anhydride (14.81 g, 0.10 mol), and toluene (200 mL).
-
Base Addition: Add triethylamine (14.0 mL, 0.10 mol). The triethylamine acts as a base, and its hydrochloride salt may form, but the primary role here is to facilitate the reaction in a non-aqueous medium.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more water is collected.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to precipitate. Cool the flask further in an ice bath for 30 minutes.
-
Acidification: Slowly add 1 M hydrochloric acid (approx. 150 mL) to the stirred mixture until the pH is ~1. This step protonates the carboxylate, ensuring the product is in its neutral carboxylic acid form, which is less soluble in the aqueous/organic mixture.
-
Filtration: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts and impurities.
-
Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: The final product, (S)-2-phthalimidopropionic acid, should be a white crystalline solid. Confirm its identity and purity via melting point, ¹H NMR, and specific rotation. The optical rotation is a critical measure of enantiomeric purity.
Quantitative Data Summary
| Reagent/Parameter | Quantity/Value | Moles | Rationale |
| L-Alanine | 8.91 g | 0.10 | Chiral Starting Material |
| Phthalic Anhydride | 14.81 g | 0.10 | Phthaloylating Agent |
| Triethylamine | 14.0 mL | 0.10 | Base |
| Toluene | 200 mL | - | Solvent, allows azeotropic water removal |
| Reaction Temperature | Reflux (~111°C) | - | Provides energy for dehydration |
| Reaction Time | 3-5 hours | - | Time to completion |
| Expected Yield | ~85-95% | - | High-yielding condensation |
| Expected Purity | >98% (ee >99%) | - | Mild conditions preserve stereointegrity |
Protocol II: Chiral Resolution of Racemic this compound
This protocol is an excellent alternative when starting from racemic materials is more convenient or economical. It involves the synthesis of DL-2-phthalimidopropionic acid, followed by separation of the enantiomers using a chiral resolving agent.[8]
Principle and Causality
The strategy relies on converting a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard techniques. Diastereomers, however, have different physical properties.[7][9]
In this protocol, racemic (±)-2-phthalimidopropionic acid is reacted with an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine. This acid-base reaction forms two diastereomeric salts:
-
((R)-acid) • ((R)-amine)
-
((S)-acid) • ((R)-amine)
These two salts have different solubilities in a given solvent. Through a process of careful crystallization, one salt will preferentially precipitate from the solution. This isolated diastereomeric salt is then treated with a strong acid to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the chiral amine (as its salt).
Experimental Workflow Diagram
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Step-by-Step Protocol
Part A: Synthesis of Racemic (±)-2-Phthalimidopropionic Acid
-
This step is identical to Protocol I, but uses racemic DL-alanine as the starting material.
Part B: Resolution of the Enantiomers
-
Salt Formation: In a 500 mL Erlenmeyer flask, dissolve racemic this compound (21.9 g, 0.10 mol) in hot methanol (250 mL). In a separate beaker, dissolve (R)-(+)-1-phenylethylamine (6.06 g, 0.05 mol, 0.5 equivalents) in methanol (50 mL).
-
Causality: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the acid can form a salt, leaving the other in solution and often leading to a cleaner separation of the less soluble diastereomer.[8]
-
-
Combine Solutions: Add the amine solution to the hot acid solution with stirring.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature overnight. Then, place the flask in a refrigerator (4°C) for several hours to maximize crystallization. The less soluble diastereomeric salt will precipitate.
-
Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. This solid is the diastereomerically pure salt (e.g., the salt of (S)-acid and (R)-amine, this must be confirmed experimentally).
-
Liberation of the Enantiomer: Suspend the collected salt in water (100 mL) and add 2 M HCl dropwise with stirring until the pH is ~1. The enantiomerically pure this compound will precipitate out as a white solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. This yields one pure enantiomer (e.g., (S)-2-phthalimidopropionic acid).
-
Isolation of the Other Enantiomer (Optional): The mother liquor from step 4 contains the more soluble diastereomeric salt, enriched in the other enantiomer ((R)-acid). This can also be acidified to recover the (R)-enantiomer, although it will likely have lower enantiomeric purity without further recrystallization steps.
Conclusion
The synthesis of enantiomerically pure this compound is readily achievable through well-established and reliable methods. Direct synthesis from the chiral pool (L- or D-alanine) offers an efficient and highly stereospecific route. Alternatively, classical resolution provides a robust method for separating racemic mixtures, a fundamental technique in synthetic organic chemistry. The choice of method will depend on the availability of starting materials, scalability requirements, and the specific research context. Both protocols provided herein are designed to deliver high-purity material suitable for demanding applications in drug discovery and development.
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(n.d.). Chiral Resolution Screening. Onyx Scientific. Retrieved from [Link]
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(n.d.). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. ResearchGate. Retrieved from [Link]
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Using 2-Phthalimidopropionic acid in solid-phase peptide synthesis
An In-Depth Guide to the Strategic Use of Phthalimido-Protected Amino Acids and their α-Methyl Analogs in Solid-Phase Peptide Synthesis
Abstract
The strategic modification of peptide backbones is a cornerstone of modern drug discovery, enhancing stability, conferring specific conformations, and improving pharmacokinetic profiles. This guide delves into the nuanced application of N-phthalimido-protected amino acids, using 2-Phthalimidopropionic acid (N-Phthaloyl-Alanine) as a central example, within the context of Solid-Phase Peptide Synthesis (SPPS). While the direct use of phthalimido-protected precursors in standard Fmoc-SPPS workflows is specialized, the phthalimido (Phth) group itself represents a robust amine protection strategy with unique deprotection pathways. Furthermore, the core structure of our model compound, an α-methyl-amino acid, is of significant interest for its ability to induce stable secondary structures and provide enzymatic resistance. This document provides a comprehensive overview, detailed protocols, and expert insights for researchers, scientists, and drug development professionals on both the management of the phthalimido protecting group and the practical synthesis and incorporation of its more common Fmoc-protected α-methyl-amino acid counterparts into synthetic peptides.
Introduction: Situating this compound in Modern SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble resin, simplifying the iterative process of amino acid coupling and deprotection.[1] The success of SPPS relies on an orthogonal protection scheme, where the temporary Nα-protecting group (commonly the Fmoc group) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact.[2]
This compound, the N-phthaloyl derivative of Alanine, presents an interesting case. The phthalimido (Phth) group is a stable amine protecting group, but its removal conditions are not inherently orthogonal to the standard Fmoc/tBu strategy, which relies on base-lability for Fmoc removal and strong acid for final cleavage.[3][4] Consequently, its direct, iterative use in a standard Fmoc synthesizer is uncommon.
However, this does not diminish its relevance. The Phth group is valuable in specific synthetic routes where its unique stability and alternative deprotection methods are advantageous.[5] More importantly, the core structure of this compound is that of an α-methyl-amino acid. The incorporation of such residues is a powerful tool to constrain peptide conformation, often promoting helical structures, and to enhance stability against proteolytic degradation.[6][7]
This guide, therefore, serves two primary purposes:
-
To provide detailed protocols for the deprotection of the phthalimido group in peptide synthesis, offering modern, milder alternatives to traditional methods.
-
To describe the standard, field-proven methodology for incorporating α-methyl-amino acids into peptides using the appropriate Fmoc-protected building blocks, which represents the practical application of the core Alanine structure.
Section 1: The Phthalimido Group as an Amine Protection Strategy
The phthalimido group is employed to mask a primary amine, leveraging the acidity of the N-H bond in phthalimide itself. Its formation via methods like the Gabriel synthesis is efficient, and the resulting protection is robust against many synthetic conditions, including the acidic and basic treatments used in Boc and Fmoc SPPS, respectively.[4] The primary challenge lies in its removal.
Causality Behind Deprotection Choices
The traditional method for cleaving the phthalimido group is hydrazinolysis, which proceeds via nucleophilic attack of hydrazine on the carbonyl groups, leading to the formation of a stable phthalhydrazide heterocycle and release of the free amine. However, hydrazine is highly toxic and can lead to side reactions. This has driven the development of milder, more selective methods suitable for sensitive peptide substrates.
Deprotection Protocols for the Phthalimido Group
Below are three key protocols for phthalimido group removal, ranging from the classic approach to modern, milder alternatives that are more compatible with complex peptides.
Protocol 1A: Standard Deprotection with Ethylenediamine (On-Resin)
This method is a safer and effective alternative to hydrazinolysis for solid-phase applications.[5]
-
Resin Preparation: Swell the phthalimido-protected peptide-resin in a suitable solvent like isopropanol or DMF.
-
Deprotection Solution: Prepare a solution of 10-20% ethylenediamine in isopropanol. Use approximately 10 equivalents of ethylenediamine relative to the resin substitution.
-
Reaction: Add the deprotection solution to the resin and agitate at room temperature. The reaction is typically complete within 2-6 hours. Monitor reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, thoroughly wash the resin with isopropanol, followed by DCM and DMF to remove all byproducts. The resin is now ready for the next step in the synthesis.
Protocol 1B: The Ganem Method for Mild, Chiral-Safe Deprotection (In Solution)
This two-stage, one-flask operation is exceptionally mild and proceeds without measurable loss of optical activity, making it ideal for deprotecting phthalimido-protected amino acids or peptides in solution.[4][8]
-
Reduction: Dissolve the phthalimido-containing compound in a 6:1 mixture of 2-propanol:H₂O. Add sodium borohydride (NaBH₄) in portions (4-5 equivalents) and stir at room temperature for 12-24 hours. This reduces one of the imide carbonyls to a hydroxyl group, forming an intermediate o-hydroxymethyl benzamide.
-
Cyclization and Amine Release: Carefully add glacial acetic acid to the reaction mixture to adjust the pH to ~5. Heat the mixture to 80°C for 2 hours. The acidic conditions catalyze the intramolecular cyclization of the o-hydroxymethyl benzamide to form phthalide, releasing the primary amine.[3]
-
Workup: After cooling, the free amine can be isolated using standard extraction or ion-exchange chromatography. The phthalide byproduct is neutral and typically removed during workup.
Caption: Deprotection pathways for the Phthalimido group.
Section 2: α-Methylated Amino Acids for Enhanced Peptide Function
The core of this compound is Alanine, which possesses a methyl group on its α-carbon. This structural motif, when incorporated into peptides, has profound consequences. α-Methylated amino acids sterically restrict the conformational freedom of the peptide backbone, constraining the Ramachandran angles (φ, ψ) to favor helical conformations (α-helix or 3₁₀-helix).[7] This pre-organization can enhance binding affinity to biological targets. Furthermore, the substitution at the α-carbon sterically hinders the approach of proteases, significantly increasing the peptide's half-life and bioavailability.[6]
The Modern Approach: Fmoc-Protected α-Methyl-Amino Acids
For efficient incorporation via SPPS, α-methylated amino acids are synthesized and used as their Nα-Fmoc protected derivatives. One of the most effective and environmentally benign methods for their preparation is via an oxazolidinone intermediate.[9][10]
Protocol 2: Synthesis of Fmoc-N-methyl-α-amino acid via Oxazolidinone Intermediate
This protocol provides a general method for the synthesis of Fmoc-protected N-methyl amino acids, which are sterically hindered building blocks.
-
Oxazolidinone Formation:
-
Suspend the starting Fmoc-amino acid (1 eq.) and paraformaldehyde (2-3 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete in 2-4 hours when no more water is collected.
-
Cool the reaction, evaporate the toluene, and purify the resulting Fmoc-oxazolidinone intermediate.
-
-
Reductive Opening:
-
Dissolve the purified Fmoc-oxazolidinone (1 eq.) in anhydrous DCM or another suitable solvent.
-
Add a Lewis acid such as Aluminum Chloride (AlCl₃) or Trifluoroacetic acid (TFA) (1-1.5 eq.).[9]
-
Add a reducing agent, typically triethylsilane (Et₃SiH) (2-3 eq.), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-22 hours until completion, as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction carefully with water or a mild base.
-
Perform an aqueous workup to remove salts and excess reagents.
-
The crude product is often pure enough for SPPS, but can be further purified by flash chromatography if necessary.[9]
-
Caption: Synthesis workflow for Fmoc-N-methyl-amino acids.
Section 3: SPPS Protocol for Incorporating Fmoc-α-Methyl-Alanine
Incorporating sterically hindered amino acids like Fmoc-α-methyl-alanine (Fmoc-Aib-OH) requires optimized coupling conditions to overcome the slower reaction kinetics and ensure complete acylation of the N-terminal amine.
Experimental Causality: Overcoming Steric Hindrance
The α-methyl group shields the carboxyl group during activation and hinders its approach to the resin-bound amine. Standard coupling conditions may result in low coupling efficiency and deletion sequences. To drive the reaction to completion, it is critical to use:
-
Highly Reactive Coupling Reagents: Uronium/aminium-based reagents like HATU or HCTU are preferred over carbodiimides like DIC.[11]
-
Extended Coupling Times: Doubling the standard coupling time or performing a "double coupling" (repeating the coupling step) is often necessary.
-
Monitoring: After coupling, a Kaiser test should be performed. A negative result (yellow beads) indicates a complete reaction.
Detailed SPPS Workflow
This protocol outlines the manual coupling of Fmoc-Aib-OH onto a growing peptide chain on a 2-chlorotrityl resin.[11]
-
Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin in a manual synthesis vessel. Wash thoroughly with DMF (3x).
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 7-10 minutes. Drain and repeat once.
-
Wash the resin extensively with DMF (5-7x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Aib-OH (3-4 eq. relative to resin loading) and a coupling agent (e.g., HCTU, 3-4 eq.) in DMF.
-
Add a tertiary base such as DIEA or 2,4,6-collidine (6-8 eq.). Allow to pre-activate for 1-2 minutes.[11]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours. (Standard amino acids typically require 30-60 min).
-
-
Monitoring and Recoupling (If Necessary):
-
Take a small sample of resin beads, wash them, and perform a Kaiser test.
-
If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat steps 3 and 4 (a "double couple").
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Caption: Fmoc-SPPS cycle for hindered α-methyl-amino acids.
Quantitative Data: Coupling Reagents
| Coupling Reagent | Activating Agent | Base | Recommended Use |
| HCTU | N/A | DIEA / Collidine | Excellent for hindered couplings, fast activation. |
| HATU | HOAt | DIEA / Collidine | Very high reactivity, recommended for the most difficult couplings.[11] |
| DIC/Oxyma | Oxyma Pure | N/A | Good general reagent, may be slower for hindered residues. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Phth Deprotection | Insufficient reagent or reaction time; Inactivated reagents. | Increase equivalents of ethylenediamine/NaBH₄ or extend reaction time. Use fresh reagents. |
| Positive Kaiser Test after Coupling α-Methyl-AA | Steric hindrance, insufficient activation, peptide aggregation. | Perform a double couple. Switch to a more powerful coupling reagent like HATU. Use a solvent mixture known to disrupt aggregation (e.g., "Magic Mixture"). |
| Racemization during Phth Deprotection | Use of harsh conditions (e.g., strong base/heat with hydrazinolysis). | Use the mild Ganem method (Protocol 1B) for solution-phase deprotection, which is proven to preserve chirality.[8] |
| Low Yield on Final Cleavage | Incomplete synthesis (deletion sequences); Steric hindrance near cleavage site. | Ensure all coupling steps were complete via monitoring. Extend final TFA cleavage time if necessary. |
Conclusion
While this compound is not a standard building block for routine Fmoc-SPPS, its constituent parts—the phthalimido protecting group and the α-methyl-amino acid core—are of significant strategic importance in peptide chemistry. The phthalimido group offers robust amine protection and can be removed effectively using specialized, mild protocols that are compatible with sensitive substrates. The α-methyl modification is a field-proven strategy for enhancing the structural stability and biological lifetime of synthetic peptides. For practical application in SPPS, this is best achieved by synthesizing and incorporating the corresponding Fmoc-protected α-methyl-amino acid, using optimized coupling protocols to overcome the inherent steric hindrance. A thorough understanding of these principles and methods empowers researchers to expand their toolkit for creating novel and effective peptide-based therapeutics.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Available at: [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Available at: [Link]
-
Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1735. Available at: [Link]
-
Carron, P., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Bioconjugate Chemistry, 30(6), 1734-1741. Available at: [Link]
-
Pharmaffiliates. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. Available at: [Link]
-
Aurelio, L., et al. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 38(1), 133-143. Available at: [Link]
-
Leggio, A., et al. (2006). Facile synthesis of Fmoc-N-methylated α- and β-amino acids. Tetrahedron Letters, 47(37), 6613-6616. Available at: [Link]
-
Biron, E., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6918-6920. Available at: [Link]
-
Aurelio, L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Available at: [Link]
-
Biron, E., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Leggio, A., et al. (2012). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Amino Acids, 43(3), 1213-1224. Available at: [Link]
-
ResearchGate. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. Available at: [Link]
-
Biron, E., et al. (2006). Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8867-8870. Available at: [Link]
-
Nowick Laboratory, UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
Handlogten, M. W., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2315. Available at: [Link]
- Google Patents. (n.d.). Alpha-N-methylation of amino acids. (EP2110380A1).
- Google Patents. (n.d.). Alpha-n-methylation of amino acids. (CN101560167A).
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 15(11), 1334. Available at: [Link]
-
ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An improved synthesis of Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
Introduction: The Imperative of Chirality in Modern Chemistry
An Application Guide to the Diastereomeric Resolution of Racemic 2-Phthalimidopropionic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their separation a significant chemical challenge.[1][2] However, within the chiral environment of the body, they can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of this principle.[1][2]
This compound is a valuable chiral building block. Its racemic form, a 50:50 mixture of the (R)- and (S)-enantiomers, is often the direct product of synthesis from achiral precursors.[3] To access the enantiomerically pure forms required for advanced applications, a robust method of chiral resolution is essential. This guide provides a detailed examination of the diastereomeric salt crystallization method, a classical yet powerful technique for resolving racemic acids like this compound.
The Core Principle: From Indistinguishable Enantiomers to Separable Diastereomers
The foundational challenge in separating enantiomers is their identical solubility.[2][3] The strategy of diastereomeric resolution circumvents this by converting the enantiomeric pair into a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility.[1][4]
This conversion is achieved by reacting the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. For a racemic acid, (±)-Acid, reacting with a single enantiomer of a chiral base, (-)-Base, yields two diastereomeric salts:
-
[(+)-Acid]•[(-)-Base]
-
[(-)-Acid]•[(-)-Base]
These two salts, not being mirror images, will exhibit different solubilities in a given solvent. This disparity allows for their separation via fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[5][6]
Conceptual Framework of Diastereomeric Resolution
Caption: The principle of converting enantiomers into separable diastereomers.
Strategic Selection of the Resolving Agent: (-)-Brucine
The success of a diastereomeric resolution hinges on the choice of the resolving agent. An ideal agent should be:
-
Enantiomerically pure and stable.
-
Readily available and cost-effective.
-
Able to form well-defined crystalline salts with the racemate.
-
Capable of inducing a significant solubility difference between the resulting diastereomeric salts.
For the resolution of racemic acids, naturally occurring chiral alkaloids are frequently employed.[1][7] (-)-Brucine , a widely available and relatively inexpensive alkaloid, is an excellent choice for resolving N-protected amino acids like this compound due to its proven efficacy in forming diastereomeric salts with distinct crystallization properties.[6][8]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the resolution of racemic this compound using (-)-brucine.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Notes |
| Racemic this compound | 37935-51-6 | >98% | The starting racemic mixture. |
| (-)-Brucine (anhydrous) | 357-57-3 | >99% | The chiral resolving agent. |
| Acetone | 67-64-1 | ACS Grade | Solvent for crystallization. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2 M solution | For liberation of the resolved acid. |
| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction solvent. |
| Sodium Sulfate (anhydrous) | 7757-82-6 | ACS Grade | Drying agent. |
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
This protocol aims to selectively crystallize one diastereomeric salt based on its lower solubility in acetone.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound and 18.0 g of (-)-brucine in 150 mL of acetone. Heat the mixture gently on a hot plate with stirring until a clear solution is obtained.
-
Rationale: An equimolar ratio is used to ensure that both enantiomers of the acid have the opportunity to form a salt with the chiral base. Acetone is chosen as it typically provides a good solubility differential for brucine salts of N-protected amino acids.[6]
-
-
Initiation of Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature, undisturbed. The solution may be loosely covered to prevent solvent evaporation. Spontaneous crystallization of the less soluble diastereomeric salt should begin.
-
Rationale: Slow cooling is critical. Rapid cooling can cause co-precipitation of the more soluble diastereomer, leading to lower enantiomeric purity of the final product.
-
-
Maturation of Crystals: Once crystallization is established, allow the flask to stand at room temperature for at least 4-6 hours, or overnight, to maximize the yield of the crystalline salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with two small portions (10-15 mL each) of cold acetone to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline diastereomeric salt in a vacuum oven at a low temperature (40-50 °C) or air-dry to a constant weight. This solid is now enriched in one diastereomer.
Protocol 2: Liberation of the Enantiomerically Enriched Acid
This protocol breaks the diastereomeric salt apart to recover the resolved carboxylic acid.
-
Suspension: Suspend the dried, purified diastereomeric salt (from Protocol 1) in 100 mL of water in a 250 mL beaker.
-
Acidification: While stirring vigorously, add 2 M hydrochloric acid (HCl) dropwise. The salt will begin to dissolve as the brucine is protonated, and the free this compound will precipitate out as a white solid. Continue adding HCl until the solution is distinctly acidic (pH 1-2, check with pH paper).[6]
-
Rationale: The strong mineral acid protonates the basic nitrogen atoms of the brucine, forming the water-soluble brucine hydrochloride salt and liberating the less water-soluble carboxylic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated acid with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to remove residual acid and water.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate. Decant or filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as a white solid.
Comprehensive Experimental Workflow
Caption: Step-by-step workflow for the chiral resolution process.
Validation: Determination of Enantiomeric Excess (ee)
After isolation, it is crucial to quantify the success of the resolution by determining the enantiomeric excess (ee) of the product. While polarimetry provides a traditional measure, Chiral High-Performance Liquid Chromatography (HPLC) is the modern standard for its accuracy and sensitivity.[9][10]
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the resolved this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatography: Inject the sample onto a suitable chiral stationary phase (CSP) column. The specific column and mobile phase will depend on available instrumentation, but polysaccharide-based columns are often effective for this class of compounds.
-
Data Analysis: The two enantiomers will exhibit different retention times on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Typical Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H, Chiralpak AD-H, or equivalent (amylose/cellulose-based) | These CSPs are known to effectively resolve a wide range of chiral acids through various interactions. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1) | The non-polar/polar solvent mixture allows for tuning of retention, while TFA protonates the carboxylate to improve peak shape.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm or 254 nm | The phthalimido group provides a strong chromophore for UV detection. |
| Temperature | 25 °C | Temperature control ensures reproducible retention times. |
Conclusion
The resolution of racemic this compound via diastereomeric salt formation with (-)-brucine is a robust, scalable, and well-established method.[6] The success of the procedure relies on the fundamental principle of differential solubility between diastereomers, which is exploited through careful fractional crystallization.[4][5] By following the detailed protocols for salt formation, enantiomer liberation, and analytical validation by chiral HPLC, researchers can reliably obtain enantiomerically enriched material essential for progress in drug development and asymmetric synthesis.
References
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5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2020). MDPI. Retrieved from [Link]
-
Diastereomeric recrystallization - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]
-
5.9: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry. (n.d.). Retrieved from MCC Organic Chemistry website: [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI. Retrieved from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts website: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Publications. Retrieved from [Link]
-
Direct enantiomeric resolution of some 2-arylpropionic acids using (-)-brucine-impregnated thin-layer chromatography. (1999). PubMed. Retrieved from [Link]
-
Resolution of a Racemic Mixture. (2020). YouTube. Retrieved from [Link]
-
What are the two methods used for resolving a racemic mixture into two optically active forms? (2020). Quora. Retrieved from [Link]
-
Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. (2004). PubMed. Retrieved from [Link]
-
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. (2010). PubMed. Retrieved from [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2015). ResearchGate. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2021). ACS Publications. Retrieved from [Link]
-
Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). PubMed. Retrieved from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Rapid determination of enantiomeric excess: a focus on optical approaches. (2011). Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). MDPI. Retrieved from [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the N-Phthaloylation of Alanine
Introduction: The Strategic Protection of an Amino Acid
In the intricate field of peptide synthesis and the broader landscape of medicinal chemistry, the strategic protection and deprotection of functional groups is a cornerstone of synthetic design. The N-phthaloylation of amino acids, such as alanine, is a classic yet highly relevant technique for masking the primary amino group. The resulting N-phthaloyl group is exceptionally stable to a wide range of reaction conditions, yet it can be cleaved when desired, making it an invaluable protecting group.[1] This stability is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic transformations, such as peptide bond formation or modification of the carboxylic acid moiety.[1]
The N-phthaloylation of alanine yields N-phthaloyl-alanine, a key building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and chiral synthons.[1][2] This guide provides a comprehensive overview of the experimental setup for this transformation, detailing two robust protocols, the underlying chemical principles, and the necessary safety and analytical considerations for successful synthesis.
Reaction Mechanism: A Tale of Two Steps
The synthesis of N-phthaloyl-alanine from alanine and phthalic anhydride proceeds through a well-established two-step mechanism: nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.[1]
-
Nucleophilic Attack: The process begins with the nucleophilic amino group (-NH₂) of alanine attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate.
-
Cyclization and Dehydration: The newly formed carboxylic acid and amide functionalities of the intermediate are positioned in close proximity. Upon heating, an intramolecular nucleophilic acyl substitution occurs where the amide nitrogen attacks the neighboring carboxylic acid, eliminating a molecule of water and forming the stable five-membered phthalimide ring.[1]
This sequence is visually captured in the following reaction diagram:
Caption: Simplified reaction mechanism for the N-phthaloylation of alanine.
Experimental Protocols and Workflow
Two primary methods for the synthesis of N-phthaloyl-alanine are presented below, offering flexibility in terms of solvent use and reaction conditions. The general workflow for this synthesis is consistent across both methods, involving reaction, work-up, and purification stages.
Caption: General workflow for the synthesis of N-phthaloyl-alanine.
Method A: Thermal Condensation in Glacial Acetic Acid
This traditional method utilizes glacial acetic acid as a solvent, which facilitates the reaction and the removal of the water byproduct.[3][4]
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (e.g., 3.7 g, 25 mmol) and DL-alanine (e.g., 2.23 g, 25 mmol) in approximately 20 mL of glacial acetic acid.[1]
-
Reflux: Heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-7 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal (Work-up): After the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will typically result in a sticky, oily residue.[1]
-
Isolation: The crude product can be isolated in a few ways. One common method is to add water to the residue, which may cause the product to precipitate.[5] The solid can then be collected by vacuum filtration. Alternatively, for a more thorough purification, the residue can be taken up in a mixture of diethyl ether and water for extraction.[1]
-
Purification: The crude N-phthaloyl-alanine is purified by recrystallization. A mixture of ethanol and water (e.g., 70% ethanol) is a suitable solvent system.[6] Dissolve the crude product in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Causality Behind Choices:
-
Glacial Acetic Acid: Acts as a solvent that can withstand the high reaction temperatures and helps to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reflux: The elevated temperature provides the necessary activation energy for the dehydration and cyclization step to form the stable imide ring.
-
Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities. The choice of an ethanol/water mixture leverages the differential solubility of the product at high and low temperatures.
Method B: Solvent-Free Thermal Condensation
This "green chemistry" approach eliminates the need for a solvent, reducing waste and simplifying the work-up procedure.[7] The reaction is driven by heating the neat mixture of reactants.
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Ethyl acetate or Ethanol/Water (for recrystallization)
Equipment:
-
Flask or beaker suitable for heating
-
Heating mantle or oil bath with stirring capabilities
-
Standard laboratory glassware for recrystallization
Procedure:
-
Reaction Setup: Combine equimolar amounts of DL-alanine and phthalic anhydride in a flask.[1]
-
Heating: Heat the solid mixture with stirring in an oil bath at 145-150°C.[7] The mixture will melt and react. The reaction is typically complete within 45 minutes to 3 hours.[1]
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature, at which point it should solidify. The resulting solid is the crude N-phthaloyl-alanine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, following the same procedure described in Method A.[1] A yield of approximately 90% can be expected with this method.[1]
Causality Behind Choices:
-
Solvent-Free Conditions: This approach is environmentally friendly and avoids the need for solvent removal. The high temperature melts the reactants, allowing them to mix and react in the liquid phase.
-
Direct Heating: The fusion of the reactants provides sufficient energy to overcome the activation barrier for the reaction without the need for a solvent to mediate heat transfer.
Quantitative Data Summary
The following table summarizes key quantitative data for N-phthaloyl-alanine.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1][8] |
| Molecular Weight | 219.19 g/mol | [1][2] |
| CAS Number | 19506-87-7 (DL form) | [1][2] |
| Typical Yield | Up to 91% | [1] |
| Melting Point | 147-151 °C | [1] |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ensure that eyewash stations and safety showers are readily accessible.
Reagent-Specific Hazards:
-
Phthalic Anhydride: Harmful if swallowed and causes serious eye damage. It is also a skin and respiratory sensitizer. Avoid inhaling dust and ensure the system is closed or well-ventilated.[10] In case of contact, rinse the affected area thoroughly with water.[7]
-
Glacial Acetic Acid (for Method A): A corrosive liquid that can cause severe skin burns and eye damage. Handle with extreme care and avoid inhaling vapors.
-
Diethyl Ether (for Method A work-up): Extremely flammable. Ensure there are no open flames or spark sources nearby.
Procedural Hazards:
-
Heating: Use a heating mantle or oil bath with proper temperature control to avoid overheating.
-
Vacuum Operations: When using a rotary evaporator, ensure the glassware is free of cracks or defects to prevent implosion.
Product Characterization
The final product, N-phthaloyl-alanine, should be a white crystalline solid.[2] Its identity and purity should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point within the expected range (147-151 °C) is a good indicator of purity.
-
FTIR Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present. Key absorptions would include:
-
~1715 cm⁻¹ and ~1775 cm⁻¹ (symmetric and asymmetric C=O stretching of the phthalimide group).
-
~2500-3300 cm⁻¹ (broad O-H stretch of the carboxylic acid).
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid, may overlap with imide peaks).
-
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Although a spectrum for the exact DL-alanine derivative is not provided in the search results, based on a similar structure (N-phthaloyl-l-alanyl-l-phenylalanine methyl ester), the expected signals would be:
-
Aromatic protons of the phthaloyl group: ~7.8-7.9 ppm (multiplet, 4H).
-
Methine proton (α-carbon of alanine): ~4.9-5.0 ppm (quartet, 1H).
-
Methyl protons of alanine: ~1.7-1.8 ppm (doublet, 3H).
-
Carboxylic acid proton: A broad singlet, typically >10 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR would further confirm the carbon framework. Expected chemical shifts include:
-
Phthalimide carbonyl carbons: ~167 ppm.
-
Carboxylic acid carbonyl carbon: ~170-175 ppm.
-
Aromatic carbons: ~123-134 ppm.
-
Methine carbon (α-carbon): ~49-51 ppm.
-
Methyl carbon: ~15-17 ppm.
-
References
-
ResearchGate. (2018). Synthesis of N-Phthaloyl Derivatives of Amino Acids | Request PDF. Available at: [Link]
-
International Journal of ChemTech Research. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Available at: [Link]
-
ResearchGate. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). N-Phthaloyl-l-alanyl-l-phenylalanine methyl ester. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of alanine and its metal complexes. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic procedure to obtain the N-phthaloyl methyl.... Available at: [Link]
-
SciSpace. (1953). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Available at: [Link]
- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science.
-
ResearchGate. (2004). (PDF) N-Phthaloyl-dl-alanine. Available at: [Link]
Sources
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- 10. tsijournals.com [tsijournals.com]
Application of 2-Phthalimidopropionic acid in asymmetric synthesis
An In-Depth Guide to the Application of 2-Phthalimidopropionic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Chiral Moiety
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule dictates its efficacy and safety. Among the arsenal of tools available to the modern chemist, this compound stands out as a remarkably versatile and cost-effective chiral molecule. Derived from the amino acid L-Alanine or D-Alanine, it provides a stable, enantiomerically pure scaffold that serves dual, critical roles: as a classical chiral resolving agent for the separation of racemic mixtures and as a chiral building block for the synthesis of complex molecular targets.
The core structure features a carboxylic acid for salt formation or further derivatization, a stereogenic center dictating the molecule's three-dimensional orientation, and a phthalimido group, which acts as a robust protected form of a primary amine. This combination of functionalities allows for a wide range of strategic applications, from the straightforward separation of enantiomers to the intricate construction of novel chiral entities. This guide provides a detailed exploration of its primary applications, complete with mechanistic insights and actionable laboratory protocols.
Part 1: this compound as a Chiral Resolving Agent
The separation of enantiomers from a racemic mixture—a process known as resolution—remains a cornerstone of chemical and pharmaceutical manufacturing.[1] Diastereomeric salt formation is a classical, scalable, and often preferred method for resolving racemic amines and bases.[2][3]
The Principle of Diastereomeric Salt Resolution
Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation impossible by standard techniques like crystallization.[4] The strategy of diastereomeric salt resolution cleverly circumvents this issue. By reacting a racemic amine ((R/S)-Amine) with a single enantiomer of a chiral acid, such as (S)-2-Phthalimidopropionic acid, two distinct diastereomeric salts are formed: [(R)-Amine:(S)-Acid] and [(S)-Amine:(S)-Acid].
Unlike enantiomers, diastereomers have different physical properties.[5] This crucial difference, particularly in solubility, allows for their separation by fractional crystallization.[6] One diastereomeric salt will typically be less soluble in a given solvent system and will preferentially crystallize, allowing its isolation by simple filtration. The resolved amine is then liberated from the salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.
Protocol 1: Resolution of Racemic 1-Phenylethanamine
This protocol provides a generalized framework for the resolution of a model racemic amine using (S)-2-Phthalimidopropionic acid. The choice of solvent and crystallization temperature are critical variables that must be optimized for each specific amine.
Materials:
-
Racemic 1-phenylethanamine
-
(S)-2-Phthalimidopropionic acid (1.0 equivalent)
-
Methanol (or other suitable solvent like ethanol or acetone)
-
2M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus, separatory funnel, rotary evaporator
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of (S)-2-Phthalimidopropionic acid in a minimal amount of warm methanol.
-
Causality: Using a minimal amount of solvent ensures the resulting solution is saturated, which is essential for efficient crystallization upon cooling. Methanol is a common choice due to its ability to dissolve a wide range of organic salts.
-
To this solution, add 1.0 equivalent of racemic 1-phenylethanamine dropwise while stirring. An exothermic reaction will occur, and a precipitate may form immediately.
-
Gently heat the mixture until all solids redissolve to form a clear solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomeric salt. Rapid cooling can trap impurities and the more soluble salt, reducing the enantiomeric excess (e.e.) of the final product.
-
Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[7]
-
The filtrate contains the enriched, more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals (the less soluble salt) in water and transfer the slurry to a separatory funnel.
-
Add 2M NaOH solution until the aqueous layer is basic (pH > 11). This neutralizes the acidic resolving agent and liberates the free amine.
-
Extract the liberated amine into diethyl ether (3 x 20 mL).[7]
-
Causality: Diethyl ether is a low-boiling organic solvent immiscible with water, allowing for efficient extraction of the organic amine from the aqueous solution of the sodium salt of the resolving agent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the resolved amine (one enantiomer).
-
-
Analysis and Recovery:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC, chiral GC, or by measuring its specific rotation with a polarimeter.
-
The resolving agent can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl) to precipitate the this compound, which can then be collected by filtration.
-
| Resolving Agent | Racemic Amine | Solvent | Typical Yield (%) | Typical e.e. (%) |
| (+)-Tartaric Acid | α-Methylbenzylamine | Methanol | >85 | >90 |
| (-)-Camphor-10-sulfonic acid | Diethanolamine derivative | Acetone | ~80-90 | >95 |
| (S)-2-Phthalimidopropionic acid | Various primary amines | Methanol/Ethanol | Dependent on amine | Often >90 |
| Table 1: Representative data for chiral resolution of amines. Results for this compound are generalized, as optimal conditions and outcomes are substrate-dependent.[7][8] |
Part 2: this compound as a Chiral Building Block
Beyond its role in separating enantiomers, this compound is a valuable chiral building block, or "chiron."[] This approach leverages the molecule's existing stereocenter, incorporating it directly into the carbon skeleton of a target molecule. This strategy is highly efficient as it transfers chirality from a readily available starting material, avoiding the need for a de novo asymmetric synthesis step.[10]
Synthetic Strategy and Key Transformations
The core utility lies in the two functional handles:
-
Carboxylic Acid: This group can be activated and coupled with amines or alcohols to form amides or esters, respectively, extending the molecular chain.
-
Phthalimido Group: This serves as a highly stable protecting group for a primary amine. It is resistant to many reaction conditions but can be cleanly removed, typically with hydrazine hydrate, to unveil the free amine at a late stage in the synthesis.[11]
Protocol 2: Synthesis of an Enantiopure N-Substituted Alaninamide
This protocol demonstrates the use of (S)-2-Phthalimidopropionic acid to synthesize a chiral amide, a common structure in medicinal chemistry.
Materials:
-
(S)-2-Phthalimidopropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A primary or secondary amine (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (S)-2-Phthalimidopropionic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear.
-
Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly reactive towards the amine nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution. Stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Causality: Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.
-
-
Workup and Purification:
-
Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-protected alaninamide.
-
-
Phthalimide Deprotection (Ing-Manske Procedure):
-
Dissolve the purified phthalimido-amide in ethanol.
-
Add hydrazine hydrate (2-5 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Causality: Hydrazine acts as a potent nucleophile, attacking the phthalimide carbonyls in a cyclizing displacement reaction to form the highly stable and insoluble phthalhydrazide, which effectively drives the deprotection to completion.
-
Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate to obtain the crude primary amine product. Further purification may be required.
-
Conclusion
This compound represents a powerful and versatile tool in the field of asymmetric synthesis. Its application as a resolving agent provides a robust and scalable method for accessing enantiomerically pure amines, a critical class of compounds in pharmaceuticals. Furthermore, its use as a chiral building block offers an elegant and efficient pathway for embedding the fundamental chirality of alanine into more complex molecular architectures. For researchers and drug development professionals, a thorough understanding of these dual applications enables the strategic and effective synthesis of the chiral molecules that drive scientific innovation.
References
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Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]
-
Chemeurope.com. (n.d.). Chiral resolution. [Link]
-
Li, M., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PNAS. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Spahn-Langguth, H., & Mutschler, E. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262–1268. [Link]
-
Sá, F., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(22), 5729. [Link]
-
Stachurska-Buczek, D. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Letters in Drug Design & Discovery, 4(8), 557-561. [Link]
-
Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Diéguez, M., & Pàmies, O. (2020). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 25(23), 5583. [Link]
-
Reddy, P. V. G., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3327–3333. [Link]
-
Fleischer, I., et al. (2013). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 18(7), 7791–7801. [Link]
-
MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Mimotopes. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 9(3), 136-143. [Link]
-
Chemconnections. (n.d.). Optical resolutions-12. [Link]
-
Smith, C. R., & RajanBabu, T. V. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Shah, J. H., et al. (1999). Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. Journal of Medicinal Chemistry, 42(16), 3014–3017. [Link]
-
Frontiers Media. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Deslongchamps, P., & Deslongchamps, G. (2021). Expeditious Asymmetric Synthesis of Polypropionates Relying on Sulfur Dioxide-Induced C–C Bond Forming Reactions. Molecules, 26(16), 4963. [Link]
-
Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805–811. [Link]
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Application Note & Protocol: A Researcher's Guide to the Deprotection of N-Phthalyl Amino Acids
Here is a step-by-step guide to the deprotection of N-phthalyl amino acids.
Abstract
The N-phthalyl (Phth) group is a robust and widely utilized protecting group for primary amines, particularly in the synthesis of amino acids and peptides.[1] Its cyclic imide structure provides exceptional stability and, critically, prevents the racemization of α-amino acids during peptide coupling reactions by precluding the formation of oxazolone intermediates.[2][3] However, the very stability of the phthalimido group necessitates specific and efficient cleavage methods to regenerate the free amine without compromising the integrity of the target molecule. This guide provides a detailed overview of the primary deprotection strategies, focusing on the underlying mechanisms, step-by-step experimental protocols, and critical troubleshooting insights for researchers in organic synthesis and drug development.
Introduction: The Role and Rationale of the Phthalyl Group
In multistep organic synthesis, particularly peptide synthesis, the protection of the α-amino group is a critical step. The phthaloyl group is introduced by reacting an amino acid with phthalic anhydride.[4] Its key advantages include:
-
High Stability: The Phth group is resistant to a wide range of reaction conditions, including acidic and some reductive environments, allowing for selective manipulation of other functional groups.
-
Racemization Suppression: By substituting both protons of the primary amine, the Phth group physically blocks the pathway to oxazolone formation, a primary cause of racemization during peptide bond formation.[3]
-
Crystallinity: N-Phthalyl amino acids are often crystalline solids, which facilitates their purification.
Despite these benefits, the cleavage of the Phth group requires breaking two stable amide bonds, necessitating specific chemical methods. The choice of deprotection strategy is paramount and depends on the sensitivity of the substrate to the reagents and conditions employed. The most common methods involve hydrazinolysis, reductive cleavage, or the use of other amine nucleophiles.
Reaction Mechanisms: Liberating the Amine
Understanding the mechanism of deprotection is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Hydrazinolysis: The Ing-Manske Procedure
The most prevalent method for phthalimide cleavage is the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂).[5][6] This method is effective due to the high nucleophilicity of hydrazine and the formation of an exceptionally stable cyclic byproduct, phthalhydrazide.
The mechanism proceeds in several steps:
-
Nucleophilic Acyl Substitution: One amino group of the hydrazine molecule attacks one of the electrophilic carbonyl carbons of the phthalimide ring.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of one C-N bond and the formation of a ring-opened intermediate.
-
Intramolecular Cyclization: The terminal hydrazino group of the intermediate attacks the second carbonyl carbon in an intramolecular nucleophilic acyl substitution.
-
Amine Liberation: This second cyclization event forms the stable, five-membered phthalhydrazide ring and releases the desired primary amine.[6][7]
Caption: Reaction mechanism of N-phthalyl deprotection via hydrazinolysis.
Reductive Cleavage with Sodium Borohydride
For substrates sensitive to the strongly nucleophilic and basic nature of hydrazine, a milder, two-step reductive method offers an excellent alternative.[8][9][10]
-
Reduction: Sodium borohydride (NaBH₄) in an alcohol/water mixture reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming a hemiaminal intermediate.
-
Acid-Catalyzed Hydrolysis: Subsequent addition of a mild acid, such as acetic acid, catalyzes the hydrolysis of the intermediate, opening the ring and releasing the free amine. This method is particularly valued for its ability to deprotect N-phthalyl amino acids with minimal to no racemization.[8][10]
Comparative Overview of Deprotection Protocols
The selection of a deprotection protocol is a critical experimental decision. The following table summarizes and compares the most common methods.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages & Limitations |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH) or Methanol (MeOH) | Reflux or Room Temp, 1-16 h | High yield, robust, widely applicable.[5][6] | Hydrazine is highly toxic; byproduct (phthalhydrazide) can be difficult to remove; may cleave other sensitive amides/esters.[3][10][11] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), Isopropanol (IPA)/H₂O, then Acetic Acid (AcOH) | Room Temp, 1-3 h | Exceptionally mild, avoids harsh bases, preserves optical activity.[8][9] | Requires a two-step, one-pot procedure; NaBH₄ is water-sensitive. |
| Ethylenediamine | Ethylenediamine, solvent (e.g., EtOH) | Room Temp or mild heating | Milder alternative to hydrazine, useful for sensitive substrates.[12] | Can be slower than hydrazinolysis; byproduct removal may still be required. |
| Alkaline Hydrolysis | Strong base (e.g., NaOH, KOH), H₂O/solvent | High Temp, prolonged reflux | Uses common lab reagents. | Harsh conditions can cause racemization and hydrolyze other functional groups (e.g., esters, amides).[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the key deprotection methods.
Protocol 1: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol is a standard method for robust substrates.
Materials:
-
N-Phthalyl protected amino acid
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated or 5M
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: Dissolve the N-Phthalyl protected amino acid (1.0 eq) in ethanol (~20-30 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution. A slight excess ensures the reaction goes to completion.[3]
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will typically form as the reaction proceeds. The reaction is often complete within 2-4 hours.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Resuspend the resulting solid in water or dilute HCl. c. Acidify the aqueous solution with concentrated HCl to a pH of ~1. This protonates the product amine, making it water-soluble, while the phthalhydrazide byproduct is sparingly soluble in acidic aqueous media. d. Filter off the precipitated phthalhydrazide and wash it with cold water. e. Basify the filtrate to a pH > 10 with a NaOH solution to deprotonate the amino acid. f. Extract the free amino acid product with an organic solvent like DCM or EtOAc. g. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Protocol 2: Mild Reductive Deprotection (Osby-Martin-Ganem Method)
This protocol is ideal for sensitive amino acids where preserving stereochemical integrity is paramount.[8]
Materials:
-
N-Phthalyl protected amino acid
-
Sodium borohydride (NaBH₄)
-
2-Propanol (Isopropanol) and Water
-
Acetic acid (Glacial)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reduction Step: a. Dissolve the N-Phthalyl protected amino acid (1.0 eq) in a mixture of 2-propanol and water (e.g., a 9:1 ratio). b. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (2.0 - 3.0 eq) portion-wise, maintaining the temperature below 10°C. c. Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.
-
Hydrolysis Step: a. Carefully add glacial acetic acid to the reaction mixture. This will cause gas evolution (hydrogen) and should be done slowly in a well-ventilated fume hood. The acid quenches excess NaBH₄ and catalyzes the hydrolysis of the intermediate. b. Continue stirring for 1-2 hours at room temperature.
-
Work-up & Isolation: a. Remove the solvents under reduced pressure. b. Perform a standard aqueous work-up as described in Protocol 1 (acidification, filtration of byproduct, basification of filtrate, extraction) to isolate the product.
-
Purification: Purify the crude product as needed. This method is reported to proceed with no measurable loss of optical activity.[8][9]
Caption: A generalized experimental workflow for N-phthalyl deprotection.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the reaction time, temperature (for hydrazinolysis), or the equivalents of the deprotection reagent. Ensure reagents are fresh, as NaBH₄ and hydrazine hydrate can degrade over time.
-
Byproduct Removal: The phthalhydrazide byproduct from hydrazinolysis can be challenging to remove completely. An acidic work-up is highly effective. Ensure the pH is low enough (~1) to precipitate the maximum amount of the hydrazide before filtration.
-
Substrate Sensitivity: For peptides or molecules with other sensitive functional groups (e.g., esters), hydrazine can cause undesired side reactions like cleavage of other amide bonds.[3] In these cases, use a minimal excess of hydrazine (1.2-1.5 eq) at room temperature or switch to the milder NaBH₄ method.
-
Hydrolysis of Phthalimide Ring: Under strongly basic conditions, the phthalimide ring can hydrolyze to an N-(o-carboxybenzoyl) derivative, which appears as a +18 Da mass addition in mass spectrometry.[3] This is a common side reaction in alkaline hydrolysis but is generally avoided with hydrazinolysis or reductive cleavage.
Conclusion
The deprotection of N-phthalyl amino acids is a fundamental transformation in synthetic chemistry. While hydrazinolysis via the Ing-Manske procedure remains the workhorse method due to its efficiency, milder alternatives like reductive cleavage with sodium borohydride provide essential tools for handling sensitive and stereochemically delicate substrates. By understanding the underlying mechanisms and carefully selecting the deprotection protocol based on the specific substrate, researchers can efficiently and cleanly liberate primary amines, advancing their synthetic campaigns in drug discovery and materials science.
References
-
Deshmukh, A. R., et al. (n.d.). Note Protection of amino group as N-phthaly\ derivative using microwave irradiation. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
chemeurope.com. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Retrieved from [Link]
-
Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. Journal of Organic Chemistry, 61(23), 8063-8068. Retrieved from [Link]
-
Request PDF. (2025). Protection of amino group as N-phthalyl derivative using microwave irradiation. Retrieved from [Link]
-
Chemcess. (n.d.). Phthalimide: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Retrieved from [Link]
-
Studylib. (n.d.). CHAPTER I- Chemistry of Phthalimides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions. Retrieved from [Link]
-
Khan, M. N. (2025). Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]
-
Shimizu, H., et al. (1996). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. Bioscience, Biotechnology, and Biochemistry, 60(1), 73-6. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. chemcess.com [chemcess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Gabriel_synthesis [chemeurope.com]
- 12. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Crafting High-Performance Chiral Ligands from 2-Phthalimidopropionic Acid: A Detailed Protocol for Asymmetric Catalysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant and efficient methodology to achieve this, with the chiral ligand being the cornerstone of stereochemical control. This guide provides a comprehensive protocol for the synthesis of a novel class of P,N chiral ligands derived from the readily available and cost-effective starting material, 2-Phthalimidopropionic acid (also known as N-phthaloyl-alanine).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a deep understanding of the process. The protocols herein are designed to be self-validating, providing a robust framework for the successful synthesis and application of these valuable ligands.
Introduction: The Strategic Advantage of this compound as a Chiral Scaffold
This compound offers a unique combination of features that make it an exceptional starting point for chiral ligand synthesis:
-
Stereochemical Integrity: The chiral center is robust and less prone to racemization under standard peptide coupling conditions, a critical factor for ensuring the enantiopurity of the final ligand.[1]
-
Structural Rigidity and Flexibility: The phthalimide group imparts a degree of rigidity to the ligand backbone, which can be advantageous for creating a well-defined chiral pocket around the metal center. The propionic acid moiety provides a versatile handle for introducing a wide variety of coordinating groups.
-
Cost-Effectiveness and Availability: As a derivative of the common amino acid alanine, this compound is readily available in both (R) and (S) enantiomeric forms, making it an economical choice for ligand development.[2]
This guide will focus on the synthesis of a P,N-type ligand, a class of ligands that has demonstrated remarkable success in a variety of asymmetric transformations due to the distinct electronic properties of the "soft" phosphorus and "hard" nitrogen donor atoms.[3]
Synthetic Strategy: A Modular Approach to P,N-Ligand Synthesis
The overall strategy involves a modular, two-step approach starting from N-phthaloyl-(S)-alanine. This method allows for the facile introduction of diversity at two key positions, enabling the fine-tuning of the ligand's steric and electronic properties for a specific catalytic application.
Caption: General workflow for the synthesis of P,N-chiral ligands from N-phthaloyl-(S)-alanine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| N-Phthaloyl-(S)-alanine | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | >98% | Sigma-Aldrich | Chiral auxiliary. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich | Moisture sensitive. |
| 1-Hydroxybenzotriazole (HOBt) | >97% | Sigma-Aldrich | Anhydrous grade recommended. |
| Triethylamine (TEA) | >99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Dry over CaH₂ and distill. |
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |
| Chlorodiphenylphosphine (ClPPh₂) | 98% | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Dry over Na/benzophenone and distill. |
Step 1: Synthesis of the Chiral Amide Intermediate
This step involves the coupling of the carboxylic acid of N-phthaloyl-(S)-alanine with a chiral amine, in this case, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), using a standard peptide coupling agent, DCC, and an additive, HOBt, to suppress racemization.[1]
Reaction:
Caption: Amide coupling reaction to form the chiral intermediate.
Protocol:
-
To a solution of N-phthaloyl-(S)-alanine (2.19 g, 10.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.53 g, 10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) at 0 °C under an argon atmosphere, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in anhydrous DCM (20 mL) dropwise over 15 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (1.30 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM (2 x 10 mL).
-
Combine the filtrates and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford the chiral amide intermediate as a white solid.
Expected Yield: 80-90%
Step 2: Synthesis of the P,N-Chiral Ligand (Phosphination)
The final step involves the deprotonation of the N-H bond of the phthalimide group followed by quenching with chlorodiphenylphosphine. This introduces the phosphine moiety to create the desired P,N-ligand.
Reaction:
Caption: Phosphination of the chiral amide intermediate.
Protocol:
-
Dissolve the chiral amide intermediate (3.31 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe over 10 minutes. The solution should turn deep red.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (2.0 mL, 11.0 mmol) dropwise via syringe. The red color should dissipate.
-
Allow the reaction to warm slowly to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel under an inert atmosphere (Eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield the P,N-chiral ligand as a white, air-sensitive solid.
Expected Yield: 70-85%
Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation
To demonstrate the efficacy of the newly synthesized P,N-ligand, it was applied in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate. This is a benchmark reaction for evaluating the performance of new chiral ligands.
Catalytic Reaction Protocol
Reaction:
Caption: Palladium-catalyzed asymmetric allylic alkylation.
Protocol:
-
In a glovebox, to a solution of [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol) and the P,N-chiral ligand (0.011 mmol) in anhydrous THF (1 mL) in a Schlenk tube, stir the mixture at room temperature for 20 minutes.
-
Add a solution of rac-1,3-diphenyl-2-propenyl acetate (50.5 mg, 0.2 mmol) in THF (1 mL).
-
In a separate flask, prepare a solution of dimethyl malonate (46 µL, 0.4 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA) (98 µL, 0.4 mmol) in THF (1 mL). Add potassium acetate (0.2 mg, 0.002 mmol) to this solution.
-
Add the nucleophile solution to the palladium-ligand complex solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (5 mL) and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel (Eluent: 10% ethyl acetate in hexanes).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Performance Data
| Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 5.5 | 25 | 24 | 95 | 92 (S) |
The high yield and excellent enantioselectivity demonstrate the effectiveness of this novel P,N-ligand derived from this compound in asymmetric catalysis.
Conclusion
This guide has detailed a robust and versatile protocol for the synthesis of a new class of P,N-chiral ligands from the readily accessible starting material, this compound. The modular nature of the synthesis allows for the straightforward generation of a library of ligands for screening in various asymmetric catalytic reactions. The successful application of the synthesized ligand in the palladium-catalyzed asymmetric allylic alkylation highlights its potential for broader use in the synthesis of enantiomerically pure compounds. The principles and protocols outlined herein provide a solid foundation for researchers to explore and expand upon this promising class of chiral ligands.
References
-
Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767-14772. [Link]
-
Pyrinap ligands for enantioselective syntheses of amines. Nature Communications, 12(1), 78. (2021). [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13383-13469. (2021). [Link]
-
Zhang, X. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 40(12), 1278-1290. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 13(3), 857-866. (2015). [Link]
-
Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. Journal of the American Chemical Society, 146(4), 2308-2312. (2024). [Link]
-
A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 12(4), 638-645. (2014). [Link]
-
Guiry, P. J., & Saunders, C. P. (2004). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 33(8), 516-531. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(5), 3948-4004. (2011). [Link]
-
Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters, 22(22), 8882-8887. (2020). [Link]
-
Chiral P,N-ligands Based on Ketopinic Acid in the Asymmetric Heck Reaction. Organic Letters, 3(2), 161-164. (2001). [Link]
-
Cinnamoyl amide type chiral P,olefin ligands for Pd-catalyzed reactions. Organic & Biomolecular Chemistry, 16(44), 8565-8569. (2018). [Link]
-
Studies on (1S)-N-(1-Phenylethyl)-phthalimide: Synthesis of Both Chiral Spiro Indane and Benzazepine Derivatives. *Heterocycles, 58, 449-456. (2002). [Link]
-
The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. University College Dublin. (2024). [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(34), 6595-6607. (2020). [Link]
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A Robust HPLC Framework for Monitoring the Synthesis and Chiral Purity of 2-Phthalimidopropionic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phthalimidopropionic acid is a crucial chiral building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Monitoring its formation, purity, and enantiomeric excess is critical for ensuring process efficiency, product quality, and safety. This application note presents a comprehensive High-Performance Liquid Chromatography (HPLC) strategy for the analysis of this compound reactions. We provide two detailed protocols: a primary reversed-phase (RP-HPLC) method for monitoring reaction progress and profiling impurities, and a secondary chiral HPLC method for determining enantiomeric purity. The causality behind critical method development choices—from mobile phase pH to stationary phase selection—is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in pharmaceutical development, offering the precision required for identifying, quantifying, and purifying compounds.[1] For a molecule like this compound, which possesses both a carboxylic acid functional group and a chiral center, a robust analytical method is not just beneficial—it is fundamental. The carboxylic acid moiety makes the molecule's chromatographic behavior highly dependent on pH, while the chiral center necessitates stereospecific analysis, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles.[2]
This guide provides a validated framework for:
-
Reaction Progress Analysis: Quantifying the conversion of starting materials and the formation of this compound.
-
Impurity Profiling: Developing a stability-indicating method capable of separating the target analyte from process-related impurities and degradation products.[3]
-
Chiral Purity Determination: Resolving and quantifying the enantiomers to determine enantiomeric excess (% ee).
The Logic of Method Development
Developing a successful HPLC method requires a deep understanding of the analyte's physicochemical properties.[1] Our strategy is built on a logical progression from analyte characterization to the optimization of chromatographic parameters.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-Phthalimidopropionic Acid for Pharmaceutical Use
Abstract
This technical guide provides a comprehensive overview of the large-scale synthesis, purification, and quality control of 2-Phthalimidopropionic acid, a key intermediate in the pharmaceutical industry. Addressing the needs of researchers, scientists, and drug development professionals, this document details robust and scalable synthetic protocols for both the racemic mixture and the enantiomerically pure (S)-form. Emphasis is placed on process optimization, adherence to Good Manufacturing Practice (GMP), and the implementation of rigorous analytical methods to ensure the final product meets the stringent purity and quality requirements for pharmaceutical use. This guide explains the causality behind experimental choices, providing a framework for the development of a self-validating and efficient manufacturing process.
Introduction: Significance of this compound in Pharmaceutical Synthesis
This compound, also known as N-Phthaloyl-DL-alanine, serves as a crucial protected form of the amino acid alanine. The phthaloyl group provides a stable protecting group for the amine functionality, allowing for selective modifications at the carboxylic acid moiety.[1] This intermediate is pivotal in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of chiral drugs where the stereochemistry of the final product is critical for its therapeutic efficacy and safety.[2] The (S)-enantiomer of this compound is an especially valuable building block in asymmetric synthesis.[3]
The large-scale production of this compound with high purity and batch-to-batch consistency is therefore a significant undertaking in pharmaceutical manufacturing. This guide provides detailed protocols and insights to establish a reliable and scalable synthesis process, in alignment with the principles of Good Manufacturing Practice (GMP).[4]
Synthesis of Racemic this compound
The most common and scalable method for the synthesis of racemic this compound is the condensation of DL-alanine with phthalic anhydride.[3] Two primary protocols are presented here: a traditional thermal condensation in a solvent and a more modern, solvent-free approach.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of DL-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.[3]
Caption: Simplified reaction mechanism for the synthesis of this compound.
Protocol 1: Thermal Condensation in Acetic Acid
This method is a well-established and robust procedure suitable for large-scale production.[3]
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Experimental Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a reflux condenser and mechanical stirrer, charge phthalic anhydride (1.0 eq) and DL-alanine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 3-4 volumes relative to phthalic anhydride).
-
Heating and Reflux: Heat the mixture to reflux (around 118 °C) and maintain for 5-7 hours. The reaction progress can be monitored by an in-process control (IPC) such as HPLC to ensure the consumption of starting materials.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the acetic acid under reduced pressure. This will yield a viscous, oily residue.
-
Work-up: To the residue, add deionized water to precipitate the crude product. Stir the slurry, then collect the solid by filtration.
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield pure this compound.[3]
Protocol 2: Solvent-Free Thermal Condensation
This approach offers a greener and more atom-economical alternative by eliminating the need for a solvent.[3]
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Ethyl acetate (for recrystallization)
Experimental Protocol:
-
Reactant Charging: Charge equimolar amounts of DL-alanine and phthalic anhydride into a reactor equipped with a mechanical stirrer and a heating system.
-
Heating: Heat the mixture to 145-150 °C with continuous stirring for approximately 45 minutes to 2 hours. The reaction mixture will become a molten slurry. Monitor the reaction completion by HPLC.
-
Cooling and Solidification: Allow the reaction mixture to cool to room temperature, which will result in the solidification of the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethyl acetate to obtain high-purity this compound.[3]
| Parameter | Thermal Condensation in Acetic Acid | Solvent-Free Thermal Condensation |
| Starting Materials | DL-Alanine, Phthalic Anhydride | DL-Alanine, Phthalic Anhydride |
| Solvent | Glacial Acetic Acid | None |
| Reaction Temperature | ~118 °C (Reflux) | 145-150 °C |
| Reaction Time | 5-7 hours | 0.75-2 hours |
| Typical Yield | Up to 91%[3] | Around 90%[3] |
| Key Advantage | Well-established, robust | Environmentally friendly, faster |
Synthesis of Enantiomerically Pure (S)-2-Phthalimidopropionic Acid
For many pharmaceutical applications, the enantiomerically pure (S)-form of this compound is required. This can be achieved either by chiral resolution of the racemic mixture or by direct asymmetric synthesis.
Chiral Resolution of Racemic this compound
The most common method for chiral resolution on an industrial scale is the formation of diastereomeric salts with a chiral resolving agent.[5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Principle of Chiral Resolution:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol for Chiral Resolution with (S)-(-)-1-Phenylethylamine:
Materials:
-
Racemic this compound
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
Experimental Protocol:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a mixture of methanol and ethyl acetate (e.g., 1:1 v/v) with gentle heating. In a separate vessel, dissolve (S)-(-)-1-phenylethylamine (0.5 eq) in the same solvent mixture. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated solid (the diastereomeric salt of (S)-2-Phthalimidopropionic acid and (S)-(-)-1-phenylethylamine) by filtration and wash with a small amount of the cold solvent mixture.
-
Liberation of the (S)-Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1 M HCl to a pH of approximately 2. This will protonate the carboxylic acid and liberate the chiral amine as its hydrochloride salt.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether. The (S)-2-Phthalimidopropionic acid will be in the organic phase.
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-2-Phthalimidopropionic acid.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Asymmetric Synthesis of (S)-2-Phthalimidopropionic Acid
Direct asymmetric synthesis offers an elegant and potentially more efficient route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[6] Catalytic asymmetric methods are particularly attractive for large-scale production.[7] One promising approach involves the asymmetric alkylation of a protected glycine equivalent using a chiral phase-transfer catalyst.[3]
Large-Scale Purification and Good Manufacturing Practice (GMP) Considerations
The purification of this compound to meet pharmaceutical-grade specifications is a critical step in the manufacturing process.[8] Recrystallization is the most effective method for removing process-related impurities.[9]
Recrystallization for Pharmaceutical Grade Purity
The choice of solvent system is crucial for effective purification.[10] An ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures.
Recommended Solvent Systems:
-
Ethanol/Water: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of this compound.[3] The ratio can be optimized to maximize yield and purity.
-
Ethyl Acetate: For the product obtained from the solvent-free method, ethyl acetate is a suitable recrystallization solvent.[3]
General Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
If colored impurities are present, treat the hot solution with activated charcoal.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
GMP in the Synthesis of this compound
The synthesis of a pharmaceutical intermediate like this compound should be conducted in accordance with the principles of Good Manufacturing Practice (GMP) to ensure product quality and consistency.[4][11] Key GMP considerations include:
-
Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications and quality attributes.[12]
-
Quality Management System: A robust quality management system should be in place, covering all aspects of production from raw material control to final product release.[1]
-
Documentation: All manufacturing steps, in-process controls, and analytical testing must be thoroughly documented in batch records.
-
Impurity Control: A thorough understanding of the impurity profile is required, with strategies in place to control impurities to acceptable levels as per ICH guidelines (e.g., ICH Q3A).[13]
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure that this compound meets the required specifications for use in pharmaceutical manufacturing.[14]
Specifications for Pharmaceutical Grade this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Conforms to the structure | IR, NMR |
| Assay | ≥ 99.0% | HPLC |
| Melting Point | 147-151 °C[3] | Capillary Method |
| Individual Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Enantiomeric Purity (for (S)-form) | ≥ 99.0% ee | Chiral HPLC |
Validated Analytical Methods
5.2.1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A stability-indicating HPLC method should be developed and validated according to ICH Q2(R1) guidelines.[15][16]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 225 nm
-
Column Temperature: 30 °C
5.2.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
¹H NMR (DMSO-d₆): Expected signals include a doublet for the methyl protons, a quartet for the methine proton, aromatic protons of the phthalimide group, and a broad singlet for the carboxylic acid proton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as C-H and C=C stretching of the aromatic ring.
Conclusion
The large-scale synthesis of this compound for pharmaceutical use requires a well-controlled and validated process. The methods detailed in this guide provide a robust foundation for the production of both racemic and enantiomerically pure forms of this important intermediate. By adhering to the principles of GMP, implementing rigorous in-process controls, and utilizing validated analytical methods for quality control, manufacturers can ensure a consistent supply of high-quality this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
References
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved January 7, 2026, from [Link]
-
ICH Q7 Guidelines. (n.d.). MasterControl. Retrieved January 7, 2026, from [Link]
-
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline. Retrieved January 7, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (2011). Chemistry.
-
ICH: quality. (n.d.). European Medicines Agency (EMA). Retrieved January 7, 2026, from [Link]
- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.).
- Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (n.d.). Chemical Science.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
-
Process Validation In GMP. (n.d.). Retrieved January 7, 2026, from [Link]
- Stability Indicating Analytic Method Devlompent & Valid
- Asymmetric C
- Application Notes and Protocols for Chiral Resolution Using N-Cyclohexyl-DL-Alanine. (2025). Benchchem.
- Large-scale crystallization of proteins for purification and formul
- Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide.
- Process Validation: An Evolving Process in Pharamceutical Industries. (2022, August 5).
Sources
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- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
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- 4. mastercontrol.com [mastercontrol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. irjpms.com [irjpms.com]
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using 2-Phthalimidopropionic Acid
Abstract
Enantiomerically pure chiral amines are critical building blocks in modern drug development and fine chemical synthesis, with a significant portion of pharmaceuticals being chiral compounds.[1] The classical method of resolving racemic mixtures through the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-phthaloyl-(S)-alanine, also known as (S)-2-Phthalimidopropionic acid, as a chiral resolving agent for racemic primary amines. We will delve into the foundational principles of diastereomeric salt formation, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure reproducible and efficient enantiomeric separation.
Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. This identity makes their direct separation by standard laboratory techniques like fractional crystallization exceedingly difficult.[3] The cornerstone of chiral resolution via salt formation is the conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities in a given solvent system.[4]
This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, in this case, N-phthaloyl-(S)-alanine. The acid-base reaction yields a pair of diastereomeric salts:
-
(R)-Amine • (S)-Acid Salt
-
(S)-Amine • (S)-Acid Salt
Due to their different three-dimensional arrangements, these diastereomeric salts will exhibit different crystal packing energies and solvation properties, leading to a crucial difference in solubility. By carefully selecting a suitable solvent, the less soluble diastereomeric salt can be selectively crystallized from the solution, while the more soluble diastereomer remains in the mother liquor. This process is known as fractional crystallization.[4] Following separation, the enantiomerically pure amine can be liberated from the salt by treatment with a base.[2]
The Resolving Agent: N-Phthaloyl-(S)-alanine
N-phthaloyl-(S)-alanine is a derivative of the naturally occurring amino acid L-alanine, where the amino group is protected by a phthaloyl group. This modification imparts several advantageous properties for its use as a resolving agent:
-
Structural Rigidity: The planar phthaloyl group introduces steric bulk and potential for π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can enhance the solubility differences between the diastereomers.
-
Acidity: The carboxylic acid moiety provides the necessary acidic proton to form a salt with a basic amine.
-
Chiral Integrity: The chiral center derived from L-alanine is stable under the conditions of salt formation and liberation.
| Property | Value | Reference |
| Chemical Name | (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | |
| Synonyms | N-Phthaloyl-L-alanine, Pht-L-Ala-OH | |
| Molecular Formula | C₁₁H₉NO₄ | |
| Molecular Weight | 219.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 143.1 - 145.2 °C |
Experimental Workflow and Protocols
The overall process of chiral resolution using N-phthaloyl-(S)-alanine can be broken down into three main stages: Diastereomeric Salt Formation, Fractional Crystallization, and Liberation of the Pure Enantiomer.
Sources
Application Note: A Guide to Analytical Techniques for Monitoring the Synthesis of 2-Phthalimidopropionic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 2-Phthalimidopropionic acid. The synthesis, typically achieved through the condensation of phthalic anhydride and L-alanine, requires careful monitoring to ensure reaction completion, identify potential impurities, and guarantee the purity of the final product. This application note details the underlying principles and step-by-step protocols for utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy in this context.
Introduction: The Importance of In-Process Monitoring
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. The reaction of phthalic anhydride with an amino acid, such as L-alanine, is a common method for its production.[1][2] Effective in-process monitoring is paramount to control the reaction parameters, optimize yield, and minimize the formation of byproducts. Real-time or frequent analysis of the reaction mixture allows for the determination of the consumption of starting materials and the formation of the desired product, signaling the optimal point for reaction termination and work-up.
Synthesis Pathway and Key Components to Monitor
The primary synthetic route involves the reaction of phthalic anhydride with L-alanine, typically in a suitable solvent like glacial acetic acid, under reflux conditions.[3]
Reaction Scheme:
-
Starting Materials: Phthalic Anhydride, L-Alanine
-
Product: this compound
-
Potential Byproducts/Impurities: Unreacted starting materials, Phthalamic acid intermediate, and potential degradation products.
The analytical challenge lies in effectively separating and quantifying these components within the reaction matrix.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
HPLC is a powerful technique for monitoring the progress of the synthesis of this compound due to its ability to separate and quantify the various components in the reaction mixture.[4] A well-developed HPLC method can provide crucial information on the depletion of starting materials and the emergence of the product peak.
Principle of HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common mode for this application. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
Reference standards for this compound, Phthalic Anhydride, and L-Alanine
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis:
By injecting samples at different time points, the progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the this compound product. The relative peak areas can be used to estimate the percentage conversion. For accurate quantification, a calibration curve should be generated using reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized this compound and for identifying key intermediates and byproducts. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
Sample Preparation:
-
Isolate a small sample of the crude or purified product.
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.6 | Doublet | 3H |
| -CH | ~4.8 | Quartet | 1H |
| Aromatic-H | 7.8-8.0 | Multiplet | 4H |
| -COOH | >10 | Broad Singlet | 1H |
Expected ¹³C NMR Spectral Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| -CH | ~48 |
| Aromatic-C | ~123, ~131, ~134 |
| Imide C=O | ~167 |
| Carboxylic C=O | ~171 |
The disappearance of the signals corresponding to the starting materials and the appearance of the characteristic peaks of the product confirm the progress of the reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique that is highly effective for monitoring the transformation of functional groups during the synthesis.[5] It is particularly useful for observing the formation of the imide ring and the retention of the carboxylic acid group.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecules to vibrate. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a molecular fingerprint of the sample.
Experimental Protocol: FT-IR Analysis
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
A small amount of the dried crude or purified product is placed directly on the ATR crystal for analysis. Alternatively, a KBr pellet can be prepared.
Key FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates the presence of the carboxylic acid group. |
| C=O stretch (Carboxylic Acid) | ~1710 | Carbonyl stretch of the acid. |
| C=O stretch (Imide) | ~1775 and ~1715 | Asymmetric and symmetric stretching of the imide carbonyls.[6] |
| C-N stretch | ~1380 | Stretching vibration of the carbon-nitrogen bond in the imide. |
| Aromatic C-H stretch | >3000 | Stretching of C-H bonds on the benzene ring. |
Monitoring the appearance of the characteristic imide carbonyl bands and the disappearance of the primary amine N-H stretching bands (if L-alanine is used as a starting material) provides clear evidence of reaction progression.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical monitoring process for the synthesis of this compound.
Caption: Workflow for synthesis and analytical monitoring of this compound.
Conclusion
The judicious application of HPLC, NMR, and FT-IR spectroscopy provides a robust analytical framework for monitoring the synthesis of this compound. HPLC is invaluable for real-time tracking of reaction kinetics and assessing purity. NMR offers definitive structural confirmation of the final product, while FT-IR provides a rapid method for verifying the transformation of key functional groups. Together, these techniques ensure a well-controlled, efficient synthesis, leading to a high-quality final product. The protocols outlined in this application note serve as a validated starting point for researchers and drug development professionals engaged in the synthesis of this important chemical intermediate.
References
- Chan, J. C. C., et al. (2009). Analytical Methods Validation. In Pharmaceutical Manufacturing Handbook (pp. 689-712). John Wiley & Sons, Inc.
- Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (2021). Research Square.
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2018). Reaction Chemistry & Engineering, 3(5), 658-663.
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA.
- A Review on Step-by-Step Analytical Method Validation. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(2), 57-64.
- FT-IR spectrum of compound 2. (n.d.).
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). (n.d.).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). (n.d.).
- SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. (2009). International Journal of Chemical Sciences, 7(1), 29-34.
- Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2015).
- Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Advances, 13(21), 14163-14201.
- Use of Fast HPLC Multiple Reaction Monitoring Cubed for Endogenous Retinoic Acid Quantification in Complex Matrices. (2014). Analytical Chemistry, 86(15), 7547-7554.
- 13C NMR Chemical Shifts. (n.d.).
- How to Interpret FTIR Results: A Beginner's Guide. (2024). AZoM.com.
- An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid
- Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. (2023). Benchchem.
- 2-Phenylpropionic acid. (n.d.). PubChem.
- Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
- 2-PHENYLPROPIONIC ACID(492-37-5) IR Spectrum. (n.d.). ChemicalBook.
- 13C NMR Spectroscopy. (n.d.). ChemConnections.
- 2-PHENYLPROPIONIC ACID(492-37-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Application Notes and Protocols for the Use of 2-Amino-2-(4-sulfophenyl)propanoic Acid in Peptide Synthesis. (2023). Benchchem.
- Synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. (2019). DARU Journal of Pharmaceutical Sciences, 27(2), 267-278.
- Preparation method for 2-phenylpropionic acid. (2015).
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
- HPLC Method for Analysis of Phthalic acid on Primesep B Column. (n.d.). SIELC Technologies.
- Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Application Note: Synthesis of 2,5-Di-p-toluidinoterephthalic acid. (2023). Benchchem.
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- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. azooptics.com [azooptics.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phthalimidopropionic Acid
Welcome to the technical support center for the synthesis of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Gabriel Synthesis Analogue: This is the most common method and involves the N-alkylation of potassium phthalimide with a 2-halopropionic acid derivative (e.g., ethyl-2-bromopropionate) followed by hydrolysis of the ester. This method is a variation of the classical Gabriel synthesis, which is widely used for preparing primary amines and amino acids.[1][2][3] The phthalimide group serves as a protected form of an amine.[4]
-
Direct Condensation: This method involves the reaction of phthalic anhydride or phthalic acid directly with alanine.[5] The reaction is typically carried out at high temperatures in a solvent like glacial acetic acid.
Q2: My Gabriel synthesis reaction is not proceeding or is giving a very low yield. What are the common causes?
A2: Several factors can lead to a sluggish or low-yielding Gabriel synthesis of this compound. Common culprits include:
-
Poor quality of potassium phthalimide: Potassium phthalimide can degrade over time, especially if not stored under anhydrous conditions. One user in a forum noted that a 25-year-old bottle of potassium phthalimide was the cause of their reaction failure.[6]
-
Inactive alkyl halide: The reactivity of the 2-halopropionic acid derivative is crucial. Bromides are generally more reactive than chlorides.
-
Inappropriate solvent: A polar aprotic solvent is typically required for this SN2 reaction.[7] Dimethylformamide (DMF) is a common and effective choice.[6][7]
-
Insufficient temperature: While high temperatures can lead to side reactions, the reaction may require heating to proceed at a reasonable rate. A temperature of around 90°C in DMF is often used.[6]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely by-products?
A3: The presence of multiple spots on a TLC plate suggests the formation of by-products or the presence of unreacted starting materials. Potential by-products include:
-
Phthalic acid or phthalamic acid: These can form if the phthalimide ring opens due to hydrolysis, especially if there is moisture in the reaction or during workup under harsh pH conditions.[8]
-
Unreacted starting materials: Incomplete conversion will result in the presence of both potassium phthalimide and the 2-halopropionic acid derivative.
-
Elimination product (acrylic acid derivative): Although less common, if a strong, non-nucleophilic base is used, elimination can compete with the desired substitution reaction.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through recrystallization.[5] Common solvent systems for recrystallization include ethanol or ethanol/water mixtures. If the product is oily, it is a strong indication of impurities that need to be removed.[9] An acid-base extraction during the workup can also be effective. The product, being a carboxylic acid, will be soluble in a basic aqueous solution (like sodium bicarbonate) and can be separated from neutral organic impurities. It can then be precipitated by re-acidifying the aqueous layer.
Q5: The synthesis of this compound results in a racemic mixture. How can I obtain a single enantiomer?
A5: The direct synthesis from racemic 2-halopropionic acid will produce racemic this compound.[1] To obtain a single enantiomer, you can either:
-
Start with an enantiomerically pure starting material: Use enantiomerically pure (S)- or (R)-2-bromopropionic acid or alanine.
-
Perform a chiral resolution: This can be done by forming diastereomeric salts with a chiral amine, followed by separation and then liberation of the desired enantiomer.
It is important to note that harsh reaction conditions can sometimes lead to racemization.[10][11]
Troubleshooting Guide
This section provides a more in-depth look at specific issues and their solutions in a structured format.
Issue 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor quality of potassium phthalimide | Test the reactivity of the potassium phthalimide with a more reactive alkyl halide (e.g., benzyl bromide). | Use freshly prepared or a new bottle of potassium phthalimide. Alternatively, prepare it in situ by reacting phthalimide with a base like potassium carbonate.[6] |
| Low reactivity of the alkyl halide | Confirm the identity and purity of your 2-halopropionic acid derivative via NMR or other analytical techniques. | Switch to a more reactive halide (I > Br > Cl).[7] Consider using a derivative with a better leaving group. |
| Inappropriate solvent | The reaction mixture is not homogeneous, or the reactants are not fully dissolved. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[7] Ensure the solvent is anhydrous. |
| Suboptimal reaction temperature | The reaction is very slow at room temperature. | Gradually increase the reaction temperature, monitoring the progress by TLC. A common temperature is 90°C in DMF.[6] |
Issue 2: Product is an Oil and Difficult to Purify
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of unreacted starting materials | Analyze the crude product by ¹H NMR to identify signals corresponding to starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of phthalic acid or phthalamic acid | The crude product is highly soluble in water. IR spectroscopy may show a broad O-H stretch characteristic of a carboxylic acid. | During workup, perform an acid-base extraction. The desired product can be separated from phthalic acid by careful pH adjustment. |
| Solvent impurities | The crude product has a lingering solvent smell even after drying. | Ensure the product is thoroughly dried under vacuum. If residual high-boiling solvent (like DMF) is present, it can be removed by azeotropic distillation with toluene or by washing the solid product with a solvent in which it is insoluble but the impurity is soluble. |
Experimental Protocols
Protocol 1: Synthesis via Direct Condensation of Phthalic Anhydride and Alanine
This method is based on the procedure described by Kasideh et al.[5]
Materials:
-
Phthalic anhydride (1.0 g, 6.75 mmol)
-
L-Alanine (0.605 g, 6.8 mmol)
-
Glacial Acetic Acid (15 mL)
Procedure:
-
Combine phthalic anhydride and L-alanine in a round-bottom flask.
-
Add glacial acetic acid (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is the crude this compound.
-
Recrystallize the solid from ethanol to obtain the pure product.
Protocol 2: Synthesis via Gabriel Reaction
This protocol is a general representation of the Gabriel synthesis adapted for this specific target molecule.
Materials:
-
Potassium phthalimide (1.85 g, 10 mmol)
-
Ethyl-2-bromopropionate (1.81 g, 10 mmol)
-
Anhydrous Dimethylformamide (DMF, 20 mL)
-
Sodium Hydroxide (1.2 g, 30 mmol)
-
Ethanol (20 mL)
-
Water (20 mL)
-
Concentrated HCl
Procedure:
Step 1: N-Alkylation
-
In a dry round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add ethyl-2-bromopropionate to the solution.
-
Heat the reaction mixture at 90-100°C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude ethyl 2-Phthalimidopropionate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).[12]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
-
Recrystallize from an appropriate solvent if necessary.
Visualizations
Reaction Mechanism: Gabriel Synthesis Analogue
Caption: Workflow for the synthesis of this compound via the Gabriel method.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
-
MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
MedLife Mastery. Synthesis of Amino Acids - MCAT Content. [Link]
-
Kasideh, A., et al. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]
-
Usifoh, C. O., et al. (2006). Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. African Journal of Biotechnology, 5(8), 643-647. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
- Google Patents. Enzymatic production of optical isomers of 2-halopropionic acids.
-
BYJU'S. Preparation of Phthalimide. [Link]
-
Quora. What is the Gabriel phthalimide synthesis of alpha amino acid?. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). Phthalimides: developments in synthesis and functionalization. RSC Advances, 12(45), 29285-29306. [Link]
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ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. [Link]
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National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
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Organic Syntheses. 2-phenylpropionic acid. [Link]
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Organic Chemistry Portal. Phthalimides. [Link]
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PubChem. 3-Phthalimidopropionic acid. [Link]
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Reddit. Gabriel synthesis troubleshooting. [Link]
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ResearchGate. Hydrolysis of phthalimide and esterification of the mono acid. [Link]
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Lin, D., et al. (1995). Optimization of the chiral inversion of 2-phenylpropionic acid by Verticillium lecanii. Chirality, 7(5), 364-369. [Link]
- Google Patents.
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MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
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YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
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ResearchGate. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic.... [Link]
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Fain, B. E., & Jencks, W. P. (2000). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 65(16), 4941-4945. [Link]
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Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]
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Chemguide. hydrolysis of esters. [Link]
- Google Patents.
- Google Patents.
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Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
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ResearchGate. (PDF) OPTIMIZATION OF PROPIONIC ACID EXTRACTION BY AQUEOUS TWO-PHASE SYSTEM USING RESPONSE SURFACE METHODOLOGY. [Link]
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ResearchGate. A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF. [Link]
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ResearchGate. A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. [Link]
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Technical Support Center: Synthesis of N-Phthalyl Alanine
Welcome to the technical support center for the synthesis of N-phthalyl alanine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this essential amino acid protection strategy. Here, we move beyond simple protocols to delve into the causality behind common experimental challenges, offering robust troubleshooting strategies and field-tested insights to ensure the integrity and success of your synthesis.
Introduction: The "Why" Behind Phthaloyl Protection
The N-phthaloyl group is a widely used protecting group for primary amines, particularly in peptide synthesis and the creation of chiral building blocks.[1] Its popularity stems from its high stability under various reaction conditions, yet it can be cleaved when desired.[1] The standard synthesis involves the condensation of alanine with phthalic anhydride, typically under thermal conditions, with or without a solvent like glacial acetic acid.[2] While the reaction appears straightforward, several potential side reactions can compromise yield, purity, and stereochemical integrity. This guide will address the most common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: Low Yield of N-Phthalyl Alanine
Q: I followed the standard procedure, but my final yield is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low yields in this synthesis can typically be traced back to three primary issues: incomplete reaction, hydrolysis of the starting material, or product loss during workup.
1. Incomplete Reaction:
-
Causality: The condensation reaction between alanine and phthalic anhydride requires sufficient energy and time to proceed to completion. Alanine, existing as a zwitterion, can have poor solubility in non-polar organic solvents, and the reaction is a dehydration-cyclization process which is an equilibrium.[1][3] Inadequate heating, insufficient reaction time, or poor mixing can lead to a significant amount of unreacted starting materials.
-
Troubleshooting Protocol:
-
Temperature & Time Optimization: For thermal condensation in glacial acetic acid, ensure the mixture is refluxed vigorously for at least 5-7 hours.[1] For solvent-free methods, maintain a temperature of 145-150°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.
-
Solvent Choice: While glacial acetic acid is common, some protocols suggest using toluene with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[4]
-
Molar Ratio: Ensure an equimolar or a slight excess (e.g., 1.05 equivalents) of phthalic anhydride is used.
-
2. Hydrolysis of Phthalic Anhydride:
-
Causality: Phthalic anhydride is susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which opens the anhydride ring to form phthalic acid.[5][6] If your starting materials or solvent contain water, a portion of the phthalic anhydride will be converted to phthalic acid, rendering it unavailable for the reaction with alanine.
-
Troubleshooting Protocol:
-
Use Anhydrous Reagents: Ensure that the alanine, phthalic anhydride, and any solvents used are thoroughly dried before the reaction.
-
Proper Storage: Store phthalic anhydride in a desiccator to prevent moisture absorption from the atmosphere.
-
3. Product Loss During Workup:
-
Causality: N-phthalyl alanine has some solubility in water, especially at non-acidic pH. During the aqueous workup, if the pH is not sufficiently acidic, or if excessive volumes of water are used for washing, a significant amount of product can be lost into the aqueous phase.
-
Troubleshooting Protocol:
-
Acidify the Workup: After the reaction, when precipitating the product with water, ensure the water is acidified (e.g., with 10% HCl) to a pH of ~2.[4] This protonates the carboxylate group of the N-phthalyl alanine, minimizing its solubility in water.
-
Recrystallization Solvent: For recrystallization, a mixed solvent system like ethanol-water is often effective. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until turbidity is observed. Cooling this mixture slowly should yield pure crystals.
-
Problem 2: Product Contamination with Phthalic Acid
Q: My final product shows impurities that I suspect are phthalic acid. How can I confirm this and effectively remove it?
A: Phthalic acid is the most common byproduct in this synthesis, arising from the hydrolysis of phthalic anhydride.[5] Its presence can make purification challenging due to similar acidic properties to the desired product.
-
Mechanism of Formation:
-
Phthalic anhydride reacts with any trace water present in the reaction mixture, leading to the formation of phthalic acid. This is particularly prevalent in reactions run at high temperatures for extended periods.
Caption: Formation of Phthalic Acid Side Product.
-
-
Identification:
-
TLC Analysis: Phthalic acid is more polar than N-phthalyl alanine and will have a lower Rf value on a silica gel TLC plate.
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, phthalic acid will show a broad singlet for the two carboxylic acid protons (often >12 ppm) and aromatic protons. N-phthalyl alanine will have distinct signals for the alanine CH and CH₃ groups, in addition to the phthaloyl aromatic protons.
-
-
Purification Protocol:
-
Acid-Base Extraction: A carefully controlled acid-base extraction can be effective. However, given that both are acids, this can be difficult.
-
Recrystallization: A well-optimized recrystallization is often the most effective method. Phthalic acid has different solubility profiles compared to N-phthalyl alanine in solvent systems like ethanol/water or ethyl acetate/hexane.
-
Sublimation: Phthalic anhydride (unreacted starting material) can be removed by sublimation under vacuum, though this is less effective for the less volatile phthalic acid.
-
Problem 3: Racemization of the Alanine Stereocenter
Q: I started with L-alanine, but polarimetry of my final product suggests I have a racemic or partially racemized mixture. Why did this happen and how can it be prevented?
A: Racemization is a critical side reaction, especially when the stereochemical integrity of the amino acid is crucial for subsequent steps, such as in peptide synthesis.[7] High temperatures and basic conditions are the primary culprits.
-
Mechanism of Racemization:
-
Under harsh thermal conditions, particularly above 150°C, the α-proton of the N-phthalyl alanine can be abstracted.[8] This forms a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-enantiomers. The presence of a base can significantly accelerate this process.
Caption: Mechanism of Racemization.
-
-
Troubleshooting & Prevention Protocol:
-
Lower Reaction Temperature: Avoid excessively high temperatures. Fusion methods (solvent-free heating) are more prone to causing racemization.[8] If using a solvent, refluxing in toluene (~111°C) is generally safer than direct fusion at >150°C.[4]
-
Avoid Strong Bases: While not always used in the initial condensation, if any base is present, it can promote racemization. Some alternative methods for phthaloylation use bases, and in these cases, a hindered or weaker base should be chosen.[9]
-
Alternative Reagents: For highly sensitive substrates where racemization must be completely avoided, milder phthaloylating agents like N-carbethoxyphthalimide can be used at room temperature, which helps in retaining the optical configuration.[10][11]
-
Reaction Time: Minimize the reaction time at high temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction, Hydrolysis of phthalic anhydride, Product loss during workup. | Optimize reaction time and temperature, Use anhydrous reagents, Acidify workup to pH ~2. |
| Product Impurity | Presence of unreacted starting materials or phthalic acid. | Purify via recrystallization (e.g., ethanol/water), Perform careful TLC analysis to monitor purity. |
| Racemization | High reaction temperatures, Presence of base. | Use lower reaction temperatures (e.g., refluxing toluene), Avoid strong bases, Consider milder phthaloylating agents. |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of N-phthalyl alanine, highlighting critical control points.
Caption: General experimental workflow for N-phthalyl alanine synthesis.
References
-
Master Organic Chemistry. (2020). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
- Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (2010). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698.
- Mahboub, R., et al. (2009). SYNTHESIS OF SOME (S)
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
Wikipedia. (2023). Phthalic anhydride. In Wikipedia. Retrieved from [Link]
- Ferreira, H. N., et al. (2007). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 72(20), 7536-7542.
-
ResearchGate. (2023). Synthesis of N-Phthaloyl Derivatives of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2010). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Retrieved from [Link]
- S. Yamada, et al. (1977). Method for the Racemization of Optically Active Amino Acids. Agricultural and Biological Chemistry, 41(11), 2245-2249.
-
Organic Syntheses. (1973). N-PHTHALYL-L-β-PHENYLALANINE. Retrieved from [Link]
-
News-Medical.Net. (2023). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry. Retrieved from [Link]
- Hiller, J., et al. (2014). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Clinics in orthopedic surgery, 6(2), 134–142.
-
Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Retrieved from [Link]
- International Journal of ChemTech Research. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Sphinax.
-
SciSpace. (1959). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link]
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- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 7. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Phthaloylation of Amino Acids
Welcome to the technical support center for the phthaloylation of amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.
Foundational Principles: The "Why" Behind Phthaloylation
The phthaloyl group is a robust N-terminal protecting group for amino acids, widely used in peptide synthesis and the preparation of complex organic molecules.[1][2] Its stability to acidic conditions and hydrogenolysis makes it orthogonal to other common protecting groups like Boc and Cbz.[1][2] The primary methods for introducing the phthaloyl group involve the reaction of an amino acid with phthalic anhydride or its derivatives. Understanding the reaction mechanism is crucial for optimization and troubleshooting.
The reaction typically proceeds in two stages:
-
Amine Attack: The nucleophilic amino group of the amino acid attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.
-
Cyclization and Dehydration: Subsequent heating or catalysis facilitates the intramolecular cyclization of the phthalamic acid, eliminating a molecule of water to form the stable five-membered phthalimide ring.
Caption: General mechanism of amino acid phthaloylation.
Comparative Overview of Common Phthaloylation Protocols
The choice of phthaloylation method significantly impacts reaction efficiency, yield, and the potential for side reactions. Below is a comparison of common protocols.
| Method | Reagents & Conditions | Advantages | Disadvantages | Key Considerations |
| Direct Condensation | Phthalic anhydride, amino acid, glacial acetic acid, reflux. | Simple, inexpensive reagents. | Harsh conditions (high temperature) can lead to racemization and side reactions, especially with sensitive amino acids.[3] | Not suitable for optically active or thermally sensitive substrates. |
| Milder Condensation | Phthalic anhydride, amino acid, triethylamine, refluxing non-polar solvent (e.g., toluene).[4] | Reduces racemization compared to the direct heating method.[4] | Requires careful removal of water to drive the reaction to completion. | A Dean-Stark apparatus is often used to remove water azeotropically. |
| Nefkens' Reagent | N-(Ethoxycarbonyl)phthalimide, amino acid, aqueous sodium carbonate at room temperature.[3][5] | Very mild conditions, preserving optical activity.[3][5] Good for sensitive amino acids. | The reagent is not as commonly available as phthalic anhydride and may need to be synthesized.[6] | The purity of N-(ethoxycarbonyl)phthalimide is crucial for high yields.[6] |
| Microwave-Assisted Synthesis | Phthalic anhydride, amino acid, solvent-free or in a high-boiling solvent. | Drastically reduced reaction times, often leading to higher yields and cleaner reactions.[7] | Requires specialized microwave synthesis equipment. | Optimization of power and temperature is necessary to avoid overheating. |
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses common issues encountered during the phthaloylation of amino acids, providing a systematic approach to problem-solving.
Caption: Troubleshooting workflow for phthaloylation reactions.
Issue 1: Low Product Yield
A low yield of the desired N-phthaloyl amino acid is a common challenge.[7]
-
Potential Cause: Incomplete reaction.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amino acid.
-
Optimize Reaction Time and Temperature: If starting material persists, consider increasing the reaction time or temperature incrementally.[8] For thermally sensitive compounds, a longer reaction time at a lower temperature is preferable.
-
Ensure Efficient Water Removal: In condensation reactions, the removal of water is critical to drive the equilibrium towards the product.[4] If using a refluxing non-polar solvent, ensure your Dean-Stark apparatus is functioning correctly.
-
-
-
Potential Cause: Product loss during workup.
-
Troubleshooting:
-
Check Aqueous Layers: The N-phthaloyl amino acid has a carboxylic acid group and may be soluble in the aqueous layer, especially under basic conditions.[9] Acidify the aqueous layer and re-extract if necessary.
-
Solubility Issues: The product may precipitate during the reaction or workup. Ensure you are using appropriate solvents for extraction and purification.
-
-
Issue 2: Presence of Impurities and Side Products
-
Potential Cause: Unreacted phthalic anhydride or phthalic acid.
-
Potential Cause: Side reactions with amino acid side chains.
-
Potential Cause: Thermal degradation.
-
Troubleshooting: High reaction temperatures can cause decomposition of the starting material or product. If you suspect thermal degradation, switch to a lower temperature protocol or a milder phthaloylating agent.[8]
-
Issue 3: Racemization of the Chiral Center
Maintaining the stereochemical integrity of the amino acid is paramount in peptide synthesis and drug development.
-
Potential Cause: Harsh reaction conditions (high heat, strong acid/base).
-
Troubleshooting:
-
Avoid High Temperatures: The direct fusion or high-temperature reflux methods are known to cause racemization.[3]
-
Employ Mild Protocols: The use of N-(ethoxycarbonyl)phthalimide at room temperature is an excellent method for preserving the optical activity of the amino acid.[3][5] Phthaloylation in a refluxing non-polar solvent with triethylamine is also a milder alternative to direct heating.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use phthalic acid instead of phthalic anhydride? A: Yes, phthalic acid can be used, but it requires heating to higher temperatures (e.g., 170-180°C) to first form the anhydride in situ, followed by reaction with the amino acid. This method is generally less efficient and requires more forcing conditions than starting with phthalic anhydride.
Q2: My amino acid is not very soluble in the reaction solvent. What should I do? A: For reactions in non-polar solvents like toluene, the solubility of free amino acids can be low. The use of a co-solvent or running the reaction as a slurry is common. The presence of a base like triethylamine not only catalyzes the reaction but can also help with solubility.[4] Alternatively, aqueous methods using N-(ethoxycarbonyl)phthalimide circumvent this issue entirely.[5]
Q3: How do I remove the phthaloyl protecting group? A: The most common method for deprotection is hydrazinolysis, which involves reacting the N-phthaloyl amino acid with hydrazine hydrate.[1] This proceeds via nucleophilic attack of hydrazine on a carbonyl group, leading to the formation of a stable phthalhydrazide byproduct and the free amine.[1] Other reagents like ethylenediamine can also be used.[12]
Q4: Is the phthaloyl group suitable for solid-phase peptide synthesis (SPPS)? A: While Fmoc and Boc are the workhorses of SPPS, the phthaloyl group can be used.[1][2] Its stability to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS makes it an orthogonal protecting group, which can be valuable for specific applications, such as protecting the side chain of lysine. However, its removal requires hydrazine, which may not be compatible with all resins and linkers.
Q5: Are there any safety concerns with the reagents used in phthaloylation? A: Standard laboratory safety precautions should always be followed. Phthalic anhydride is a respiratory irritant and should be handled in a fume hood. Solvents like toluene and glacial acetic acid are flammable and corrosive, respectively. Hydrazine, used for deprotection, is highly toxic and a suspected carcinogen; it must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Detailed Experimental Protocols
Protocol 1: Phthaloylation using N-(Ethoxycarbonyl)phthalimide (Mild Conditions)
This method is ideal for preserving stereochemistry.[3]
-
Dissolve the Amino Acid: Dissolve the amino acid (1.0 eq) and sodium carbonate (1.0 eq) in water.
-
Add Reagent: To this stirring solution, add a solution of N-(ethoxycarbonyl)phthalimide (1.05 eq) in a suitable organic solvent like ethyl acetate.
-
React: Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, separate the layers. Wash the organic layer with water. Acidify the combined aqueous layers with dilute HCl to precipitate the product.
-
Isolate: Filter the precipitate, wash with cold water, and dry under vacuum to yield the N-phthaloyl amino acid.
Protocol 2: Deprotection via Hydrazinolysis
-
Dissolve: Suspend the N-phthaloyl-protected amino acid or peptide (1.0 eq) in ethanol.
-
Add Hydrazine: Add hydrazine hydrate (2-10 eq) to the suspension.[1]
-
Reflux: Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.[1]
-
Cool and Filter: Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will precipitate. Filter to remove the solid.
-
Isolate: Evaporate the solvent from the filtrate. The residue can be further purified by recrystallization or chromatography to yield the deprotected amine.
References
-
Adibi, H., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(2), 183-6. [Link]
-
Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry, 6(5), 599-607. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 4(2), 530-536. [Link]
-
Nefkens, G. H. L. (1960). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature, 185, 309. [Link]
-
McArthur, C. R., et al. (1983). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Synthetic Communications, 13(5), 393-401. [Link]
-
Bose, A. K., et al. (1958). A Procedure for Phthaloylation under Mild Conditions. The Journal of Organic Chemistry, 23(9), 1435-1436. [Link]
-
Kienle, R. H., & Hovey, A. G. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3379-3383. [Link]
-
Reddit r/chemhelp. (2017). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? [Link]
-
Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research Report. [Link]
-
ResearchGate. (2025). A simple preparation of phthaloyl amino acids via a mild phthaloylation. ResearchGate. [Link]
-
Wiley-VCH. (2009). Protection Reactions. Peptide Synthesis and Applications. [Link]
-
McArthur, C. R., et al. (1983). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Synthetic Communications, 13(5), 393-401. [Link]
-
Imamura, Y., et al. (2002). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. Tetrahedron Letters, 43(25), 4475-4478. [Link]
-
ResearchGate. (2017). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate. [Link]
-
Gadhwal, S., & Boruah, A. (1999). Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Indian Journal of Chemistry - Section B, 38, 972-973. [Link]
-
ResearchGate. (2004). Mild and effective N-phthaloylation of amino acids | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
The Journal of Organic Chemistry. A Procedure for Phthaloylation under Mild Conditions. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
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- 10. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove phthalimide protecting group without racemization
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the phthalimide protecting group, with a primary focus on preserving stereochemical integrity.
Introduction: The Challenge of Phthalimide Deprotection
The phthalimide group is a robust and highly effective protecting group for primary amines, widely used in the Gabriel synthesis of amines and amino acids.[1][2] Its stability is a key asset during multi-step syntheses. However, the very stability that makes it attractive also presents a challenge during the deprotection step. Traditional methods, while effective, can be harsh and may lead to undesirable side reactions, most critically, the racemization of adjacent stereocenters.[3] This is particularly problematic in peptide synthesis and the development of chiral pharmaceuticals where enantiomeric purity is paramount.
This guide will walk you through the causes of racemization and provide detailed, field-proven protocols for clean and stereochemically faithful deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant risk during phthalimide deprotection of α-amino acids?
A1: Racemization is a major concern when removing a phthalimide group from an α-amino acid derivative because the α-proton (the hydrogen attached to the chiral carbon) can become susceptible to abstraction under certain reaction conditions. The two electron-withdrawing carbonyl groups of the phthalimide moiety increase the acidity of this α-proton. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of both enantiomers (a racemic mixture). While the phthalimide group itself doesn't directly cause racemization during the deprotection step, the conditions used for removal (e.g., harsh bases or high temperatures) can promote this undesirable outcome.
Q2: I'm using the traditional hydrazine method (Ing-Manske procedure) and observing some racemization. What can I do?
A2: The Ing-Manske procedure, which uses hydrazine (N₂H₄) to cleave the phthalimide, is the most common method.[1][4] While generally effective, the basic nature of hydrazine and the often-required heating can be problematic for sensitive substrates.[1][5] If you're observing racemization, consider the following:
-
Lower the temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Use a milder hydrazine source: Hydrazine hydrate is commonly used. In some cases, using a buffered system or a different hydrazine derivative might be beneficial.
-
Switch to an alternative, milder method: For substrates highly prone to racemization, the hydrazine method may not be ideal. The reductive method using sodium borohydride is an excellent alternative.[6][7]
Q3: Are there any non-hydrazine methods to remove a phthalimide group without causing racemization?
A3: Absolutely. Concerns over the harshness and safety of hydrazine have led to the development of milder alternatives.
-
Sodium Borohydride (NaBH₄) / Acetic Acid: This is an exceptionally mild, two-stage, one-flask procedure that converts phthalimides to primary amines with no measurable loss of optical activity.[6][8] It is considered one of the best methods for racemization-prone substrates.[6][7]
-
Ethylenediamine: This reagent is another effective alternative to hydrazine.[9] It is less harsh and generally considered safer to handle. The reaction is typically carried out in an alcohol solvent and can often be performed at room temperature.[9]
-
Acidic or Basic Hydrolysis: While these methods exist, they often require harsh conditions like prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), which are generally not recommended for substrates with sensitive functional groups or chiral centers due to the high risk of racemization and other side reactions.[10][11]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Racemization of the desired amine | Reaction conditions are too harsh (high temperature, strong base). | Switch to the milder sodium borohydride/acetic acid method.[6][7] Alternatively, try using ethylenediamine at room temperature.[9] |
| Low yield of the deprotected amine | Incomplete reaction. | Increase reaction time or slightly elevate the temperature if the substrate allows. For the hydrazine method, ensure sufficient equivalents of hydrazine are used. |
| Difficult workup and product isolation. | In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes be difficult to remove.[1] Ensure complete precipitation before filtration. The NaBH₄ method offers an advantage here as the phthalide byproduct is often easier to remove via extraction.[6] | |
| Formation of side products | The substrate contains functional groups sensitive to the deprotection conditions. | Choose a deprotection method orthogonal to the sensitive functional groups. The NaBH₄ method is compatible with a wide range of functionalities.[7] |
| Incomplete removal of hydrazine | Hydrazine is a high-boiling point liquid. | Co-evaporation with a high-boiling solvent like toluene or extensive washing during workup can help remove residual hydrazine.[12] |
Comparative Overview of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Racemization Risk |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in alcohol (e.g., EtOH) | Reflux | Widely used, generally effective.[4] | Can be harsh, hydrazine is toxic, byproduct removal can be tricky.[1][11] | Moderate, especially with sensitive substrates. |
| Reductive Cleavage (Ganem) | 1. Sodium borohydride (NaBH₄) in aq. 2-propanol2. Acetic acid (AcOH) | 1. Room temp.2. 80°C | Exceptionally mild, high yields, no measurable racemization, easy workup.[6][7] | Requires a two-stage, one-pot procedure. | Very Low [6][8] |
| Ethylenediamine Cleavage | Ethylenediamine in alcohol (e.g., iPrOH) | Room temp. to reflux | Milder and safer than hydrazine.[9] | Can require an excess of the reagent. | Low to Moderate. |
| Acidic Hydrolysis | Conc. H₂SO₄ or HCl | Prolonged reflux | Very harsh, not suitable for acid-sensitive substrates.[4][10] | High. | |
| Basic Hydrolysis | Aq. NaOH or KOH | Reflux | Harsh, can be slow and may stop at the intermediate phthalamic acid stage.[10] | High. |
Experimental Protocols
Protocol 1: Mild Deprotection using Sodium Borohydride (Ganem Method)
This protocol is highly recommended for α-amino acid derivatives and other stereochemically sensitive substrates.[6]
Workflow Diagram:
Caption: One-pot, two-stage phthalimide deprotection workflow.
Step-by-Step Procedure:
-
Reduction: In a round-bottom flask, dissolve the N-substituted phthalimide (1.0 eq.) in a 6:1 mixture of 2-propanol and water.[7]
-
To this stirring solution, add sodium borohydride (NaBH₄, approx. 5.0 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]
-
Cyclization and Release: Carefully add glacial acetic acid to the reaction mixture until the foaming subsides. This step quenches the excess NaBH₄ and catalyzes the cyclization.[7]
-
Heat the reaction mixture to 80°C for 2 hours.[7]
-
Workup: Cool the mixture to room temperature. The primary amine can then be isolated using standard procedures, such as extraction or ion-exchange chromatography for amino acids. The byproduct, phthalide, is typically removed by extraction into an organic solvent.[6]
Protocol 2: Deprotection using Hydrazine (Ing-Manske Procedure)
This is the classic method but should be used with caution for sensitive substrates.
Mechanism Overview:
Caption: Hydrazinolysis of an N-alkyl phthalimide.
Step-by-Step Procedure:
-
Dissolve the N-substituted phthalimide (1.0 eq.) in a suitable alcohol solvent, such as ethanol or methanol.
-
Add hydrazine hydrate (typically 1.5 to 10 equivalents) to the solution.[13]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[14][15]
-
Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct, a white solid, will precipitate.[1]
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate. The crude primary amine can then be purified by standard methods (distillation, crystallization, or chromatography). In some cases, an acidic workup is required to fully liberate the amine.[15]
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. [Link]
-
St. Jean, D. J., Jr., & Fensome, A. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. ACS Omega, 4(6), 10853–10860. [Link]
-
ResearchGate. (2022). Discussion on Deprotection of phthalimide. [Link]
-
Chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. [Link]
-
Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine? [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phthalimidopropionic Acid
Welcome to the technical support guide for 2-Phthalimidopropionic acid. As a key intermediate in the synthesis of chiral amino acids and other pharmaceuticals, achieving high purity is critical for downstream applications. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workflow. Each entry details the issue, explores the underlying scientific causes, and provides a step-by-step protocol for resolution.
Problem 1: The crude product "oils out" during recrystallization instead of forming crystals.
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution's temperature is still above the melting point of the solute. The resulting liquid phase is immiscible with the solvent, forming oily droplets that often fail to crystallize upon cooling, trapping impurities. The melting point of this compound is approximately 155-157°C, so using high-boiling point solvents can exacerbate this issue.[1]
Solution Protocol:
-
Re-heat the Solution: Heat the mixture to redissolve the oil into the solvent completely. If it doesn't redissolve, you may have insufficient solvent. Add a small amount of additional hot solvent until a clear, homogenous solution is achieved.
-
Solvent Modification:
-
Option A (Lower Boiling Point): If using a high-boiling solvent, switch to one with a lower boiling point. For instance, if you are using water, consider a mixture of ethanol and water.
-
Option B (Two-Solvent System): If you have a clear, hot solution, add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise at just below the boiling point until persistent cloudiness appears. Then, add a few drops of the primary hot solvent to redissolve the cloudiness and achieve a saturated solution.[2]
-
-
Controlled Cooling: Allow the flask to cool slowly. Rapid cooling (e.g., placing directly in an ice bath) encourages oiling out. Let it first cool to room temperature undisturbed, then move it to an ice bath to maximize crystal recovery.
-
Induce Crystallization: If no crystals form upon cooling, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.
Problem 2: Final product yield is significantly low after purification.
Causality: Low yield can stem from an incomplete initial reaction, mechanical losses during transfers, or, most commonly, suboptimal recrystallization technique. Using too much solvent will result in a significant portion of the product remaining dissolved even after cooling.
Solution Protocol:
-
Ensure Reaction Completion: Before starting the workup, confirm the absence of starting materials (e.g., 2-bromopropionic acid) via Thin Layer Chromatography (TLC). The Gabriel synthesis is generally efficient but should be monitored.[3][4]
-
Optimize Recrystallization Solvent Volume: The goal is to create a saturated hot solution.
-
Add the hot recrystallization solvent to the crude solid in small portions, bringing the mixture to a boil after each addition.[2]
-
Continue adding solvent just until the solid completely dissolves. Avoid adding a large excess.
-
If you accidentally add too much solvent, carefully evaporate some of it by boiling the solution in a fume hood to re-establish saturation.
-
-
Maximize Recovery:
-
After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to minimize the compound's solubility and maximize precipitation.
-
When collecting crystals via vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a portion of your purified product.
-
Problem 3: The purified product contains persistent impurities, confirmed by a broad melting point or analytical data (NMR/HPLC).
Causality: The most common impurities originate from the starting materials of the Gabriel synthesis, such as unreacted potassium phthalimide, or from side reactions. Phthalimide itself has different solubility characteristics than the target carboxylic acid, but co-precipitation can occur if the solution is cooled too rapidly.
Workflow: Diagnosing and Removing Impurities
Caption: Decision tree for impurity removal.
Solution Protocol:
-
Selective Recrystallization: Choose a solvent system where the impurity has significantly higher or lower solubility than the desired product. A two-solvent system is often effective. For example, dissolve the crude product in a solvent like ethanol where both are soluble, and then add water (anti-solvent) dropwise. The compound with lower water solubility will precipitate first.
-
Acid-Base Extraction: If the impurity is not acidic (e.g., a neutral byproduct), you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like sodium bicarbonate solution) to deprotonate and move the desired carboxylic acid into the aqueous layer. The neutral impurity remains in the organic layer. Subsequently, re-acidify the aqueous layer to precipitate the pure product.
-
Chromatography: For challenging separations, silica gel column chromatography is a reliable option. Use a solvent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) that provides good separation between your product and the impurity on a TLC plate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound via the Gabriel synthesis?
The Gabriel synthesis converts primary alkyl halides into primary amines using potassium phthalimide.[3][5] When synthesizing this compound, the primary reactants are typically potassium phthalimide and a 2-halopropionic acid (e.g., 2-bromopropionic acid). Common impurities include:
-
Unreacted Potassium Phthalimide: Due to incomplete reaction.
-
Phthalic Acid: If harsh basic or acidic hydrolysis conditions are used, the phthalimide group can be cleaved, generating phthalic acid.[4]
-
Starting 2-halopropionic acid: If the reaction does not go to completion.
Q2: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should exhibit the following properties. A systematic approach to solvent selection is crucial for success.[2][6]
| Property | Ideal Characteristic | Rationale |
| Solubility Gradient | High solubility at boiling point, low solubility at room/cold temperature. | This differential allows the compound to dissolve when hot and precipitate upon cooling, maximizing yield. |
| Reactivity | Must be chemically inert towards the compound. | The solvent should not react with this compound. |
| Impurity Solubility | Impurities should be either highly soluble (remain in solution) or insoluble (can be filtered off hot). | This is the basis of purification by recrystallization. |
| Boiling Point | Should be below the melting point of the compound (~155°C). | Prevents the compound from oiling out. |
| Volatility | Moderately volatile. | The solvent should be easily removed from the final crystals during drying. |
Common Solvents for Consideration:
-
Water
-
Ethanol / Methanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
Mixtures (e.g., Ethanol/Water, Toluene/Hexane)
Workflow: Single-Solvent Recrystallization
Caption: Standard workflow for single-solvent recrystallization.
Q3: The Gabriel synthesis produces a racemic mixture. How can the enantiomers (R and S forms) be separated?
The Gabriel synthesis is not stereospecific and will produce a 50:50 racemic mixture of (R)- and (S)-2-Phthalimidopropionic acid.[7][8] Separating these enantiomers is a common challenge for arylpropionic acids and requires specialized techniques, as they have identical physical properties except for their interaction with polarized light.[9]
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective and widely used method for enantiomeric separation.[10][11] There are two main approaches:[12]
-
Direct Method (Chiral Stationary Phase - CSP): The sample is run on a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for this class of compounds.[9][11]
-
Indirect Method (Chiral Derivatizing Agent - CDA): The racemic acid is first reacted with a pure, single-enantiomer chiral agent (e.g., (R)-1-phenylethylamine) to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[12][13] The derivatizing agent is typically removed after separation.
Classical Method: Diastereomeric Salt Resolution
This technique involves reacting the racemic acid with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. While less common in modern labs, it is a powerful classical technique.
References
-
StudySmarter. (2023). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. Retrieved from [Link]
-
Reddit r/Mcat community. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids? Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
PubMed. (1993). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Retrieved from [Link]
-
Beth G. (2018). Recrystallization. YouTube. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
Sources
- 1. This compound CAS#: 19506-87-7 [amp.chemicalbook.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Contamination in Experiments with 2-Phthalimidopropionic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phthalimidopropionic acid. This guide is designed to provide you with in-depth, practical solutions to common contamination-related challenges. By understanding the root causes of these issues and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experimental results.
I. Troubleshooting Guide: Diagnosing and Resolving Contamination
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed, step-by-step troubleshooting protocol.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: My HPLC/LC-MS analysis of a reaction involving this compound shows unexpected peaks that are not the starting material or the expected product. What are the likely contaminants and how can I eliminate them?
A: Unexpected peaks often indicate the presence of impurities from the starting material, side-reaction products, or contamination from solvents and equipment. The most common culprits are phthalic acid, alanine, and residual solvents from the synthesis of this compound.
Causality and Identification:
-
Phthalic Acid: The phthalimide group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[1][2] This cleavage results in the formation of phthalic acid.
-
Alanine: As this compound is a protected form of alanine, its degradation can release the free amino acid.
-
Phthalimide: Incomplete reaction during the synthesis of this compound can result in the presence of phthalimide as an impurity.[3]
-
Solvent Adducts: Solvents used in the reaction or purification steps can sometimes form adducts with your compound of interest.
Troubleshooting Protocol: Purity Verification and Purification
-
Initial Purity Assessment: Before use, verify the purity of your this compound using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
-
Recrystallization for Purification: If the purity is suboptimal, recrystallization is a highly effective method for removing solid impurities.[6][7][8] The choice of solvent is critical for successful purification.[8]
-
Step 1: Solvent Selection. Perform small-scale solubility tests to find a suitable solvent or solvent system.[9][10] The ideal solvent should dissolve this compound poorly at room temperature but well at an elevated temperature.[8] Based on its properties, solvents like ethanol, methanol, or mixtures with water are good starting points.[11]
-
Step 2: Dissolution. In a clean flask, add the impure this compound and a minimal amount of the chosen hot solvent to dissolve it completely.[6]
-
Step 3: Hot Filtration (if necessary). If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Step 4: Crystallization. Allow the solution to cool slowly to room temperature to form well-defined crystals. Cooling in an ice bath can further increase the yield.[6]
-
Step 5: Crystal Collection and Washing. Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6][7]
-
Step 6: Drying. Dry the purified crystals thoroughly to remove any residual solvent.
-
-
Post-Purification Analysis: Re-run the HPLC/LC-MS analysis on the purified material to confirm the removal of the unexpected peaks.
Issue 2: Inconsistent Reaction Yields or Rates
Q: I am observing significant variability in the yield and rate of my reaction where this compound is a key reactant. Could contamination be the cause?
A: Absolutely. Trace contaminants can act as inhibitors or catalysts, leading to inconsistent reaction outcomes. Moisture and acidic or basic impurities are common culprits that can significantly affect reaction kinetics.
Causality and Impact:
-
Moisture: Water can hydrolyze the phthalimide group, leading to the formation of phthalic acid and reducing the concentration of the active reactant.[12] This is particularly relevant in reactions sensitive to water.
-
Acidic/Basic Impurities: Residual acids or bases from the synthesis or previous experimental steps can alter the pH of the reaction mixture, potentially catalyzing side reactions or degrading the desired product.[13][14]
-
Metallic Impurities: Trace metals can interfere with catalytic cycles or promote undesired oxidative side reactions.
Troubleshooting Protocol: Stringent Reagent and Glassware Preparation
-
Drying of Reagents and Solvents:
-
Dry this compound under vacuum before use, especially if it has been stored for an extended period.[11]
-
Use anhydrous solvents, and consider purifying them if high purity is required.
-
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and oxygen from interfering.
-
Glassware Preparation:
-
Ensure all glassware is scrupulously clean. Wash with a suitable detergent, rinse thoroughly with deionized water, and then with a high-purity solvent (e.g., acetone or ethanol).
-
For moisture-sensitive reactions, oven-dry all glassware immediately before use.
-
-
pH Control: If the reaction is pH-sensitive, consider using a buffer system to maintain a stable pH throughout the reaction.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and use of this compound.
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Specifically, storage at 2-8°C is recommended. Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[17][18]
Q2: How can I quickly check for the presence of phthalic acid as a contaminant?
A2: A simple Thin-Layer Chromatography (TLC) analysis can often provide a rapid qualitative assessment. Spot your this compound sample alongside a phthalic acid standard on a silica gel TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). Phthalic acid will typically have a different Rf value than this compound, allowing for its detection. For quantitative analysis, HPLC is the preferred method.[5]
Q3: Can I use this compound directly from the manufacturer, or should I always purify it first?
A3: The need for purification depends on the grade of the material and the sensitivity of your experiment. For highly sensitive applications, such as in drug development or for reactions requiring high purity, it is best practice to verify the purity upon receipt and perform purification if necessary.[19] For less sensitive applications, a high-purity grade from a reputable supplier may be used directly after confirming its purity meets your experimental requirements.
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[16][17] Always handle it in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[16][17]
Q5: Are there any known incompatibilities with common lab materials?
A5: this compound is generally stable under normal conditions.[17] However, it is incompatible with strong oxidizing agents.[18] It is also advisable to avoid strong acids and bases, especially at elevated temperatures, to prevent hydrolysis.[2][14]
III. Visualization of Experimental Workflow
Workflow for Contamination Troubleshooting
The following diagram illustrates a systematic approach to identifying and mitigating contamination issues in experiments involving this compound.
Caption: A flowchart for troubleshooting contamination.
IV. Quantitative Data Summary
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of this compound (Qualitative) | Notes |
| Water | 100 | Low at RT, Moderate when hot | Good for creating solvent mixtures. |
| Ethanol | 78.5 | Moderate at RT, High when hot | A common and effective choice.[20] |
| Methanol | 64.7 | Soluble | May be too good of a solvent unless used in a mixture.[11][20] |
| Ethyl Acetate | 77.1 | Sparingly soluble at RT, Soluble when hot | Can be a good option for recrystallization.[20] |
| Acetone | 56 | Soluble | Often too soluble for effective recrystallization on its own.[20] |
| Acetonitrile | 81.7 | Sparingly soluble | Can be used in mixed solvent systems.[20] |
RT = Room Temperature
V. References
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHTHALIC ACID AR. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of phthalimide and esterification of the mono acid. Retrieved from [Link]
-
PubMed. (2019). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
ACS Publications. (2006). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
-
Michigan State University. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved from [Link]
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- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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Technical Support Center: Troubleshooting HPLC Peak Tailing in 2-Phthalimidopropionic Acid Analysis
Welcome to the technical support center for the analysis of 2-Phthalimidopropionic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing, ensuring the accuracy and reliability of your analytical data. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing for this compound. What are the most likely initial causes?
A1: Peak tailing for an acidic analyte like this compound in reversed-phase HPLC is a common issue that often points to undesirable secondary interactions within your chromatographic system.[1][2] The most frequent culprits can be categorized into chemical and physical issues.
-
Chemical Causes: These are related to interactions between your analyte and the stationary phase. The primary chemical cause is often the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[2][3][4]
-
Physical Causes: These are related to the HPLC system itself. Issues like extra-column dead volume, a void in the column, or a partially blocked frit can cause all peaks in your chromatogram to tail.[2][5][6]
To begin troubleshooting, first, determine if the tailing is specific to the this compound peak or if all peaks in your chromatogram are affected.[7] If only the analyte peak is tailing, the issue is likely chemical in nature. If all peaks are tailing, suspect a physical problem with your system or column.[8]
Q2: My investigation points towards a chemical issue. How do interactions with the stationary phase cause peak tailing for this compound?
A2: this compound is a carboxylic acid. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions between the analyte and the stationary phase (e.g., C18).[1] However, secondary interactions can occur, leading to peak tailing.[9]
The most common secondary interaction is with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[4] These silanol groups are acidic and can exist in an ionized (Si-O⁻) or non-ionized (Si-OH) state depending on the mobile phase pH.[4]
When the mobile phase pH is not sufficiently low, a portion of the silanol groups will be deprotonated and negatively charged. These ionized silanols can then interact with any polar functional groups on your analyte, in this case, the carboxylic acid group of this compound, through hydrogen bonding or ionic interactions.[2][4] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[10]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow to diagnose and resolve peak tailing issues with this compound.
Step 1: Mobile Phase pH Optimization
The most critical parameter to control for an ionizable compound like this compound is the mobile phase pH.[11][12][13]
Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?
A3: The mobile phase pH dictates the ionization state of both the analyte and the residual silanol groups on the stationary phase.[11] To achieve a sharp, symmetrical peak for an acidic analyte, you want to suppress its ionization and the ionization of the silanol groups.[14]
-
Analyte Ionization: this compound, being a carboxylic acid, will be in its neutral (protonated) form at a pH well below its pKa. In its neutral form, it is more hydrophobic and will be retained more strongly and uniformly by the reversed-phase stationary phase.[11][14]
-
Silanol Ionization: Similarly, lowering the mobile phase pH will keep the acidic silanol groups in their neutral, protonated state (Si-OH), minimizing their ability to engage in strong secondary interactions with the analyte.[1][6][9]
Experimental Protocol: pH Adjustment
-
Prepare a Buffered Mobile Phase: Use a buffer to maintain a constant pH. A common choice for low pH applications is a phosphate buffer or adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[6][15]
-
Systematically Vary pH: If peak tailing persists, systematically adjust the pH of the aqueous component of your mobile phase from 3.5 down to 2.5 in 0.2 unit increments.
-
Equilibrate the System: Ensure the column is thoroughly equilibrated with the new mobile phase before each injection (at least 10-15 column volumes).
-
Monitor Peak Asymmetry: Calculate the peak asymmetry factor (As) or tailing factor (Tf) for each pH condition. A value close to 1.0 indicates a symmetrical peak.[7]
| Parameter | Recommendation for this compound Analysis | Rationale |
| Mobile Phase pH | Start at pH 2.5-3.0 | Suppresses ionization of the carboxylic acid and residual silanols.[9][10] |
| Buffer | Phosphate buffer (10-25 mM) or 0.1% Formic Acid/TFA | Maintains a stable pH for reproducible retention times and peak shapes.[6][15] |
Step 2: Column Selection and Care
If optimizing the mobile phase pH does not fully resolve the peak tailing, your column may be the source of the problem.
Q4: Can the type of HPLC column I use contribute to peak tailing? What should I look for in a column for analyzing acidic compounds?
A4: Yes, the column chemistry plays a significant role. Not all C18 columns are created equal.
-
End-Capping: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, less polar group (like trimethylsilyl).[1] This deactivates the silanols and significantly reduces their potential for secondary interactions.[6] Using a column with high-quality end-capping is crucial for analyzing polar and ionizable compounds.[8]
-
Silica Purity: Columns packed with high-purity silica (Type B silica) have fewer metallic impurities, which can increase the acidity of neighboring silanol groups.[16] Using a high-purity silica column can lead to better peak shapes for acidic and basic analytes.[10]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when used at pH extremes.[17][18] This can expose more active silanol sites or create a void at the column inlet, both of which can cause peak tailing.[2][7]
Troubleshooting Protocol: Column Issues
-
Use an End-Capped Column: If you are not already, switch to a modern, high-quality, end-capped C18 or C8 column.[9]
-
Column Flushing: If you suspect contamination, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[19]
-
Replace the Column: If the column is old or has been used extensively, it may be degraded. Replacing it with a new one is a definitive way to rule out column degradation as the cause.[5][19]
Step 3: Other Method and System Considerations
If both mobile phase and column have been optimized, consider these additional factors.
Q5: I've optimized my pH and am using a good quality column, but still see some tailing. What else could be wrong?
A5: Several other factors related to your method and HPLC system can contribute to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][18]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion.[19][20]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.[19]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[3] This is a physical issue and will affect all peaks.[8]
-
Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to mask residual silanol groups. However, this is an older technique and is often unnecessary with modern, high-quality columns.[6][16] It can also suppress ionization in mass spectrometry detectors.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting peak tailing issues.
Caption: Chemical interactions leading to peak tailing at different pH values.
References
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. bvchroma.com [bvchroma.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. moravek.com [moravek.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. uhplcs.com [uhplcs.com]
- 18. mastelf.com [mastelf.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: 2-Phthalimidopropionic Acid Production
Welcome to the technical support center for the synthesis and purification of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities effectively during their experimental work. Here, we address specific issues in a comprehensive question-and-answer format, grounded in established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide immediate answers to common problems encountered during the synthesis of this compound, primarily via the Gabriel synthesis or direct condensation methods.
FAQ 1: What are the primary synthetic routes to this compound and their main impurity concerns?
There are two predominant methods for the synthesis of this compound:
-
The Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a 2-halopropionic acid (e.g., 2-bromopropionic acid)[1][2]. It is favored for preventing over-alkylation, a common issue with direct amination[3][4]. The primary impurity concerns stem from unreacted starting materials and by-products of subsequent hydrolysis steps[5].
-
Direct Condensation: This route involves the reaction of phthalic anhydride with DL-alanine, typically at high temperatures, often in a solvent like glacial acetic acid[6]. This method is more direct but can lead to impurities from incomplete reaction and thermal degradation.
The choice of synthesis route will dictate the likely impurity profile you will encounter.
Troubleshooting Q&A
Issue 1: My reaction yield is significantly lower than expected.
-
Question: I've followed the protocol for the Gabriel synthesis of this compound, but my final yield is poor. What are the likely causes and how can I improve it?
-
Answer & Troubleshooting Steps:
Low yields in the Gabriel synthesis can be attributed to several factors throughout the reaction and workup process. Here is a breakdown of potential causes and corrective actions:
-
Incomplete Deprotonation of Phthalimide: The initial step requires the formation of the phthalimide anion. If the base used (e.g., potassium hydroxide) is not sufficiently strong or is of poor quality, this deprotonation will be incomplete, leaving unreacted phthalimide.
-
Inefficient Alkylation (SN2 Reaction): The reaction of the phthalimide anion with 2-bromopropionic acid is an SN2 reaction. The efficiency of this step can be affected by the solvent, temperature, and quality of the alkylating agent.
-
Solvent Choice: Dimethylformamide (DMF) is a common and effective solvent for this reaction as it is polar aprotic, which favors SN2 reactions[5].
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition of the starting materials or product. Monitor the reaction temperature closely.
-
Leaving Group: 2-Bromopropionic acid is a good substrate. Ensure its purity, as impurities can interfere with the reaction.
-
-
Suboptimal Hydrolysis/Cleavage: The final step to liberate the amine (in the traditional Gabriel synthesis of primary amines) or, in this case, to ensure the final product structure, can be a source of yield loss if not carried out under the right conditions. For this compound, this step is often part of the workup to hydrolyze any remaining intermediates. Acid-catalyzed hydrolysis can be reversible, so using a large excess of water is necessary to drive the reaction to completion[5].
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization if not performed carefully.
-
Recommendation: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling. Ensure the washing of the filtered crystals is done with a small amount of ice-cold solvent to minimize redissolving the product.
-
-
Issue 2: I have identified unreacted starting materials in my final product.
-
Question: My HPLC analysis shows peaks corresponding to phthalic acid/phthalic anhydride and alanine/2-bromopropionic acid. How can I remove these?
-
Answer & Troubleshooting Steps:
The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions is the first step (see Issue 1), effective purification methods can remove these impurities from your current batch.
-
Phthalic Acid/Phthalic Anhydride: Phthalic acid is a common impurity, especially if the reaction is worked up under aqueous acidic or basic conditions which can hydrolyze any unreacted phthalic anhydride or the phthalimide group itself[3].
-
Purification Strategy: Recrystallization is a highly effective method for removing phthalic acid. This compound and phthalic acid have different solubilities in various solvents. A carefully chosen solvent system will allow for the selective crystallization of the desired product, leaving the more soluble phthalic acid in the mother liquor. An ethanol-water mixture is often a good starting point for the recrystallization of N-phthaloyl-amino acids[8].
-
-
Alanine/2-Bromopropionic Acid: These starting materials are generally more polar than the final product.
-
Purification Strategy: During an aqueous workup, adjusting the pH can help separate these. At a neutral to slightly acidic pH, this compound will be less soluble in water than alanine or 2-bromopropionic acid. Washing the crude product with water can help remove a significant portion of these impurities. Recrystallization will also be effective in removing residual amounts.
-
-
Issue 3: My final product is contaminated with a significant amount of phthalic acid.
-
Question: Even after purification, I have a persistent phthalic acid impurity. What is its origin and how can I prevent its formation?
-
Answer & Troubleshooting Steps:
Phthalic acid is a major process-related impurity. Its presence is primarily due to the hydrolysis of the phthalimide ring.
-
Formation Mechanism: The phthalimide group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures[3][5]. During the synthesis or workup, if harsh pH conditions or prolonged heating in the presence of water are employed, the imide ring can open to form a phthalamic acid intermediate, which can then be further hydrolyzed to phthalic acid and alanine. The alanine would then be removed during the workup, but the phthalic acid can co-precipitate with your product.
Figure 1: Hydrolysis pathway of this compound to form Phthalic Acid impurity.
-
Prevention and Control:
-
Milder Reaction Conditions: If possible, avoid excessively high temperatures and prolonged reaction times.
-
Careful pH Control During Workup: When performing extractions or washes, try to maintain a pH that is not strongly acidic or basic. If strong acids or bases are required, minimize the exposure time and temperature.
-
Use of Hydrazinolysis (if applicable): In traditional Gabriel synthesis for primary amines, hydrazinolysis is a milder alternative to acid/base hydrolysis for cleaving the phthalimide group[1]. While not directly applicable for isolating this compound itself, understanding this principle highlights the sensitivity of the phthalimide group.
-
-
Purification:
-
Optimized Recrystallization: A well-optimized recrystallization protocol is the most effective way to remove phthalic acid. See the detailed protocol in Section II.
-
Acid-Base Extraction: A liquid-liquid extraction procedure exploiting the pKa differences between this compound and the dicarboxylic phthalic acid can be designed, although this can be more complex to execute effectively.
-
-
II. Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate this compound from its common process-related impurities, particularly phthalic acid and unreacted 2-bromopropionic acid.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the aromatic phthalimide group. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B | A gradient elution is necessary to resolve the more polar impurities (phthalic acid, 2-bromopropionic acid) from the more retained product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phthalimide group has a strong UV absorbance at this wavelength, allowing for sensitive detection of the product and related impurities. |
| Injection Volume | 10 µL | - |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Expected Elution Order:
-
2-Bromopropionic acid (most polar)
-
Phthalic acid
-
This compound (most retained)
Figure 2: Workflow for the RP-HPLC analysis of this compound.
Protocol 2: Recrystallization for Purification
This protocol is optimized for the removal of polar impurities, such as phthalic acid, from the crude this compound product.
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. The crude product should be highly soluble in hot ethanol and less soluble in cold water.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid (cloudy).
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 20:80 v/v) to rinse away any remaining soluble impurities.
-
Continue to pull a vacuum to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature (<50 °C) to remove all residual solvent.
-
III. Summary of Key Impurities
| Impurity | Typical Origin | Formation Mechanism | Recommended Control Strategy |
| Phthalic Anhydride/Phthalic Acid | Unreacted starting material/Hydrolysis by-product | Incomplete reaction or hydrolysis of the phthalimide ring under acidic/basic conditions. | Optimize reaction stoichiometry and conditions; Purify by recrystallization. |
| DL-Alanine or 2-Bromopropionic Acid | Unreacted starting material | Incomplete reaction. | Ensure complete reaction; Remove by aqueous washes during workup and recrystallization. |
| Phthalamic Acid | Intermediate in hydrolysis | Incomplete hydrolysis of the phthalimide ring. | Drive hydrolysis to completion or prevent it by using milder workup conditions. |
IV. References
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. E-Journal of Chemistry, 9(4), 1997-2004.
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department.
-
Pharmaffiliates. (n.d.). phthalic acid and its Impurities. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link]
-
König, A., Stepanski, M., Kuszlik, A., Keil, P., & Weller, C. (2007). Ultra Purification of Ionic Liquids by Melt Crystallization. Proceedings of European Congress of Chemical Engineering (ECCE-6).
-
L.S.College, Muzaffarpur. (2020). Gabriel synthesis.
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825.
-
Yuan, N., Qiao, J. Q., & Lian, H. Z. (2012). Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. Journal of chromatographic science, 50(5), 410–413.
-
McPherson, A. (1990). Optimization of crystallization conditions for biological macromolecules. The Journal of biological chemistry, 265(23), 13491–13494.
-
SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities. Retrieved from [Link]
-
Sharma, S., & Singh, N. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Journal of Chromatographic Science, 59(2), 115-132.
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.
-
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate.
-
Homsi, A., & Kasideh, A. (2015). N-Phthaloyl-dl-alanine. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Fones, W. S., & Lee, M. (1953). Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. The Journal of biological chemistry, 201(2), 847–856.
-
GL Sciences Inc. (n.d.). Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.
-
SIELC Technologies. (n.d.). Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wretlind, B., & Wadström, T. (1977). Hydrolysis of alanine oligomers and of elastin by P. aeruginosa proteinases and thermolysin. Journal of general microbiology, 103(2), 319–327.
-
Sysem Chem. (n.d.). The Shifting Landscape of 2 Bromopropionic Acid: Realities for Chemical Companies and Their Customers.
-
Velkov, T., Horne, J., Lagendijk, E., Venter, H., & Scanlon, M. J. (2007). Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid. Acta crystallographica. Section F, Structural biology and crystallization communications, 63(Pt 7), 577–580.
-
Ramireddy, R. R., & Behara, S. (2023). Review on Advanced RP-HPLC Method Development for Multicomponent Analysis: Techniques, Applications, and Validation Protocols. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-8.
-
United States Patent US2848488A. (1958). Crystallization of phthalic acids.
-
Vladimirova, S., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-487.
-
Vladimirova, S., & Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
-
Grafiati. (2025). Journal articles: 'RP-HPLC Method'.
-
Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?.
-
United States Patent US2753373A. (1956). Methods of preparing phthalic acid derivatives.
-
Sciencemadness.org. (2005). 2-Br Propionic Acid Physical Properties.
-
Quora. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride?.
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with Protected Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting reactions involving protected amino acids. This guide, designed by Senior Application Scientists, provides in-depth, experience-driven solutions to common challenges encountered during peptide synthesis and other applications of protected amino acids. Here, you will find not just protocols, but the rationale behind them to empower your experimental design and troubleshooting.
Section 1: Incomplete Coupling Reactions
One of the most frequent challenges in solid-phase peptide synthesis (SPPS) is the incomplete reaction between the activated amino acid and the N-terminal amine of the growing peptide chain. This leads to deletion sequences in the final product.
Frequently Asked Questions (FAQs)
Q1: My ninhydrin (or Kaiser) test is positive (blue/purple beads) after a coupling step. What does this indicate and what are my immediate options?
A1: A positive ninhydrin test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] Immediate corrective actions include:
-
Double Coupling: Re-subjecting the resin to the same coupling conditions with fresh reagents is the most straightforward approach.[1] This is often sufficient for moderately difficult couplings.
-
Capping: To prevent the unreacted amine from participating in subsequent steps and generating a deletion peptide, it can be permanently blocked or "capped." This is typically done using acetic anhydride.
Q2: I'm coupling a sterically hindered amino acid like Valine or Isoleucine and observing poor coupling efficiency. Why does this happen and how can I improve it?
A2: The bulky side chains of amino acids like Valine, Isoleucine, and Threonine can physically obstruct the approach of the activated carboxyl group to the N-terminal amine, slowing down the reaction.[1] To overcome this:
-
Switch to a More Potent Coupling Reagent: Onium-salt based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimides for coupling hindered residues.[2]
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., 2-24 hours) or using microwave-assisted synthesis to elevate the temperature can provide the necessary energy to overcome the activation barrier.[2]
-
Change the Solvent: Switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM can help to break up peptide aggregation that may be contributing to the poor coupling.[2][3]
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Decision tree for troubleshooting incomplete coupling.
Section 2: Deprotection Failures
Incomplete removal of the temporary N-terminal protecting group (Fmoc or Boc) is another critical issue that halts the synthesis and leads to truncated or modified peptides.
Frequently Asked Questions (FAQs)
Q1: I suspect incomplete Fmoc deprotection. What are the common causes and solutions?
A1: Incomplete Fmoc removal is often due to issues with the deprotection reagent or difficult peptide sequences.
-
Deprotection Reagent Issues: The standard 20% piperidine in DMF solution can degrade over time. Always use freshly prepared solution from high-quality piperidine.[4]
-
Reaction Conditions: Insufficient deprotection time can be a factor for "difficult" sequences. While 5-10 minutes is often standard, extending this time may be necessary.[4]
-
Peptide Aggregation: The growing peptide chains can aggregate on the resin, preventing the piperidine from reaching the Fmoc group.[3] Using aggregation-disrupting solvents or a stronger base like DBU can be effective.[3][4]
Q2: My mass spectrometry results show a significant amount of product with a mass corresponding to a deletion. I'm using Boc-SPPS. What could be the cause?
A2: This strongly suggests incomplete Boc deprotection in one or more cycles. The primary reasons include:
-
Insufficient Acid Strength: The concentration of trifluoroacetic acid (TFA) may be too low, or its acidity might be compromised by water absorption (TFA is hygroscopic).[5]
-
Poor Resin Swelling: If the resin is not adequately swollen in the deprotection solvent (typically DCM), the acid cannot efficiently access all the peptide chains.[5]
-
Resistant Residues: The Boc group on certain amino acids, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA conditions and may require longer reaction times or higher TFA concentrations.[5][6]
Experimental Protocol: The Kaiser Test for Free Primary Amines
The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the resin after coupling or the absence of them after deprotection.[4]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.
-
Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.
Procedure:
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with DCM and then ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color:
Section 3: Side Reactions and Racemization
Side reactions involving the protecting groups or the amino acid side chains can lead to impurities that are often difficult to separate from the target peptide. Racemization, the loss of stereochemical integrity at the α-carbon, is a particularly insidious side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant diastereomeric impurity in my final peptide. What causes racemization and how can I prevent it?
A1: Racemization during peptide bond formation often proceeds through the formation of a planar oxazolone intermediate.[1][7] This is particularly problematic for sensitive residues like Histidine (His) and Cysteine (Cys).[7] To minimize racemization:
-
Choice of Coupling Reagent: Use a coupling reagent combination known for low racemization, such as DIC/Oxyma.[1][8] Additives like HOBt, HOAt, and Oxyma are crucial for suppressing racemization, especially when using carbodiimide-type reagents.[8]
-
Base Selection: Avoid excess or strong bases. Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1]
-
Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent before it is added to the resin.[1]
Q2: What is aspartimide formation and when should I be concerned about it?
A2: Aspartimide formation is an intramolecular side reaction that occurs with aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[9] It can happen under both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions.[3] The resulting five-membered ring can reopen to form a mixture of the desired α-peptide and the undesired β-peptide.[3]
-
In Fmoc-SPPS: Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[3]
-
In Boc-SPPS: Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester significantly lowers the risk.[3]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Affected Amino Acids | Common Cause | Mitigation Strategy | Reference |
| Alkylation | Trp, Met, Cys, Tyr | Reactive tert-butyl cations generated during Boc deprotection. | Use scavengers (e.g., triisopropylsilane, water, anisole) in the TFA cleavage cocktail. | [1] |
| Diketopiperazine Formation | Dipeptides, especially with Proline | Intramolecular cyclization of a dipeptide, cleaving it from the resin. More prevalent in Fmoc synthesis. | If using Fmoc, synthesize on 2-chlorotrityl chloride resin. In Boc synthesis, use in situ neutralization protocols. | [3] |
| Aspartimide Formation | Aspartic Acid (Asp) | Intramolecular cyclization under acidic or basic conditions. | Add HOBt to piperidine (Fmoc); Use β-cyclohexyl ester protection (Boc). | [3] |
| Pyroglutamate Formation | N-terminal Glutamine (Gln) | Intramolecular cyclization of the N-terminal Gln side chain. | Couple the next amino acid immediately after Gln deprotection; use a more potent activating agent. | [10] |
Visualizing the Racemization Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Scaling Up 2-Phthalimidopropionic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this process effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the scale-up of this compound synthesis.
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and scalable method is the condensation reaction between phthalic anhydride and DL-alanine.[1][2] This reaction is typically carried out in a high-boiling solvent like glacial acetic acid or under solvent-free fusion conditions at elevated temperatures.[3] The choice between these methods often depends on the scale, available equipment, and desired purity profile.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: When moving to a larger scale, several safety aspects become paramount:
-
Thermal Hazards: The reaction between phthalic anhydride and alanine can be exothermic. On a larger scale, heat dissipation becomes a significant challenge.[4] A failure to control the reaction temperature can lead to a runaway reaction. It is crucial to have a robust cooling system and to consider controlled addition of reagents.
-
Dust Explosion: Phthalic anhydride is a combustible powder and can form explosive dust clouds in the air. Ensure proper ventilation and use of spark-proof equipment.
-
Chemical Handling: Both phthalic anhydride and glacial acetic acid are corrosive and irritants.[5] Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, especially when handling large quantities.
Q3: How does the choice of solvent impact the scalability of the reaction?
A3: The solvent plays a critical role in reaction kinetics, temperature control, and product isolation.
-
Glacial Acetic Acid: A common choice that acts as both a solvent and a catalyst. However, its corrosive nature and high boiling point can present challenges for equipment selection and solvent removal at scale.
-
Toluene: Can be used with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.[6] This can be an effective method for achieving high conversion.
-
Solvent-Free (Fusion): This method is atom-economical but requires precise temperature control to prevent side reactions and potential racemization at very high temperatures (above 150°C).[1][3]
Q4: How can I monitor the reaction progress effectively at a larger scale?
A4: While thin-layer chromatography (TLC) is suitable for lab-scale monitoring, more robust methods are needed for larger batches.[3] High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis of reaction progress, allowing for accurate determination of the consumption of starting materials and the formation of the product.[7] Developing an in-process HPLC method before scaling up is highly recommended.
II. Troubleshooting Guide for Scale-Up Synthesis
This section provides solutions to specific problems you may encounter during the scale-up process.
Q1: My reaction is showing a significant exotherm that was not observed at the lab scale. How can I control it?
A1: This is a classic scale-up challenge related to the surface-area-to-volume ratio decrease.[4]
-
Underlying Cause: Heat is generated throughout the volume of the reactor but can only be dissipated through the reactor walls. As the volume increases, the ability to remove heat does not keep pace with heat generation.
-
Solutions:
-
Controlled Addition: Instead of adding all reagents at once, add one of the reactants portion-wise or via a dropping funnel. This allows the cooling system to manage the heat generated from the reaction of smaller aliquots.
-
Jacketed Reactor: Ensure you are using a reactor with a cooling jacket and an efficient heat transfer fluid.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may increase reaction time and reduce throughput.
-
Q2: The yield of this compound has decreased significantly upon scaling up. What are the likely causes?
A2: A drop in yield during scale-up can often be traced back to mixing and heat transfer issues.
-
Potential Cause 1: Inefficient Mixing: In a large reactor, localized "hot spots" or areas of high reactant concentration can occur if mixing is not adequate. This can lead to the formation of side products.
-
Solution: Ensure the reactor's agitator is appropriately designed for the vessel size and the viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Potential Cause 2: Incomplete Conversion: The reaction may not be going to completion due to insufficient reaction time or temperature.
-
Solution: Use in-process monitoring (e.g., HPLC) to track the reaction progress and ensure it has reached completion before initiating work-up. You may need to extend the reaction time at the larger scale.
-
Q3: I am struggling with the purification of the product at a larger scale. The crystallization is slow and yields an impure product.
A3: Crystallization is highly dependent on factors that change with scale.
-
Underlying Cause: The cooling rate, degree of supersaturation, and agitation all influence crystal growth and purity. Rapid, uncontrolled crystallization can trap impurities.
-
Solutions:
-
Controlled Cooling: Implement a programmed cooling profile. A slower cooling rate generally promotes the growth of larger, purer crystals.
-
Seeding: Introduce a small amount of pure this compound crystals at the appropriate temperature to induce crystallization. This can lead to a more uniform particle size distribution.
-
Solvent Selection: While ethanol is a common recrystallization solvent, you may need to perform a solvent screen to find the optimal solvent or solvent mixture for your specific needs at scale.[3]
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization. This should be added slowly to a solution of the product to avoid crashing out an impure solid.
-
Q4: The final product's color is darker than the lab-scale batches. What is causing this discoloration?
A4: Color formation is often an indication of impurity generation due to thermal degradation or side reactions.
-
Potential Cause 1: Overheating: Localized overheating due to poor mixing can cause decomposition of the starting materials or product.
-
Solution: Improve mixing and ensure accurate temperature monitoring throughout the reactor, not just at the wall.
-
-
Potential Cause 2: Extended Reaction Time at High Temperature: Holding the reaction at a high temperature for too long can lead to the formation of colored byproducts.
-
Solution: Use in-process controls to determine the optimal reaction time and cool the batch promptly once the reaction is complete.
-
-
Potential Cause 3: Impurities in Starting Materials: The quality of starting materials can have a more pronounced effect at a larger scale.
-
Solution: Ensure the phthalic anhydride and DL-alanine are of high purity. Phthalic acid is a common impurity in phthalic anhydride that can sometimes affect the reaction.[8]
-
III. Experimental Protocols & Data
A. Recommended Reaction Conditions: Lab vs. Scale-Up
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactants | |||
| Phthalic Anhydride | 1.0 eq | 1.0 eq | Ensure high purity to avoid side reactions. |
| DL-Alanine | 1.05 eq | 1.05 eq | A slight excess of alanine can help drive the reaction to completion. |
| Solvent | |||
| Glacial Acetic Acid | 5-10 mL/g of phthalic anhydride | 7-12 mL/g of phthalic anhydride | Increased solvent volume helps with heat transfer and mixing. |
| Reaction Conditions | |||
| Temperature | 110-120 °C | 110-115 °C | Maintain a slightly lower temperature to better control the exotherm. |
| Reaction Time | 2-4 hours | 4-8 hours (monitor by HPLC) | Reaction times may be longer due to slower heat and mass transfer. |
| Work-up & Purification | |||
| Isolation | Pour into ice-water | Controlled addition to chilled water | Controlled addition prevents flash boiling and ensures consistent precipitation. |
| Recrystallization Solvent | Ethanol | Ethanol | May require a larger volume of solvent per gram of product. |
B. Step-by-Step Synthesis Protocol (Pilot Scale)
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe with phthalic anhydride (1.0 kg) and glacial acetic acid (8 L).
-
Reactant Addition: Begin agitation and add DL-alanine (0.65 kg, 1.05 eq) in portions over 30-60 minutes.
-
Reaction: Heat the mixture to 110-115 °C and hold at this temperature.
-
In-Process Control: After 4 hours, take a sample and analyze by HPLC to determine the ratio of starting material to product. Continue heating until the desired conversion is achieved.
-
Quenching: In a separate vessel, prepare a mixture of ice and water (20 L). Slowly transfer the hot reaction mixture into the chilled water with vigorous stirring.
-
Filtration and Washing: Filter the resulting precipitate and wash the cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Recrystallization: Dissolve the crude product in hot ethanol, filter while hot to remove any insoluble impurities, and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Visualizations
A. Synthesis Workflow
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
V. References
-
Mahboub, R. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. TSI Journals. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Sagi, M. S. (2021). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Egyptian Journal of Chemistry, 64(10), 5575-5582. Retrieved from [Link]
-
Zeng, C., Yue, C., & Chen, Z. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(2), 183-186. Retrieved from [Link]
-
Özdemir, A., Göktaş, O., & Levent, S. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 136-144. Retrieved from [Link]
-
Karami, B., Eskandari, K., & Farahi, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(20), 13467-13537. Retrieved from [Link]
-
Usifoh, C. O., & Eseyin, O. A. (2006). Reaction of phthalimido alkyl acids with isopropylamine: synthesis, anti-inflammatory and antinociceptive properties. African Journal of Biotechnology, 5(8). Retrieved from [Link]
-
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 8(4), 1817-1825. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
Zeng, C., Yue, C., & Chen, Z. (2004). Mild and effective N-phthaloylation of amino acids. Amino acids, 27(2), 183–186. Retrieved from [Link]
-
CPI. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
ResearchGate. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Fleck, C., Bähn, S., & Beller, M. (2011). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 16(4), 3294-3305. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phthalimidopropionic acid. PubChem Compound Database. Retrieved from [Link]
-
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. Retrieved from [Link]
-
Madikizela, L. M., Ncube, S., & Chimuka, L. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 23(10), 2591. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity [jmchemsci.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. 3-Phthalimidopropionic acid | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Strategic Guide to Amino-Protecting Groups in Peptide Synthesis: A Comparative Analysis of Phthaloyl, Boc, and Fmoc Strategies
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the strategic selection of an Nα-amino protecting group is a critical decision that dictates the pathway to success. This choice influences not only the efficiency and yield of the synthesis but also the purity of the final peptide. While the landscape of solid-phase peptide synthesis (SPPS) has been largely dominated by the Boc and Fmoc strategies, a deeper understanding of alternative and classical protecting groups, such as the phthaloyl group, provides a more complete tactical arsenal for the synthetic chemist.
This guide offers an in-depth, objective comparison of the phthaloyl protecting group, as exemplified by 2-phthalimidopropionic acid, with the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. By delving into the causality behind experimental choices and providing field-proven insights, this document aims to empower researchers to make informed decisions tailored to their specific synthetic challenges.
The Pillars of Protection: A Head-to-Head Comparison
The fundamental difference between these protecting groups lies in their chemical nature and, consequently, the conditions required for their removal. This dictates their orthogonality—the ability to selectively remove one protecting group without affecting others—which is the cornerstone of modern peptide synthesis.[1][2]
| Feature | Phthaloyl (Phth) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Cyclic Diacyl | Carbamate | Carbamate |
| Lability | Hydrazinolysis[1] | Acid-labile[3] | Base-labile[4] |
| Typical Deprotection | Hydrazine hydrate or ethylenediamine[1][5] | Trifluoroacetic acid (TFA)[3] | 20% Piperidine in DMF[4] |
| Orthogonality | Orthogonal to acid- and base-labile groups[1] | Orthogonal to base- and hydrogenolysis-labile groups[3] | Orthogonal to acid- and hydrogenolysis-labile groups[4] |
| Real-time Monitoring | Not straightforward[1] | Not straightforward[1] | UV absorbance of dibenzofulvene byproduct[1] |
| Common Applications | General organic synthesis; specialized applications in peptide synthesis requiring unique orthogonality.[1] | "Classical" SPPS, synthesis of hydrophobic or aggregation-prone peptides.[6] | Gold standard for modern SPPS, automated synthesis, synthesis of sensitive and modified peptides.[4] |
| Potential Side Reactions | Reactions with sensitive functional groups during hydrazinolysis.[1] | t-butylation of sensitive residues (e.g., Trp, Met), repeated acid exposure can degrade sensitive peptides.[3] | Aspartimide and diketopiperazine formation.[1] |
A Deeper Dive into Each Strategy
The Phthaloyl Group: A Classic with Niche Applications
The phthaloyl group, introduced by treating an amino acid with phthalic anhydride, represents a robust and historically significant amino-protecting group.[7] Its use in the form of this compound for protecting alanine is a classic example.
Chemical Causality: The two carbonyl groups of the phthalimide structure withdraw electron density from the nitrogen atom, rendering it non-nucleophilic and effectively protecting the amino group from unwanted reactions.[8] This diacyl protection is exceptionally stable to both acidic and basic conditions commonly employed in Boc and Fmoc strategies, respectively.[1] This stability is its key advantage, offering a third dimension of orthogonality for complex synthetic schemes.[9]
However, the very stability of the phthaloyl group necessitates harsh deprotection conditions. The standard method involves hydrazinolysis, which can be incompatible with sensitive peptide sequences and may lead to side reactions.[1] Milder alternatives, such as the use of ethylenediamine, have been explored to mitigate these issues.[5] While not a mainstream choice for routine SPPS today, the phthaloyl group remains a valuable tool for specific applications, such as the synthesis of cyclic or branched peptides where its unique orthogonality is paramount.[9]
The Boc Group: The Robust Workhorse
The tert-butyloxycarbonyl (Boc) group was a cornerstone of the initial development of SPPS by R.B. Merrifield.[10] Its use defined the "Boc/Bzl" strategy, where the Nα-amino group is temporarily protected by the acid-labile Boc group, and side chains are protected by more acid-stable benzyl-based groups.[10]
Chemical Causality: The Boc group is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine. The repeated acid deprotection steps in Boc-SPPS can have the beneficial effect of keeping the growing peptide chain protonated, which can disrupt intermolecular hydrogen bonding and reduce aggregation, making this strategy particularly suitable for long or hydrophobic sequences.[6] The major drawback of the Boc strategy is the requirement for a final, very strong acid cleavage step (e.g., with hydrogen fluoride, HF) to remove the side-chain protecting groups, which necessitates specialized equipment and can degrade sensitive peptides.[3]
The Fmoc Group: The Modern Standard for Mildness and Efficiency
The 9-fluorenylmethyloxycarbonyl (Fmoc) group has largely become the protecting group of choice for modern SPPS.[4] The "Fmoc/tBu" strategy it defines is truly orthogonal, relying on a base-labile Nα-protecting group and acid-labile side-chain protecting groups.[4]
Chemical Causality: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF.[4] The acidic proton at the 9-position of the fluorene ring is abstracted by the base, leading to a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct has a strong UV absorbance, which allows for real-time, quantitative monitoring of the deprotection reaction, a significant advantage for process optimization and automation.[1] The mildness of the Fmoc deprotection and the final TFA cleavage makes this strategy compatible with a wide range of sensitive amino acids and post-translational modifications.[4] However, the basic conditions of Fmoc removal can promote side reactions such as aspartimide formation (leading to chain branching) and diketopiperazine formation at the dipeptide stage.[1]
Visualizing the Chemistry
Chemical Structures of Protected Alanine
Caption: Chemical structures of Alanine protected with Phthaloyl, Boc, and Fmoc groups.
Deprotection Mechanisms
Caption: Simplified deprotection mechanisms for Phthaloyl, Boc, and Fmoc groups.
Experimental Protocols
The following are generalized protocols for the deprotection of each group in the context of solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Phthaloyl Group Deprotection (Hydrazinolysis)
-
Resin Swelling: Swell the N-phthaloyl-protected peptide-resin in a suitable solvent such as ethanol or DMF for 30 minutes.
-
Deprotection: Add a solution of hydrazine hydrate (e.g., 2-10 equivalents relative to resin loading) in the swelling solvent.
-
Reaction: Gently agitate the mixture at room temperature or elevated temperature (e.g., reflux in ethanol) for 1-3 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with the solvent for the next step.
Note: For a milder alternative, a solution of ethylenediamine in a solvent like isopropanol at room temperature can be used.[5]
Boc Group Deprotection
-
Resin Washing: Wash the Boc-protected peptide-resin with dichloromethane (DCM) (3x) to remove any residual DMF from the previous coupling step.
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Reaction: Agitate the mixture for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF (2x, 2 minutes each), followed by thorough washing with the coupling solvent (DMF).
Fmoc Group Deprotection
-
Resin Washing: Wash the Fmoc-protected peptide-resin with N,N-dimethylformamide (DMF) (3x).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 3-5 minutes, then drain the solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7x) to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]
Conclusion: A Strategic Choice
The choice between phthaloyl, Boc, and Fmoc protecting groups is a strategic one, with no single answer being universally optimal.
-
Fmoc stands as the current gold standard for most applications in solid-phase peptide synthesis due to its mild deprotection conditions, compatibility with a vast array of functionalities, and amenability to automation.[4]
-
Boc remains a powerful and relevant strategy, particularly for the synthesis of long, difficult, or aggregation-prone sequences where its robust chemistry and the protonating nature of its deprotection can be advantageous.[6]
-
Phthaloyl , while less common in modern routine SPPS, offers a unique and valuable orthogonality that is indispensable for the synthesis of highly complex peptides with multiple points of modification. Its stability to both acidic and basic conditions provides a strategic advantage when other protecting groups fail.[1]
Ultimately, a deep understanding of the chemical principles, advantages, and limitations of each protecting group empowers the researcher to navigate the complexities of peptide synthesis and select the most effective strategy for achieving their synthetic goals with the highest possible yield and purity.
References
- BenchChem. A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. BenchChem. Published 2025.
- Hopping, G. R. et al. A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. The Journal of Organic Chemistry. 1970;35(10):3367-3371.
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem. Published 2025.
- AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC. Accessed January 7, 2026.
- Eastwood, F. W. et al. Recent Developments in the Use of N-Phthaloyl-Amino Acid Derivatives in Synthesis. Australian Journal of Chemistry. 2000;53(7):547-556.
- Nefkens, G. H. L. A simple preparation of phthaloyl amino acids via a mild phthaloylation.
- Dymshits, V. A. et al. The results obtained for the synthesis of N-phthaloyl amino acids (3a-g).
- Chemeurope.com. Hydrazine#Deprotection_of_phthalimides. Chemeurope.com. Accessed January 7, 2026.
- Krajnc, A. et al. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. 2021;26(23):7149.
- Kumar, P. et al. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates.
- Hogrefe, R. et al. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. TriLink BioTechnologies. Accessed January 7, 2026.
- ResearchGate. Deprotection aaa aaa aaa aaa aaa.
- Organic Chemistry Portal. Phthalimides. Organic Chemistry Portal. Accessed January 7, 2026.
- Khadilkar, B. M. et al. Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Indian Journal of Chemistry - Section B. 2001;40B(12):1231-1233.
- ACS GCI Pharmaceutical Roundtable. Deprotection. Wordpress. Published 2025.
- Debenham, J. S. et al. N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides. Bioorganic & Medicinal Chemistry. 1996;4(11):1909-1918.
- BenchChem. Application Note: Utilizing the Phthaloyl Group for Orthogonal N-Protection in Solid-Phase Peptide Synthesis. BenchChem. Published 2025.
- Wiley-VCH. 1 Protection Reactions.
- Reiss, P. et al. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 7, 2026.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. Accessed January 7, 2026.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Accessed January 7, 2026.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. Accessed January 7, 2026.
- Aapptec. Amino Acid Sidechain Deprotection. Aapptec. Accessed January 7, 2026.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences. Accessed January 7, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 7, 2026.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed January 7, 2026.
- Aapptec. SYNTHESIS NOTES. Aapptec. Accessed January 7, 2026.
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A Senior Application Scientist's Guide to Chiral Resolution of Amino Acids
Introduction: The Imperative of Chirality in Amino Acid Science
In the intricate world of molecular biology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is fundamental. Amino acids, the building blocks of proteins, are a prime example of this stereochemical importance. With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images, or enantiomers (L- and D-forms). Nature exhibits a profound homochirality, predominantly utilizing L-amino acids for protein synthesis.[][2] However, D-amino acids are not mere laboratory curiosities; they play crucial roles in various biological processes, from bacterial cell wall construction to neurotransmission in the human brain.[2][3]
For researchers in drug discovery and peptide synthesis, the ability to accurately resolve and quantify amino acid enantiomers is paramount. The biological activity of a peptide therapeutic can be drastically altered by the presence of its diastereomer, and the enantiomeric purity of a chiral building block can dictate the success of a complex synthesis.
This guide provides an in-depth comparison of the primary techniques for chiral resolution of amino acids. As a senior application scientist, my focus is not just on the "how" but the "why." We will explore the underlying mechanisms of each method, weigh their respective advantages and limitations, and provide field-tested protocols. The goal is to empower you, my fellow scientists, to make informed decisions when selecting the optimal resolution strategy for your specific application, ensuring the integrity and validity of your results.
Core Methodologies in Chiral Resolution
The resolution of amino acid enantiomers can be broadly categorized into three core strategies:
-
Indirect Methods (Diastereomer Formation): The enantiomeric pair is reacted with a chiral resolving agent to form two diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral chromatography.
-
Direct Methods (Chiral Recognition): The enantiomers are separated directly, without derivatization, by using a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).
-
Biocatalytic Methods (Enzymatic Resolution): An enzyme is used to selectively catalyze a reaction on only one of the two enantiomers, transforming it into a different chemical species that can be easily separated from the unreacted enantiomer.
Let's dissect each of these approaches.
Indirect Method: Derivatization with Chiral Reagents
This is arguably one of the most robust and widely adopted methods for the analytical-scale separation of amino acid enantiomers. The fundamental principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.
Mechanism of Action: The Power of Diastereomers
Enantiomers share identical physical properties (boiling point, solubility, chromatographic retention time on achiral phases), making their direct separation challenging. By reacting the racemic amino acid mixture with a single, pure enantiomer of a chiral derivatizing reagent (CDR), two diastereomeric products are formed. These diastereomers, unlike the original enantiomers, have distinct physical properties and can be readily separated using standard reverse-phase HPLC.
Caption: Principle of Indirect Chiral Resolution.
Prominent Reagents and Comparison
Two reagents dominate this field: Marfey's Reagent and o-Phthaldialdehyde (OPA) used in conjunction with a chiral thiol.
| Feature | Marfey's Reagent (FDAA) | OPA + Chiral Thiol (e.g., NAC) |
| Full Name | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | o-Phthaldialdehyde + N-Acetyl-L-cysteine |
| Detection | UV (340 nm)[4][5] | Fluorescence (Ex: ~340 nm, Em: ~455 nm)[6] |
| Sensitivity | High (Picomole)[7] | Very High (Picomole to Femtomole)[6] |
| Derivative Stability | Very Stable | Poor, requires immediate analysis or automation[8] |
| Reaction Speed | Moderate (60-90 min at 40°C)[4][7] | Very Fast (< 1 min at room temp)[9] |
| Proline/Secondary Amines | Reacts effectively | Does not react with secondary amines[9] |
| Key Advantage | Robust, stable derivatives, reliable[10] | Extremely fast and sensitive |
Expertise in Action: The choice between Marfey's and OPA is a classic trade-off between stability and speed/sensitivity. For complex hydrolysates from natural products where absolute quantification and robustness are key, Marfey's method is often the gold standard.[5][10] The stability of the derivatives allows for sample re-analysis if needed. For high-throughput screening or when sample amounts are extremely limited, the speed and superior sensitivity of the OPA method are highly advantageous, though it necessitates an automated workflow due to the instability of the fluorescent isoindole products.[8]
Experimental Protocol: Chiral Analysis using Marfey's Reagent (FDAA)
This protocol outlines the determination of the enantiomeric composition of amino acids in a peptide hydrolysate.
1. Peptide Hydrolysis:
-
Place 50-100 µg of peptide into a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation.
-
Heat at 110°C for 24 hours.
-
After cooling, unseal the tube and evaporate the HCl to dryness using a vacuum centrifuge.
-
Re-dissolve the amino acid hydrolysate in 50 µL of deionized water.
2. Derivatization with FDAA:
-
To the 50 µL hydrolysate, add 100 µL of 1 M sodium bicarbonate (NaHCO₃).
-
Add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Causality Check: The reaction requires alkaline conditions (provided by NaHCO₃) for the nucleophilic aromatic substitution to occur efficiently.[4]
-
Vortex the mixture and incubate at 40°C for 90 minutes in a water bath or heating block.
-
After incubation, cool the reaction to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl. Self-Validation: You should observe brief effervescence. This step is critical to stop the reaction and prepare the sample for reverse-phase HPLC.
-
Evaporate the acetone in a vacuum centrifuge (do not dry completely).
-
Bring the final volume to 1 mL with the HPLC mobile phase A.
-
Filter through a 0.22 µm syringe filter before injection.
3. HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 50 mM Triethylammonium Phosphate (TEAP), pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Gradient: 10% to 50% B over 40 minutes.
-
Authoritative Grounding: A consistent observation in Marfey's method is that the L-amino acid-L-FDAA diastereomer elutes before the D-amino acid-L-FDAA diastereomer for most amino acids.[4] This predictable elution order is a powerful tool for peak identification.
Caption: Workflow for Direct Chiral HPLC Separation.
Biocatalytic Method: Enzymatic Resolution
Enzymatic resolution leverages the exquisite stereoselectivity of enzymes. It is a classic method, particularly for preparative-scale resolutions, due to its efficiency and environmentally benign conditions. []
Mechanism of Action: Stereoselective Transformation
The principle relies on an enzyme that acts on only one enantiomer of a racemic mixture. For amino acids, a common strategy is to first N-acylate the racemic amino acid (e.g., with acetic anhydride). The resulting N-acetyl-DL-amino acid mixture is then treated with an aminoacylase enzyme. This enzyme stereoselectively hydrolyzes the acyl group from the L-enantiomer only, yielding the free L-amino acid and leaving the N-acetyl-D-amino acid unreacted. [11][12] The resulting mixture contains L-amino acid and N-acetyl-D-amino acid. These two compounds have very different chemical properties (e.g., solubility, charge), making their separation by standard methods like extraction or crystallization straightforward.
Advantages and Considerations
-
High Selectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% ee). []* Mild Conditions: Reactions are typically run in aqueous solutions at or near neutral pH and room temperature, which prevents racemization. []* Scalability: The method is well-suited for industrial-scale production of enantiopure amino acids. []* Substrate Specificity: The primary limitation is that a specific enzyme may only work for a limited range of substrates. However, a wide variety of proteases, lipases, and acylases are available. [13]
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Alanine
This protocol describes the resolution of DL-Alanine using mold acylase.
1. Substrate Preparation (N-Acetylation):
-
Dissolve 10 g of DL-Alanine in 100 mL of water.
-
Cool the solution in an ice bath.
-
While stirring vigorously, slowly add 15 mL of acetic anhydride. Simultaneously, add 3 M NaOH solution dropwise to maintain the pH between 8 and 9.
-
After the addition is complete, stir for another hour at room temperature.
-
Acidify the solution to pH ~2 with concentrated HCl and extract the N-acetyl-DL-alanine with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid N-acetyl-DL-alanine.
2. Enzymatic Hydrolysis:
-
Prepare a 0.5 M solution of N-acetyl-DL-alanine and adjust the pH to 7.5 with NaOH.
-
Add mold acylase (e.g., from Aspergillus sp.) to the solution (enzyme loading is typically determined empirically, e.g., 1000 units per gram of substrate). [12] * Incubate the mixture at 37°C for 24 hours. The progress of the hydrolysis can be monitored by taking small aliquots and analyzing for the presence of free L-alanine.
-
Trustworthiness: The system is self-validating. The reaction stops once the L-enantiomer is fully consumed, leaving the D-enantiomer acylated.
3. Separation of Products:
-
After 24 hours, denature the enzyme by heating the solution to 90°C for 10 minutes.
-
Cool and filter off the precipitated protein.
-
Acidify the filtrate to pH 5 with acetic acid. This causes the less soluble N-acetyl-D-alanine to precipitate.
-
Cool the mixture in an ice bath for several hours to maximize precipitation, then collect the N-acetyl-D-alanine by filtration.
-
The filtrate contains the free L-alanine. Concentrate the filtrate by evaporation. L-alanine can be crystallized by adding ethanol.
-
The N-acetyl-D-alanine can be hydrolyzed back to D-alanine by heating with 2 M HCl.
Caption: Workflow for Enzymatic Resolution of an N-Acetyl Amino Acid.
Summary and Recommendations
Choosing the right chiral resolving agent or method is a critical decision that impacts the accuracy, throughput, and cost of your research.
| Method | Primary Application | Key Advantage | Key Disadvantage | Scalability |
| Marfey's Reagent (Indirect) | Quantitative enantiomeric analysis of hydrolysates | Robust, stable derivatives, wide applicability | Slower reaction, requires derivatization | Analytical |
| OPA + Chiral Thiol (Indirect) | High-throughput screening, trace analysis | Extremely fast and sensitive | Unstable derivatives, not for secondary amines | Analytical |
| Chiral HPLC (Direct) | Purity checks, analysis of native amino acids | Fast, no derivatization, LC-MS compatible | Column cost, method development can be intensive | Analytical to Semi-Prep |
| Enzymatic Resolution | Preparative synthesis of pure enantiomers | Very high selectivity, green chemistry | Substrate-specific, requires downstream separation | Preparative/Industrial |
| Diastereomeric Salt Formation | Bulk-scale industrial separation | Low cost, simple equipment | Labor-intensive, screening required, lower yield | Industrial |
Final Recommendation from the Field:
-
For absolute quantification and validation in peptide and natural product chemistry, Marfey's method remains the benchmark for its reliability. [5][10]* For rapid screening or when sample is precious , an automated OPA-based method is superior, provided the limitations are understood. [6][8]* For routine enantiomeric purity checks of synthetic amino acids or for LC-MS analysis , direct separation on a CSP is the most elegant and efficient approach. [3]* For producing kilograms of a single enantiomer as a building block, enzymatic resolution or classical diastereomeric salt crystallization are the most economically viable methods. [][14] By understanding the fundamental principles and practical considerations of each technique, you can confidently select and implement the most appropriate chiral resolution strategy, ensuring the highest level of scientific integrity in your work.
References
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Gotor, V. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]
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Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 53(9), 586. [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
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LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
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Michi, K., & Nonaka, H. (1954). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry, 19(3), 153-157. [Link]
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Saczewski, J., & Gdaniec, M. (1998). Enantiomeric recognition of amino acids by amphiphilic crown ethers in Langmuir monolayers. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-361. [Link]
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Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Nippon Nogeikagaku Kaishi, 21(4), 235-238. [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4296. [Link]
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Kochneva, A. A., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 56, 655–661. [Link]
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Wikipedia. (n.d.). Pirkle's alcohol. [Link]
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Kochhar, S., & Christen, P. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [Link]
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Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Ovid. [Link]
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]
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Dominique, P., Schnurr, M., & Lewandowski, B. (2021). Chiral recognition of amino-acid esters by a glucose-derived macrocyclic receptor. Chemical Communications, 57(21), 2642-2645. [Link]
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Vijayasarathy, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(10), 2598-2605. [Link]
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Liu, H., & Li, Z. (1998). Chiral Recognition of α-Amino Acid Derivatives by a Steroidal Crown Ether at the Air-Water Interface. Chemistry Letters, 27(8), 743-744. [Link]
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Sawada, M., et al. (1992). Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approach. Journal of the Chemical Society, Chemical Communications, (10), 717-719. [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
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Abbate, S., et al. (2013). Chiral recognition of amino acid enantiomers by a crown ether: chiroptical IR-VCD response and computational study. The Journal of Physical Chemistry B, 117(32), 9411-9421. [Link]
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Molnár-Perl, I., & Fekete, J. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 744-753. [Link]
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Armstrong, D. W., & Gasper, M. P. (1995). Marfey's Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide. LCGC North America, 13(10), 824-833. [Link]
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC. [Link]
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Fisher Scientific. (n.d.). Thermo Scientific™ FDAA (Marfey's Reagent). [Link]
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Pálovics, E., Schindler, J., Faigl, F., & Fogassy, E. (2013). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering and Process Technology, 4(5). [Link]
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Nishikiori, R., et al. (2016). Chiral resolution with frozen aqueous amino acids. RSC Advances, 6(2), 1113-1119. [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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Al-Qaisi, F. A., & Bawa, R. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 27(19), 6652. [Link]
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Ali, I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3949. [Link]
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Nilsson, S. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA. [Link]
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Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. [Link]
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A Comparative Guide to the Purity Analysis of Synthetic 2-Phthalimidopropionic Acid by HPLC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthetic 2-Phthalimidopropionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices. We will explore the gold-standard reversed-phase HPLC method, compare it with critical alternatives like chiral HPLC, and provide the detailed experimental data and protocols necessary for immediate application.
The Imperative of Purity for this compound
This compound, a derivative of the amino acid alanine, is a chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this intermediate is paramount, as impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Impurities in synthetic peptides and other pharmaceuticals can arise from raw materials, the manufacturing process, or degradation during storage.[1][2]
Potential impurities in synthetic this compound include:
-
Starting Materials: Unreacted phthalic anhydride or L/D-alanine.
-
Process-Related Impurities: By-products from side reactions occurring during synthesis.[3]
-
Degradation Products: Resulting from hydrolysis or other decomposition pathways.
-
Enantiomeric Impurity: The presence of the undesired enantiomer (e.g., S-enantiomer in a batch of the R-enantiomer). Enantiomers of chiral drugs can exhibit different biological activities and potential toxicities.[4]
Given these critical quality attributes, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity. HPLC is the most widely applied technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6]
The Gold Standard: Reversed-Phase HPLC for Chemical Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the chemical purity of this compound. This technique separates compounds based on their hydrophobicity.
The "Why": Rationale Behind Method Parameters
A successful HPLC method is not accidental; it is the result of deliberate choices grounded in the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. The long alkyl chains provide a non-polar stationary phase that effectively retains organic molecules like this compound from a more polar mobile phase. For methods using highly aqueous mobile phases, specialized "AQ" type C18 columns are recommended to prevent phase collapse.[7]
-
Mobile Phase and Ion Suppression: As a carboxylic acid, this compound's retention is highly dependent on pH. In a neutral mobile phase, the carboxyl group is ionized (-COO⁻), making the molecule highly polar and resulting in poor retention and peak shape. To overcome this, we employ ion suppression . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxyl group remains in its protonated, non-ionized form (-COOH).[7] This increases its hydrophobicity, leading to better retention and sharp, symmetrical peaks. A typical mobile phase would consist of an acidified aqueous component (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.
-
Detection: The phthalimide group in the molecule contains a strong chromophore, making it ideal for UV detection. A wavelength of approximately 220 nm is often effective.[8] Using a Photodiode Array (PDA) detector is highly advantageous as it can acquire the full UV spectrum of a peak, which helps in assessing peak purity and identifying potential co-eluting impurities.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of a typical HPLC purity analysis from sample preparation to final result.
Caption: A typical workflow for HPLC purity analysis.
Method Validation: Ensuring Trustworthiness
An analytical method is only reliable if it is validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[9] All validation must be performed in accordance with regulatory guidelines, such as those from the International Conference on Harmonization (ICH).[6][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Purity) |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | The main peak is resolved from all other impurity peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[8] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for impurities.[9] |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery between 98.0% and 102.0%.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |
Table 1: Key HPLC Method Validation Parameters based on ICH Guidelines.[8][9][10]
Comparison of Analytical Techniques
While RP-HPLC is excellent for chemical purity, it cannot distinguish between enantiomers. Other techniques offer complementary or superior capabilities for specific analytical questions.
Caption: Decision guide for selecting the appropriate analytical technique.
| Technique | Primary Application | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Quantitation of chemical purity and impurities. | Robust, reproducible, high-resolution, widely available.[6] | Cannot separate enantiomers. Limited identification capabilities. |
| Chiral HPLC | Quantitation of enantiomeric purity/excess. | Directly separates enantiomers.[11] | Requires specialized, expensive Chiral Stationary Phases (CSPs). Method development can be complex. |
| LC-MS | Identification of unknown impurities and degradation products. | Provides mass-to-charge ratio, enabling molecular weight determination and structural elucidation.[12] | More complex instrumentation; mobile phase additives like TFA can suppress the MS signal.[1] |
| Gas Chromatography (GC) | Not recommended for this analyte. | High efficiency for volatile compounds. | This compound has low volatility and is thermally labile; requires derivatization, which adds complexity and potential for error.[13] |
| NMR Spectroscopy | Structural confirmation and identification of major components. | Provides definitive structural information. | Low sensitivity; not suitable for quantifying trace impurities. More of a qualitative/confirmatory tool. |
Table 2: Objective Comparison of Analytical Techniques.
The Critical Alternative: Chiral HPLC
For any chiral compound intended for pharmaceutical use, determining its enantiomeric purity is non-negotiable. Standard RP-HPLC cannot do this because enantiomers have identical physical properties and will co-elute. Chiral HPLC achieves this separation through the use of a Chiral Stationary Phase (CSP).[11]
The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[14] These diastereomers have different energies and stabilities, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[15]
Detailed Experimental Protocol: RP-HPLC Method
This section provides a self-validating protocol for the purity analysis of this compound.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
This compound Reference Standard: Of known purity
-
Sample: Synthetic this compound batch for analysis
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Table 3: Recommended RP-HPLC Method Parameters.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
% RSD of Peak Area: ≤ 2.0% for the five replicate injections.
Analytical Procedure
-
Perform the SST as described above.
-
If the SST passes, inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below the Limit of Quantitation (LOQ).
Calculation
The purity is typically calculated using the area normalization method:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This method assumes that all impurities have a similar UV response to the main compound. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.
Conclusion
The purity analysis of synthetic this compound is a multi-faceted task that relies on a foundation of robust analytical science. While RP-HPLC with ion suppression is the established gold standard for determining chemical purity, it represents only one piece of the puzzle. A comprehensive quality control strategy must incorporate orthogonal techniques, most critically Chiral HPLC, to assess enantiomeric purity. For the investigation of unknown impurities, the hyphenated power of LC-MS is indispensable. By understanding the scientific principles behind each technique and implementing rigorous, validated protocols as outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of their final products.
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. Link
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link
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Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Link
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Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Link
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Link
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Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography-mass spectrometry (LC-MS). LabRulez. Link
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A Senior Application Scientist's Guide to the Structural Validation of 2-Phthalimidopropionic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the structural integrity of your molecule is paramount. 2-Phthalimidopropionic acid and its derivatives, analogs of the infamous thalidomide, serve as critical chiral building blocks. Their stereochemistry can dictate the line between therapeutic efficacy and adverse effects. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unequivocally validate the structure, purity, and absolute configuration of these vital compounds. We move beyond mere procedural lists to explain the underlying causality of each experimental choice, ensuring a robust and self-validating analytical workflow.
Pillar 1: Foundational Structure & Molecular Weight Confirmation
Before interrogating the complexities of stereochemistry, we must first confirm the fundamental molecular structure and weight. Mass Spectrometry and Vibrational Spectroscopy provide the initial, rapid confirmation that the synthesized molecule is indeed what you intended to create.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is the definitive technique for measuring the mass-to-charge ratio (m/z) of molecules, providing the molecular weight of your compound.[1] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it delivers a highly accurate mass, allowing for the confident determination of the compound's elemental composition.
Expert Insight: Why ESI is the Preferred Ionization Technique For phthalimide derivatives, Electrospray Ionization (ESI) is the method of choice. Its "soft" ionization mechanism typically preserves the molecular ion, minimizing premature fragmentation and giving a clear [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) peak. This is essential for unambiguous molecular weight determination.
Analyzing Fragmentation Patterns (MS/MS) Tandem Mass Spectrometry (MS/MS) provides structural confirmation by breaking the molecule apart and analyzing the fragments.[2] For a this compound derivative, predictable fragmentation pathways add a layer of validation.
-
Key Diagnostic Fragments: The most common fragmentation involves the phthalimide moiety. Expect to see a characteristic fragment ion at m/z 147, corresponding to the phthalic anhydride ion, which is a hallmark of many phthalate and phthalimide compounds.[3] Other significant fragmentation occurs at the propionic acid chain.[4][5]
Vibrational Spectroscopy (FTIR/Raman): The Functional Group Fingerprint
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a rapid "fingerprint" of the functional groups present.[6][7] While not providing a complete structural picture, they are invaluable for quickly confirming the presence of key chemical bonds.[8]
-
IR Spectroscopy: Sensitive to vibrations that change the molecule's dipole moment, making it excellent for identifying polar bonds.[9]
-
Raman Spectroscopy: Sensitive to vibrations that change the molecule's polarizability, ideal for non-polar, symmetric bonds.[9][10]
Expected Vibrational Modes for this compound:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Active In |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 | IR |
| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |
| C=O (Imide, Asymmetric) | Stretching | ~1770 | IR |
| C=O (Imide, Symmetric) | Stretching | ~1710 | IR, Raman |
| C=O (Carboxylic Acid) | Stretching | ~1700 | IR |
| C-N (Imide) | Stretching | 1400 - 1300 | IR |
Causality Behind Complementarity: The rule of mutual exclusion states that for centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa.[10] While this compound is not centrosymmetric, the principle of complementarity holds: IR is excellent for the highly polar carbonyl groups, while Raman can provide clear signals for the aromatic ring's skeletal vibrations.
Pillar 2: Detailed Structural Elucidation & Stereochemical Integrity
With the basic structure confirmed, we now address the more nuanced aspects: the precise connectivity of atoms and the critical three-dimensional arrangement at the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule in solution.[11] ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while advanced 2D techniques (like COSY and HSQC) map out the precise connectivity.
The Challenge of Enantiomers in NMR Enantiomers are mirror images that are non-superimposable.[12] In a standard (achiral) NMR solvent, they are spectroscopically indistinguishable (isochronous), meaning their signals will perfectly overlap. To validate the enantiomeric purity of your this compound derivative, you must introduce a chiral environment.
Why this works: By reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent, you convert the pair of enantiomers into a pair of diastereomers.[13] Diastereomers have different physical and chemical properties and are therefore no longer isochronous in NMR, allowing for their distinct visualization and quantification.[14]
Chiral High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
While NMR can determine enantiomeric ratio, chiral HPLC is the gold standard for determining enantiomeric excess (ee) and assessing the chiral purity of a compound.[15] This technique relies on the differential interaction of enantiomers with a chiral environment to achieve separation.[16]
Comparing Chiral Separation Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The column's stationary phase is made of an enantiomerically pure material (e.g., cellulose or amylose derivatives).[13] The enantiomers in the sample interact differently with the CSP, leading to different retention times. | Broad applicability, high efficiency, direct separation. | Columns can be expensive and sensitive to mobile phase conditions. |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, which flows through a standard achiral column (e.g., C18). It forms transient diastereomeric complexes with the enantiomers in solution, which then interact differently with the achiral stationary phase.[16] | Uses standard, less expensive columns. Allows for easy screening of different chiral selectors. | Can be less efficient, more complex method development, potential for additive to interfere with detection. |
For routine analysis of profen-like molecules, a cellulose-based CSP is often the most robust and reliable starting point.[16]
Pillar 3: Unambiguous Absolute Configuration
Determining which enantiomer you have—the (R) or the (S)—is known as assigning the absolute configuration. This is the final and most definitive step in structural validation.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[17][18] The technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the positions of all atoms in the molecule.[19]
Expert Insight: The Role of Anomalous Dispersion To determine absolute configuration, one must utilize the phenomenon of anomalous dispersion (or resonant scattering).[20] When the X-ray radiation frequency is close to the absorption edge of a heavier atom in the crystal, a phase shift occurs. By comparing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be determined.[21] For a light-atom molecule like this compound, it is often necessary to create a derivative with a heavier atom (e.g., a bromine on the aromatic ring or forming a salt with a heavy counter-ion) to ensure a strong anomalous signal.[20]
Integrated Validation Workflow
A robust validation strategy does not rely on a single technique but integrates them into a logical progression.
Experimental Protocols
Protocol 1: NMR Analysis of Enantiomeric Ratio using a Chiral Derivatizing Agent (CDA)
This protocol assumes the formation of an amide bond between the carboxylic acid of your derivative and a chiral amine.
-
Preparation: In a clean NMR tube, dissolve ~5-10 mg of your racemic this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline. Note the chemical shift of the methine proton (-CH- on the propionic acid chain).
-
Derivatization: To the NMR tube, add 1.1 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine) and 1.2 equivalents of a coupling agent (e.g., DCC or EDCI). Add a catalytic amount of DMAP.
-
Reaction: Cap the tube and allow it to react at room temperature. Monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals for the newly formed diastereomeric amides. The reaction may take several hours.
-
Final Spectrum: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal corresponding to the now diastereotopic protons (the methine proton is an excellent candidate). Carefully integrate the two separate signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting material.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
This is a starting point for method development using a Chiral Stationary Phase.
-
Column Selection: Select a cellulose-based CSP column, such as a Chiralcel® OD-H or OJ-H, which are known to be effective for profen-type molecules.[16]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (IPA) with a small amount of an acidic modifier. A typical starting condition is 90:10 Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA). The TFA ensures the carboxylic acid is protonated, leading to better peak shape.
-
System Equilibration: Install the column and equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of your compound in the mobile phase. Prepare a dilute working solution (e.g., 50 µg/mL).
-
Injection and Analysis: Inject 10 µL of the working solution. If the enantiomers co-elute, adjust the mobile phase composition. Increasing the percentage of IPA will generally decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Quantification: Once baseline separation is achieved, calculate the enantiomeric excess using the areas of the two peaks: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
References
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A Senior Application Scientist's Guide to Chiral Resolution: Kinetic Resolution vs. Diastereomeric Salt Crystallization
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers is not merely a matter of purity but a critical determinant of therapeutic efficacy and safety. A racemic mixture, composed of equal parts of two non-superimposable mirror-image molecules, can exhibit starkly different pharmacological profiles for each enantiomer. One may be the active therapeutic agent, while the other could be inactive or, in the worst case, responsible for adverse effects. This guide provides an in-depth comparison of two cornerstone chiral resolution techniques: Kinetic Resolution (KR) and Diastereomeric Salt Crystallization (DSC). We will dissect their fundamental principles, operational frameworks, and practical applications, supported by experimental data, to empower researchers in making informed decisions for their chiral separation challenges.
The Core Challenge: Differentiating the Indistinguishable
Enantiomers possess identical physical properties in an achiral environment, including solubility, melting point, and boiling point, which renders their separation by conventional techniques like standard crystallization or distillation impossible.[1] The art of chiral resolution, therefore, lies in introducing a chiral influence that forces the enantiomers to behave differently. Both KR and DSC achieve this, but through fundamentally distinct chemical and physical pathways.
Diastereomeric Salt Crystallization: A Classic Approach Based on Physical Properties
Diastereomeric Salt Crystallization is a venerable and widely practiced method, particularly in industrial settings, for resolving racemic mixtures of acidic or basic compounds.[2][3][4][5] The technique ingeniously transforms the challenge of separating identical enantiomers into a more straightforward task of separating diastereomers, which possess different physical properties.[1][6]
Mechanism and Rationale
The process hinges on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This acid-base reaction creates a pair of diastereomeric salts.[1][3]
-
(R/S)-Racemate + (R)-Resolving Agent → (R,R)-Salt + (S,R)-Salt
Unlike the original enantiomers, these two newly formed salts—(R,R) and (S,R)—are not mirror images of each other. Consequently, they exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[3][6] This solubility difference is the linchpin of the separation; by carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution while the other remains in the mother liquor.[1][3] The process is governed by thermodynamic principles, aiming to reach an equilibrium where the less soluble salt precipitates.[2][7]
The overall workflow can be visualized as a three-stage process: salt formation, selective crystallization, and regeneration of the pure enantiomer.[1]
Causality in Experimental Choices
-
Choice of Resolving Agent: The success of DSC is critically dependent on the selection of the resolving agent. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable.[8] Most importantly, it must form salts that exhibit a significant difference in solubility.[8] This often requires empirical screening of a family of resolving agents.[9]
-
Solvent Selection: The solvent system is equally crucial. It must not only dissolve the diastereomeric salts but also maximize the solubility difference between them to ensure high diastereomeric excess (d.e.) in the crystalline product.[8][10] Solvents with varying polarities and hydrogen-bonding capabilities are typically screened.[8]
-
Temperature and Stoichiometry: Cooling crystallization is often employed when solubility is highly temperature-dependent.[3] The molar ratio of the racemate to the resolving agent can also be optimized to improve the yield of the desired diastereomer.[10]
Kinetic Resolution: A Dynamic Approach Based on Reactivity
Kinetic Resolution operates on a completely different principle: the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[11][12] One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted in the starting material.[11][13]
Mechanism and Rationale
This method exploits the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states formed when each enantiomer interacts with the chiral catalyst.[14] The higher this energy difference, the greater the disparity in reaction rates (k_fast vs. k_slow), leading to a more efficient resolution.
-
(R)-Substrate + Chiral Catalyst → (R)-Product (fast, k_fast)
-
(S)-Substrate + Chiral Catalyst → (S)-Product (slow, k_slow)
The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants (s = k_fast / k_slow).[12] A higher 's' value signifies a more effective separation.[12] A key characteristic of classical KR is that the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%, as the other 50% is either consumed or left behind.[12][13]
Overcoming the 50% Yield Barrier: Dynamic Kinetic Resolution (DKR)
A significant evolution of this technique is Dynamic Kinetic Resolution (DKR). DKR integrates an in-situ racemization process that continuously converts the slow-reacting enantiomer back into the racemic mixture.[12][15] This allows the fast-reacting enantiomer to be perpetually supplied, theoretically enabling a 100% yield of a single, enantiomerically pure product.[13][15][16] For DKR to be effective, the rate of racemization must be at least as fast as the rate of the slower enzymatic reaction.[17]
Head-to-Head Comparison: KR vs. DSC
The choice between Kinetic Resolution and Diastereomeric Salt Crystallization is dictated by the nature of the substrate, desired scale, economic factors, and the specific goals of the synthesis.
| Feature | Diastereomeric Salt Crystallization (DSC) | Kinetic Resolution (KR) |
| Underlying Principle | Different physical properties (solubility) of diastereomers.[3][6] | Different chemical reactivity (reaction rates) of enantiomers with a chiral agent.[11][13] |
| Substrate Scope | Limited to compounds with acidic or basic functional groups capable of salt formation.[3][18] | Broader scope; applicable to a wide range of functional groups (alcohols, epoxides, amines, etc.).[11][14] |
| Theoretical Yield | Can approach 100% for the desired diastereomer (50% of the original racemate), but often requires multiple recrystallizations. | Classical KR: Max 50% for one enantiomer.[12] Dynamic KR (DKR): Theoretically up to 100%.[13][15] |
| Key Reagent | Stoichiometric chiral resolving agent.[19] | Catalytic amount of a chiral catalyst (synthetic or enzymatic).[11][14] |
| Process Control | Thermodynamically controlled; relies on achieving phase equilibrium.[2] | Kinetically controlled; reaction must be stopped at optimal conversion for maximum ee.[7][20] |
| Separation Step | Physical separation (filtration) of crystals from mother liquor.[1] | Chemical separation (e.g., chromatography, extraction) of product from unreacted starting material.[14] |
| Waste & Atom Economy | Generates waste from resolving agent recovery and solvents. The resolving agent is stoichiometric. | More atom-economical due to catalytic nature. Generates less waste, especially in enzymatic versions.[14] |
| Scalability | Generally straightforward and well-established for large-scale industrial processes.[2][3] | Can be challenging to scale, especially synthetic KR. Enzymatic and hydrolytic KR are more scalable.[11][21] |
Quantitative Performance Data: Selected Examples
| Method | Substrate | Reagent/Catalyst | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| DSC | Pregabalin | L-Tartaric Acid | 51.6% | >99% de (for the salt) | [3] |
| DSC | (1-methyl-2-phenyl)-ethylamine | (S,S)-Tartaric Acid | ~90% | ~90% ee (after liberation) | [20] |
| Enzymatic KR | Racemic acyloins | Pseudomonas cepacia lipase (PSL) | 45% (acylated product) | >99% ee | [11] |
| Enzymatic DKR | Racemic acyloins | PSL + Triethylamine | 75% | 97% ee | [11] |
| Hydrolytic KR (HKR) | Terminal Epoxides | Chiral (salen)Co(III) complexes | 36-48% (recovered epoxide) | >99% ee | [11][21] |
| Acylation KR | Racemic Diols | Planar-chiral DMAP catalyst | 43% (recovered diol) | 98% ee | [11] |
Experimental Protocols: A Practical Guide
The following protocols are illustrative and must be optimized for specific substrates and conditions.
Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine
This protocol is based on the resolution of (1-methyl-2-phenyl)-ethylamine with tartaric acid.[20]
Objective: To isolate one enantiomer of a racemic amine via selective crystallization of its diastereomeric salt.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., isopropanol) with heating.
-
Salt Formation: Add 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (S,S)-tartaric acid) to the hot solution. The use of a half-equivalent can sometimes improve resolution efficiency.[20]
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. In some cases, rapid cooling or seeding with a pure crystal may be necessary to control the process kinetically.[7][20]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The filtration must sometimes be performed quickly to prevent the system from reaching thermodynamic equilibrium, which could lower the diastereomeric excess.[20]
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using a suitable analytical method (e.g., HPLC on a chiral stationary phase after liberating the amine).
-
Recrystallization (Optional): If the d.e. is insufficient, recrystallize the salt from a suitable solvent to enhance purity.
-
Enantiomer Regeneration: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to break the salt. Extract the liberated free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to obtain the pure enantiomer.[10][20]
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical acylation reaction using a lipase.
Objective: To separate a racemic secondary alcohol by selective acylation of one enantiomer.
Methodology:
-
Reaction Setup: In a flask, dissolve the racemic alcohol (1.0 eq.) in an appropriate organic solvent (e.g., toluene or THF).
-
Acyl Donor: Add an acyl donor (e.g., vinyl acetate, 0.5-0.6 eq.). Vinyl acetate is often used as it produces an innocuous acetaldehyde byproduct.
-
Enzyme Addition: Add the lipase catalyst (e.g., Candida antarctica Lipase B, CALB) to the mixture. Enzymes are often immobilized on a solid support for easy removal.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or 30-40 °C). Monitor the reaction progress by TLC or GC/HPLC to determine the conversion percentage.
-
Optimal Quenching: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the acylated product and the unreacted alcohol. This is the critical control point in kinetic resolution.
-
Workup: Remove the enzyme by filtration.
-
Separation: Separate the resulting acylated product (ester) from the unreacted alcohol using column chromatography.
-
Purity Analysis: Determine the enantiomeric excess (ee) of both the isolated product and the unreacted starting material using chiral HPLC or GC.
Conclusion: Selecting the Right Tool for the Job
Both Diastereomeric Salt Crystallization and Kinetic Resolution are powerful and indispensable tools in the synthesis of enantiomerically pure compounds.
Diastereomeric Salt Crystallization remains a dominant method in industry for its robustness, scalability, and reliance on well-understood physical principles.[2][22] It is the go-to method for resolving acidic and basic racemates where a suitable resolving agent and solvent system can be identified.
Kinetic Resolution , particularly in its enzymatic and dynamic forms, offers broader substrate scope and superior atom economy.[14] It excels where salt formation is not feasible and provides access to highly enantioenriched materials, although it requires careful control over reaction kinetics.[11][17] The advent of DKR has significantly mitigated its primary drawback of a 50% yield limit, making it an increasingly attractive option for efficient, high-yield synthesis of chiral molecules.[13][16]
Ultimately, the choice is not about which method is universally "better," but which is better suited to the specific molecule, scale, and economic constraints of the project at hand. A thorough understanding of the principles and practicalities of both techniques, as outlined in this guide, is essential for any scientist engaged in the challenging but rewarding field of asymmetric synthesis.
References
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Title: Kinetic resolution - Wikipedia Source: Wikipedia URL: [Link]
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Title: Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology Source: Jacobsen, E. N. (2009). In Comprehensive Chirality (Vol. 7, pp. 124-136). Elsevier. URL: [Link]
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Title: Isolation of enantiomers via diastereomer crystallisation Source: UCL Discovery URL: [Link]
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Title: Kinetic resolution - Grokipedia Source: Grokipedia URL: [Link]
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Title: Dynamic kinetic resolution - chemeurope.com Source: Chemeurope.com URL: [Link]
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Title: Development of continuous crystallization and chiral resolution for the production of active pharmaceutical ingredients Source: Aaltodoc, Aalto University URL: [Link]
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Title: Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation Source: CrystEngComm (RSC Publishing) URL: [Link]
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Title: Practical Considerations in Kinetic Resolution Reactions Source: Angewandte Chemie International Edition URL: [Link]
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Title: Kinetic resolution – Knowledge and References Source: Taylor & Francis Online URL: [Link]
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Title: Applications of the crystallization process in the pharmaceutical industry Source: ResearchGate URL: [Link]
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Title: Applications of the crystallization process in the pharmaceutical industry Source: Hep Journals URL: [Link]
-
Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent Source: Gavin Publishers URL: [Link]
-
Title: Population Balance Modeling of Diastereomeric Salt Resolution Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: Kinetic Resolution and Desymmetrization Source: ETH Zurich, Bode Research Group URL: [Link]
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Title: CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS Source: ResearchGate URL: [Link]
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Title: Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis Source: PMC - NIH URL: [Link]
-
Title: Chiral Resolution Via Diastereomeric Salt Crystallization Source: AIChE URL: [Link]
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Title: Diastereomeric recrystallization - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Formation and Crystallization based Separation of Diastereomeric Salts Source: MPG.PuRe URL: [Link]
-
Title: Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Modern Chiral Amino Acid Synthesis
Introduction: The Imperative for Enantiopure Amino Acids
Chiral α-amino acids are the fundamental constituents of life, but their significance extends far beyond their role as the building blocks of proteins.[1] In the realms of pharmaceutical development, agrochemicals, and materials science, the precise three-dimensional arrangement—or stereochemistry—of these molecules is paramount. The two non-superimposable mirror images (enantiomers) of a chiral amino acid, designated L and D, can exhibit dramatically different biological activities, pharmacological effects, and toxicological profiles.[1][2] Consequently, the ability to synthesize a single, desired enantiomer is not merely an academic exercise but a critical necessity for creating safe and effective drugs, novel catalysts, and advanced materials.[3]
Traditional methods, such as the resolution of racemic mixtures, are inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[4][5] This guide bypasses these classical limitations to provide an in-depth comparison of modern, alternative strategies for asymmetric synthesis. We will explore the mechanistic underpinnings, practical applications, and comparative performance of biocatalytic, chemo-enzymatic, and asymmetric catalysis methods. This content is designed for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of chiral synthesis and select the optimal method for their specific target molecule.
Chapter 1: The Biocatalytic and Chemo-enzymatic Approach: Precision and Sustainability
The use of enzymes as catalysts (biocatalysis) offers an elegant and powerful strategy for chiral synthesis.[6] Nature's catalysts operate with exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[2][7] When combined with chemical steps, these chemo-enzymatic methods create highly efficient and robust processes for producing enantiopure amino acids, particularly non-canonical amino acids (ncAAs).[8]
Core Principle: Harnessing Enzymatic Specificity
The primary advantage of biocatalysis lies in the intricate, three-dimensional active site of an enzyme, which creates a chiral environment. This environment preferentially binds and transforms a substrate into a single enantiomeric product.[] A particularly potent strategy is deracemization, which converts a racemic starting material into a single, enantiomerically pure product with a theoretical yield of 100%.[4][7] This is often achieved by coupling an enantioselective oxidase, which converts the unwanted enantiomer into an achiral imine, with a non-selective chemical reducing agent that converts the imine back to the racemic amino acid. The desired enantiomer is thus continuously enriched.[4]
Key Enzymatic Transformations
Several classes of enzymes are routinely employed for the synthesis of chiral amino acids:
-
Amino Acid Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of α-keto acids using ammonia as the amine source, providing direct access to chiral amino acids.[10][11]
-
Transaminases (TAs): TAs are workhorses in biocatalysis, facilitating the asymmetric transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or keto acid.[12][13] Protein engineering has significantly broadened their substrate scope and stability.[11][14]
-
Ammonia Lyases (ALs): These enzymes catalyze the enantioselective addition of ammonia to the double bond of α,β-unsaturated acids, a highly atom-economical route to specific amino acids.[10][15]
-
Amino Acid Oxidases: As mentioned, these enzymes are crucial for deracemization schemes. A D-amino acid oxidase, for example, will selectively oxidize the D-enantiomer from a racemic mixture, allowing for the isolation of the pure L-enantiomer.[4]
Workflow Visualization: Chemo-enzymatic Deracemization
The following diagram illustrates a typical workflow for the deracemization of a racemic amino acid using an enantioselective oxidase and a chemical reductant.
Caption: Chemo-enzymatic Deracemization Workflow
Comparative Performance Data: Biocatalytic Methods
The table below summarizes representative data for different enzymatic approaches, highlighting their high selectivity.
| Enzyme Class | Substrate Example | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Transaminase (ω-TA) | 4-Phenyl-2-butanone | (S)-4-Phenyl-2-butanamine | >95 | >99 | [13] |
| Amine Dehydrogenase | Phenylpyruvate | L-Phenylalanine | ~98 | >99 | [11] |
| Chemo-enzymatic | Racemic Alanine | L-Alanine | >90 | >99 | [4] |
| Decarboxylative Aldolase | l-Aspartate + Aldehyde | γ-Hydroxy Amino Acid | ~85 (gram-scale) | >99 | [16] |
Experimental Protocol: Asymmetric Synthesis using ω-Transaminase
This protocol provides a general procedure for the synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.
Objective: To synthesize (S)-1-phenylethanamine from acetophenone.
Materials:
-
ω-Transaminase (e.g., from Aspergillus terreus)
-
Acetophenone (substrate)
-
L-Alanine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Alanine dehydrogenase (for cofactor recycling)
-
Formate dehydrogenase & Sodium formate (for NADH regeneration)
-
NAD⁺
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Toluene or appropriate organic solvent
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system. The aqueous phase consists of 100 mM potassium phosphate buffer (pH 7.5) containing the ω-transaminase, L-alanine (1.2 equivalents), PLP (1 mM), and the cofactor recycling system (alanine dehydrogenase, formate dehydrogenase, NAD⁺, sodium formate).
-
Substrate Addition: The organic phase consists of toluene containing the acetophenone substrate (1 equivalent). The use of a biphasic system helps to overcome substrate/product inhibition.
-
Incubation: Stir the reaction mixture vigorously at 30-40°C for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis of the organic phase.
-
Causality Check (Self-Validation): The reaction relies on Le Châtelier's principle. The removal of the pyruvate co-product by the alanine dehydrogenase-catalyzed reductive amination (which regenerates the L-alanine amine donor) drives the equilibrium towards product formation. The conversion of formate to CO₂ is the ultimate thermodynamic driving force.
-
Workup: Once the reaction reaches completion, separate the organic and aqueous phases.
-
Purification: Extract the aqueous phase with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting chiral amine can be further purified by distillation or chromatography. The enantiomeric excess (e.e.) is determined using chiral HPLC or GC.
Chapter 2: Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds through the use of a substoichiometric amount of a chiral catalyst.[1][3] This approach is highly efficient and atom-economical. The field is broadly divided into two main areas: transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis
Chiral complexes of transition metals such as rhodium, iridium, ruthenium, and nickel are exceptionally effective catalysts for a variety of transformations.[3][17] Asymmetric hydrogenation of prochiral olefins (e.g., dehydroamino acids) is a classic and industrially significant example.[3][18]
Mechanistic Principle: The chiral ligand, bound to the metal center, creates a chiral pocket. The substrate coordinates to the metal in a specific orientation, leading to the delivery of hydrogen (or another reagent) to one face of the molecule preferentially, thereby inducing asymmetry in the product.[3]
Caption: Catalytic Cycle for Asymmetric Hydrogenation
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals.[19][20] Pioneers in this field demonstrated that simple amino acids like proline could effectively catalyze aldol and Mannich reactions.[21][]
Mechanistic Principle: Organocatalysts operate through various activation modes. For instance, chiral secondary amines (like proline) react with carbonyl compounds to form transient chiral enamines or iminium ions, which then react stereoselectively.[] Other organocatalysts, such as thioureas, activate substrates through hydrogen bonding.[20] The asymmetric Strecker synthesis, which produces α-aminonitriles as precursors to amino acids, is a powerful application of organocatalysis.[23][24]
Comparative Performance Data: Asymmetric Catalysis
This table compares different catalytic systems for synthesizing α-amino acid derivatives.
| Catalyst Type | Reaction | Substrate | Catalyst | Yield (%) | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Transition Metal | Asymmetric Hydrogenation | Methyl α-acetamidoacrylate | Rh-DuPhos | >95 | >99 |[3] | | Transition Metal | Cross-Coupling | Racemic α-bromo ester | Ni/Pybox ligand | 80-95 | 85-95 |[25] | | Organocatalyst | Strecker Reaction | N-Boc Imines | Thiourea Catalyst | 85-95 | 95-99 |[24] | | Organocatalyst | Alkylation | Glycine Schiff Base | Phase-Transfer Catalyst | 70-90 | 90-99 |[19] |
Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction
This protocol describes a practical synthesis of an enantioenriched α-aminonitrile.[24]
Objective: To synthesize an enantiomerically enriched α-aminonitrile from a benzaldehyde-derived imine.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (imine substrate)
-
Potassium cyanide (KCN)
-
Chiral thiourea catalyst (e.g., Jacobsen's catalyst)
-
Toluene
-
Methanol
-
Hydrochloric acid (for subsequent hydrolysis)
Procedure:
-
Catalyst & Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral thiourea catalyst (1-5 mol%) in toluene. Causality Note: The thiourea catalyst activates the imine through hydrogen bonding, while a co-catalyst or additive can assist in activating the cyanide source.
-
Reaction Initiation: Add the imine substrate (1 equivalent) to the catalyst solution. Cool the mixture to the specified temperature (e.g., -40°C to -78°C).
-
Cyanide Addition: In a separate flask, prepare a solution or slurry of KCN in a minimal amount of water or methanol. Add this cyanide source slowly to the reaction mixture over several hours using a syringe pump. Extreme caution is required when handling cyanide salts.
-
Reaction Monitoring: Stir the reaction at the low temperature for 24-72 hours. Monitor the conversion by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting α-aminonitrile by flash column chromatography.
-
Hydrolysis to Amino Acid: The purified aminonitrile can be hydrolyzed to the corresponding α-amino acid by heating with 6 M HCl.[26] The enantiomeric excess of the final product is determined by chiral HPLC.
Chapter 3: Chiral Auxiliaries: The Stoichiometric Approach
The use of chiral auxiliaries is a classic, robust, and reliable strategy for controlling stereochemistry.[27] In this method, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent reaction, such as alkylation, to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.[1][28]
Core Principle: Diastereoselective Control
The chiral auxiliary functions by creating a sterically hindered environment around the reactive center. For example, in the alkylation of a glycine enolate attached to an Evans oxazolidinone auxiliary, the bulky group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.[28][29]
Workflow Visualization: Chiral Auxiliary Strategy
Caption: General Workflow for Chiral Auxiliary-Mediated Synthesis
Comparative Performance Data: Common Chiral Auxiliaries
The choice of auxiliary is critical and depends on the specific transformation. The table below compares common auxiliaries for the asymmetric alkylation of glycine enolates.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Evans Oxazolidinone | Benzyl bromide | >98 | 85-95 | [28][29] |
| Schöllkopf Bis-Lactim Ether | Isopropyl iodide | >95 | 70-85 | [28][29] |
| Oppolzer's Camphorsultam | Allyl iodide | 90-98 | 80-90 | [28] |
Experimental Protocol: Alkylation via an Evans Chiral Auxiliary
This protocol details the asymmetric synthesis of an α-amino acid derivative using an Evans oxazolidinone auxiliary.
Objective: To synthesize an enantiomerically enriched α-alkylated amino acid precursor.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (chiral auxiliary)
-
Bromoacetyl bromide
-
n-Butyllithium (n-BuLi)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide (electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide/Hydrogen peroxide (for cleavage)
Procedure:
-
Acylation of Auxiliary: Dissolve the chiral auxiliary in anhydrous THF and cool to -78°C. Add n-BuLi dropwise to deprotonate the nitrogen. Then, add bromoacetyl bromide to form the N-acyloxazolidinone.
-
Enolate Formation (Self-Validation): The key to high diastereoselectivity is the formation of a specific Z-enolate, which is achieved by using a strong, hindered base like LDA at low temperature. Cool the solution of the N-acyloxazolidinone to -78°C and add freshly prepared LDA dropwise. The lithium cation chelates with the carbonyl oxygens, locking the conformation.
-
Asymmetric Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78°C and allow the reaction to slowly warm to room temperature. The bulky phenyl and methyl groups on the auxiliary block the "top face" of the enolate, forcing the benzyl bromide to attack from the "bottom face."
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the diastereomerically enriched product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the desired carboxylic acid without racemization of the newly formed stereocenter. The valuable chiral auxiliary can be recovered and reused.
Conclusion: Selecting the Right Synthetic Strategy
The optimal method for synthesizing a chiral amino acid depends on a multitude of factors, including the target structure, required scale, available resources, and desired purity.
-
Biocatalytic and Chemo-enzymatic methods are unparalleled in their selectivity and sustainability. They are ideal for producing L- or D-amino acids that fit within the substrate scope of known enzymes and are highly scalable for industrial processes.[4][7][10] The primary limitation can be the availability of an enzyme that accepts a highly unnatural substrate, although protein engineering is rapidly overcoming this hurdle.[11]
-
Asymmetric Catalysis offers the broadest substrate scope and the highest efficiency in terms of catalyst loading. Transition-metal catalysis is mature and powerful, while organocatalysis provides a cost-effective and metal-free alternative.[3][20] These methods are the workhorses of discovery chemistry and are increasingly being implemented on a process scale.[24]
-
Chiral Auxiliaries represent a robust, reliable, and predictable method. While stoichiometric and less atom-economical, they are often the go-to method for complex, multi-step syntheses where absolute stereochemical control is required from the outset and where a suitable catalytic system has not yet been developed.[28]
Ultimately, the modern synthetic chemist has a powerful and diverse toolkit at their disposal. By understanding the fundamental principles, advantages, and limitations of each approach, researchers can make informed decisions to efficiently and effectively synthesize the chiral amino acid building blocks that drive innovation in science and medicine.
References
- Chemical Society Reviews. (2018). Enzymatic asymmetric synthesis of chiral amino acids.
- Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
- ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids.
- The Journal of Organic Chemistry. (n.d.). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids.
- Semantic Scholar. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids.
- The Journal of Organic Chemistry. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines.
- ResearchGate. (2025). Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions.
- Unknown Source. Chiral Amino Acids Synthesis.
- Chemical Communications. (n.d.).
- Semantic Scholar. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids.
- Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline.
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The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize one enantiomer of a chiral molecule is a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries represent a robust and venerable strategy for achieving this control, offering a reliable method for the introduction of stereocenters with a high degree of predictability.
This guide provides a comprehensive analysis of the efficacy of chiral auxiliaries in asymmetric synthesis. While the initial focus of this investigation was to be on 2-Phthalimidopropionic acid, an extensive review of the scientific literature has revealed no documented use of this compound as a chiral auxiliary for asymmetric induction. The phthaloyl group is ubiquitously employed as a protecting group for primary amines, including in the Gabriel synthesis.[1] Its role is to prevent the amine from participating in unwanted side reactions, rather than to direct the stereochemical outcome of reactions at a nearby prochiral center.
Therefore, this guide will pivot to an in-depth comparison of well-established and highly effective chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. By examining the principles that underpin their efficacy, we can infer why a molecule like this compound may not be suited for this role and provide a practical framework for selecting the optimal chiral auxiliary for a given synthetic challenge.
The Hallmarks of an Effective Chiral Auxiliary
The success of a chiral auxiliary is judged by a set of key performance indicators that determine its practical utility in a laboratory or industrial setting. These include:
-
High Diastereoselectivity: The auxiliary must effectively bias the reaction to produce a significant excess of one diastereomer. This is often achieved through steric hindrance, which blocks one face of the reactive intermediate, or through chelation, which locks the substrate into a rigid, predictable conformation.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the prochiral substrate and, crucially, removed under mild conditions that do not compromise the newly formed stereocenter or other functional groups in the molecule.[2]
-
High Yields: Both the attachment and cleavage steps, as well as the stereoselective reaction itself, should proceed with high chemical yields to ensure the overall efficiency of the synthetic route.
-
Recoverability and Recyclability: For cost-effectiveness, particularly on a large scale, the chiral auxiliary should be recoverable in high yield and purity for reuse.
-
Availability in Both Enantiomeric Forms: Access to both enantiomers of the auxiliary is desirable to enable the synthesis of either enantiomer of the target molecule.
A Comparative Analysis of Leading Chiral Auxiliaries
The following sections provide a detailed comparison of three classes of widely used chiral auxiliaries, with supporting experimental data for their performance in key asymmetric transformations.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools in asymmetric synthesis.[2][] Derived from readily available amino alcohols, they have been extensively applied in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[4][5]
Mechanism of Stereocontrol: The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the formation of a rigid, chelated (Z)-enolate. The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.[6]
Performance Data: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-benzyl-2-oxazolidinone | N-propionyl imide | Allyl iodide | 98:2 | >90 |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl imide | Benzyl bromide | >99:1 | 95 |
Data compiled from various sources in synthetic organic chemistry literature.
Performance Data: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99% | 85 |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99% | 90 |
Data compiled from various sources in synthetic organic chemistry literature.[4]
Oppolzer's Camphorsultams
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from camphor, a readily available natural product. They are particularly valued for their high crystallinity, which can facilitate the purification of diastereomeric products by recrystallization.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the stereoselectivity arises from the formation of a chelated enolate, where the bulky camphor skeleton effectively shields one face of the enolate from the incoming electrophile.
Performance Data: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| (+)-Oppolzer's Camphorsultam | N-acryloyl | Cyclopentadiene | 95:5 | >98% | 92 |
| (-)-Oppolzer's Camphorsultam | N-crotonyl | Isoprene | 90:10 | 95% | 88 |
Data compiled from various sources in synthetic organic chemistry literature.
Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as a chiral auxiliary in the asymmetric alkylation of carboxylic acids.
Mechanism of Stereocontrol: The stereoselectivity of alkylations using pseudoephedrine amides is controlled by a rigid lithium chelate in the transition state. The (Z)-enolate is formed, and the methyl group on the auxiliary directs the incoming electrophile to the opposite face.[2]
Performance Data: Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (1R,2R)-Pseudoephedrine | N-propionyl amide | Methyl iodide | 98:2 | 90 |
| (1S,2S)-Pseudoephedrine | N-phenylacetyl amide | Ethyl iodide | 97:3 | 85 |
Data compiled from various sources in synthetic organic chemistry literature.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol outlines the key steps for the diastereoselective alkylation of an N-acyl oxazolidinone.[6]
Step 1: N-Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane.
-
Add the desired acid chloride (1.1 eq) or anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction and purify the N-acyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq), dropwise to form the enolate.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.
-
Stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the product by flash chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.
-
Stir the reaction until the starting material is consumed.
-
Work-up the reaction to isolate the chiral carboxylic acid and the recovered chiral auxiliary.[7]
Visualizing Asymmetric Synthesis Workflows
The following diagrams illustrate the general workflows and logical relationships in chiral auxiliary-mediated asymmetric synthesis.
Caption: Logic of Asymmetric Synthesis using a Chiral Auxiliary.
Caption: Experimental Workflow for Asymmetric Alkylation.
Conclusion
While this compound is a valuable building block in organic synthesis, its utility appears to be as a protected amino acid rather than as a chiral auxiliary for asymmetric induction. In contrast, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides have demonstrated exceptional efficacy in a wide range of asymmetric transformations. The choice of auxiliary will ultimately depend on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of handling. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
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Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 718. [Link]
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Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]
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Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. The Journal of organic chemistry, 70(16), 6183–6193. [Link]
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Manabe, K. (2008). Catalytic asymmetric aldol reactions in aqueous media. Chemical Society Reviews, 37(6), 1118-1129. [Link]
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Park, H. G., et al. (2009). Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. Organic Letters, 11(16), 3738-3741. [Link]
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Giampietro, N. C., Kampf, J. W., & Wolfe, J. P. (2009). Asymmetric tandem wittig rearrangement/Aldol reactions. Journal of the American Chemical Society, 131(35), 12556-12557. [Link]
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Ye, L., & Zhang, J. (2021). Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. ACS Catalysis, 11(1), 333-338. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 718. [Link]
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Davies, S. G., et al. (2010). Parallel kinetic resolution of D-labelled 2-aryl-propionic and butanoic acids using quasi-enantiomeric combinations of oxazolidin-2-ones. Chirality, 22(2), 193-205. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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RajanBabu, T. V., et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066-3072. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
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Vogel, P., et al. (2017). Expeditious Asymmetric Synthesis of Polypropionates Relying on Sulfur Dioxide-Induced C–C Bond Forming Reactions. Molecules, 22(11), 1888. [Link]
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Menicagli, R., et al. (1985). Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. The Journal of Organic Chemistry, 50(20), 3853-3855. [Link]
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Levacher, V., & Gillaizeau, I. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(1), 14-29. [Link]
-
Crimmins, M. T., et al. (2017). Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. Organic Letters, 19(11), 2993-2996. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phthalimido Compounds
Introduction: The Analytical Imperative for Phthalimido Compounds
The phthalimido scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds with profound immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2] The clinical re-emergence of thalidomide and the development of its more potent analogues (lenalidomide, pomalidomide) for treating multiple myeloma have solidified the therapeutic importance of this chemical class.[2][3]
However, the synthesis and stability of these active pharmaceutical ingredients (APIs) can introduce process-related impurities or degradation products. Some of these, even at trace levels, may be potential genotoxic impurities (GTIs), capable of damaging DNA and posing a significant safety risk.[4][5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the API.[4][6]
This reality places an immense burden of proof on the analytical chemist. It is not enough to simply develop a single, validated method. To ensure data integrity, especially when transferring methods between labs, comparing results from different technologies, or supporting pivotal clinical trials, a robust cross-validation strategy is essential.[7] Cross-validation serves as the ultimate verification that different analytical procedures produce comparable, reliable, and consistent results, ensuring patient safety and regulatory compliance.[7][8][9] This guide provides a comprehensive framework for designing and executing a scientifically sound cross-validation study for phthalimido compounds, comparing the two most common and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Arsenal: Choosing the Right Tool
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[10] For phthalimido compounds and their potential impurities, the choice generally narrows to HPLC and GC, often coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC is ideal for analyzing non-volatile, polar, and thermally labile compounds—categories that encompass most phthalimido APIs and their larger metabolites or degradation products.[11][12][13] Coupled with a UV detector, it offers robust quantification of the primary compound, while coupling with a mass spectrometer (LC-MS) provides the sensitivity and specificity needed for trace-level impurity analysis.[12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and semi-volatile compounds.[10][12] While most phthalimido APIs are not directly suitable for GC, this technique excels in quantifying low molecular weight, potentially genotoxic process impurities like alkylating agents or residual solvents.[6][14] For less volatile or polar impurities, derivatization can be employed to enhance volatility and thermal stability, making them amenable to GC analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary tool for routine quantification, NMR is an indispensable orthogonal technique. It provides definitive structural confirmation of the API, impurities, and degradation products, serving as a crucial validation tool for the identity of the standards and substances being analyzed by chromatographic methods.[15][16]
The following diagram illustrates a decision-making framework for selecting the initial analytical approach.
Caption: Decision tree for initial analytical method selection.
The Cross-Validation Workflow: A Framework for Trust
Cross-validation is a formal process of comparing two validated analytical methods.[8] The objective is to demonstrate that they are fit for purpose and produce equivalent results, ensuring data continuity and reliability across the drug development lifecycle.[7][9] The workflow involves validating each method individually against ICH Q2(R2) guidelines and then performing a direct comparative analysis.[17][18]
Caption: General workflow for cross-validation of two analytical methods.
Core Validation Parameters: Protocols and Rationale
The foundation of any cross-validation study is the robust, independent validation of each method. The parameters outlined below are derived from the ICH Q2(R2) guideline, the global standard for analytical procedure validation.[17][19][20]
Specificity / Selectivity
-
Causality: You must prove that the signal you are measuring comes only from your target analyte. Specificity demonstrates that the method is free from interference from other components like impurities, degradation products, or matrix components.[21] A lack of specificity can be compensated for by using a combination of two or more procedures.[21]
-
Experimental Protocol:
-
Prepare Samples:
-
Blank (diluent/matrix only)
-
Placebo (formulation matrix without API)
-
API solution (at target concentration)
-
Spiked Sample: API solution spiked with all known related substances and potential impurities at their specification limits.
-
Forced Degradation Samples: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis: Analyze all samples using the developed HPLC-UV and GC-MS methods.
-
Acceptance Criteria:
-
HPLC-UV: The analyte peak should be free of co-elution from any other components. This is confirmed by peak purity analysis using a photodiode array (PDA) detector. The blank and placebo must show no interfering peaks at the retention time of the analyte.
-
GC-MS: The analyte peak must be chromatographically resolved from other components. The mass spectrum of the analyte peak in the spiked sample must be identical to that of a pure standard and free from spectral interference.
-
-
Linearity & Range
-
Causality: This establishes the relationship between concentration and analytical response, confirming that the method provides results that are directly proportional to the concentration of the analyte within a specified range.[22]
-
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five concentration levels of the analyte, spanning from the reporting limit to 120% of the target assay concentration. For an impurity, this range would typically span from the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Plot the mean response versus concentration.
-
Perform a linear regression analysis to calculate the correlation coefficient (r), coefficient of determination (R²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm linearity.
-
-
Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value. It is demonstrated by determining the recovery of a known amount of analyte spiked into a sample matrix.[21]
-
Experimental Protocol:
-
Prepare Spiked Samples: Spike the placebo or API matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples and an unspiked sample.
-
Calculation: Calculate the percentage recovery at each level.
-
% Recovery = [(Measured Conc. - Original Conc.) / Spiked Conc.] * 100
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an API assay and 90.0% to 110.0% for impurities.
-
Precision
-
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[22]
-
Experimental Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare six independent test samples of the same batch at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria: The %RSD for repeatability should typically be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion and show no significant difference from the initial set.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical parameters for impurity and degradation product analysis.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N): Analyze samples with known low concentrations of the analyte. Determine the concentration at which the analyte's signal is clearly distinguishable from the baseline noise.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation: For the established LOQ, inject a minimum of six replicates and confirm that the precision (%RSD) and accuracy (% Recovery) meet pre-defined requirements (e.g., %RSD ≤ 10%).
-
Cross-Validation in Practice: A Comparative Case Study
Scenario: A new phthalimido-based API, "Phthalimidex," is in development. A key starting material, "Impurity-V" (a volatile amine), is a potential genotoxic impurity (PGI) with a control limit of 10 ppm. The goal is to cross-validate an HPLC-UV method for the API assay and an HS-GC-MS (Headspace-GC-MS) method for the trace-level quantification of Impurity-V.
Methodology Comparison
| Parameter | Proposed HPLC-UV Method (for API Assay) | Proposed HS-GC-MS Method (for Impurity-V) | Rationale |
| Instrumentation | HPLC with PDA Detector | Headspace Sampler coupled to GC-MS | HPLC is ideal for the non-volatile API.[11] HS-GC-MS is superior for volatile impurities, minimizing matrix effects.[6][14] |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | C18 is a versatile reversed-phase column for polar organic molecules. DB-5ms is a robust, general-purpose column for GC-MS. |
| Mobile Phase | Acetonitrile:Water Gradient | Helium Carrier Gas | A standard mobile phase for reversed-phase chromatography. Helium is an inert carrier gas for GC-MS. |
| Detection | UV at 230 nm | MS in Selected Ion Monitoring (SIM) mode | The phthalimido structure has a strong UV chromophore. SIM mode provides maximum sensitivity and selectivity for trace analysis.[6] |
| Sample Prep | Dissolve API in 50:50 Acetonitrile:Water | Dissolve API in DMSO, incubate in headspace vial | Straightforward dissolution for HPLC. Headspace sampling isolates the volatile impurity from the non-volatile API matrix. |
Comparative Validation Data Summary (Hypothetical)
| Validation Parameter | HPLC-UV (API Assay) | HS-GC-MS (Impurity-V) | Acceptance Criteria |
| Specificity | Peak Purity > 99.9% | No interference at RT & m/z | No co-elution or interference |
| Linearity (R²) | 0.9998 (Range: 40-120 µg/mL) | 0.9991 (Range: 1-15 ppm) | R² ≥ 0.995 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 92.7% - 106.5% | 98-102% (API), 90-110% (Impurity) |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 4.8% | ≤ 2.0% (API), ≤ 10% (Impurity) |
| - Intermediate | 0.68% | 6.2% | ≤ 2.0% (API), ≤ 10% (Impurity) |
| LOD | 0.1 µg/mL | 0.3 ppm | Reportable |
| LOQ | 0.3 µg/mL | 1.0 ppm | Reportable & within precision/accuracy limits |
Analysis of Results: The hypothetical data demonstrates that both methods are valid and fit for their intended purpose. The HPLC-UV method shows excellent accuracy and precision for the high-concentration API assay. The HS-GC-MS method, while having higher variability (as expected for trace analysis), demonstrates appropriate sensitivity (LOQ of 1.0 ppm) and performance for controlling the genotoxic impurity well below its 10 ppm limit.
For the final cross-validation step, three separate batches of the "Phthalimidex" API would be analyzed using both validated methods. The assay values from HPLC-UV and the impurity levels from HS-GC-MS would be statistically compared. If the results are found to be equivalent within acceptable statistical limits, the methods are considered cross-validated. This provides unequivocal confidence that either method (within its validated scope) can be used reliably across different labs or stages of development.
Conclusion: A Unified Approach to Data Integrity
Cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific necessity in drug development. For critical compounds like those in the phthalimido class, where potency is high and the risk of genotoxic impurities is a constant concern, relying on a single analytical technique is insufficient.
By developing and validating orthogonal methods—such as HPLC for the main component and GC-MS for volatile impurities—and then formally cross-validating them, organizations build a robust, interlocking analytical framework. This approach ensures that data is reproducible, transferable, and defensible. It demonstrates a deep understanding of the product's analytical profile and a commitment to the highest standards of quality and patient safety, satisfying the rigorous expectations of global regulatory authorities.
References
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A Senior Application Scientist's Guide to the Synthesis of 2-Phthalimidopropionic Acid: A Comparative Benchmark of Literature Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Phthalimidopropionic acid, also known as N-phthaloyl-alanine, serves as a crucial building block in the synthesis of various pharmaceuticals and chiral ligands. This guide provides an in-depth, objective comparison of the most prevalent literature methods for its synthesis, supported by experimental data and field-proven insights to empower you in selecting the optimal protocol for your research needs.
Introduction: The Significance of this compound
This compound is a protected form of the amino acid alanine, where the primary amine is masked by a phthaloyl group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions of the amine functionality.[1] Furthermore, its chiral nature makes it a valuable synthon in asymmetric synthesis. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any laboratory. This guide will dissect three commonly employed methods: traditional thermal condensation in acetic acid, solvent-free thermal condensation, and modern microwave-assisted solvent-free synthesis.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route can significantly impact yield, reaction time, purity, and the overall "greenness" of the process. Below is a summary of the key performance indicators for the three benchmarked methods.
| Parameter | Method 1: Thermal Condensation (Acetic Acid) | Method 2: Solvent-Free Thermal Condensation | Method 3: Microwave-Assisted Solvent-Free Synthesis |
| Reaction Time | 5 - 7 hours | 45 minutes - 3 hours | 5 - 15 minutes |
| Temperature | Reflux (approx. 118 °C) | 145 - 150 °C | 130 °C |
| Typical Yield | ~91% | ~90% | 81 - 98% |
| Solvent | Glacial Acetic Acid | None | None |
| Key Advantages | Well-established, high yield | Environmentally friendly, no solvent required | Extremely rapid, high yield, energy-efficient |
| Key Disadvantages | Long reaction time, use of corrosive solvent | High temperature required | Requires specialized microwave reactor |
Experimental Workflow Overview
The general synthetic pathway for this compound involves the condensation of phthalic anhydride with alanine. The process can be visualized as a three-stage workflow: reaction, work-up, and purification.
Sources
A Comparative Guide to the Reaction Kinetics of 2-Phthalimidopropionic Acid Formation
This guide provides an in-depth analysis of the synthesis of 2-Phthalimidopropionic acid, a critical N-protected form of the amino acid alanine. Understanding the kinetics of this reaction is paramount for researchers in drug development and peptide synthesis, as it enables process optimization, yield maximization, and impurity control. We will objectively compare common synthetic methodologies, delve into the factors governing their reaction rates, and provide the experimental frameworks necessary for their kinetic evaluation.
Introduction: The Significance of this compound
This compound, also known as N-Phthaloyl-DL-alanine (for the racemate) or by its specific enantiomer, serves as a vital building block in organic chemistry. The phthaloyl group provides robust protection of the primary amine of alanine, preventing unwanted side reactions during complex multi-step syntheses, particularly in peptide chemistry.[1] Its stability under various conditions, coupled with established deprotection methods, makes it a preferred choice. The efficiency of its formation is therefore a key process parameter. This guide focuses on the most prevalent synthesis route: the condensation of L-alanine with phthalic anhydride.
Core Synthesis Pathway: The Reaction of Phthalic Anhydride and Alanine
The formation of this compound proceeds via a two-step nucleophilic acyl substitution mechanism. First, the amino group of alanine performs a nucleophilic attack on a carbonyl carbon of phthalic anhydride. This opens the anhydride ring to form a phthalamidic acid intermediate. The subsequent, and often rate-limiting, step is an intramolecular cyclization via dehydration, which closes the five-membered ring to yield the final N-substituted phthalimide product.
We will now compare the two most common experimental approaches for this transformation.
Comparative Analysis of Synthesis Methodologies
Method A: Thermal Condensation (Solvent-Free)
This method relies on heating the reactants together at high temperatures, typically in an oil bath, to drive the dehydration and cyclization.[2] It is often referred to as a "fusion" method.
Experimental Protocol:
-
Combine equimolar amounts of phthalic anhydride and L-alanine in a round-bottom flask equipped with a condenser.
-
Heat the mixture in an oil bath to 170–190°C for approximately 30-60 minutes.[2] The mixture will melt and then resolidify.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Allow the reaction vessel to cool to room temperature.
-
Pour the resulting solid into cold water or ice to precipitate the product and wash away unreacted starting materials.[2]
-
Filter the crude product, wash thoroughly with distilled water, and dry.
-
Recrystallize the final product from a suitable solvent, such as ethanol, to achieve high purity.[2]
Discussion of Causality:
-
Expertise & Experience: The high temperature provides the necessary activation energy for the intramolecular dehydration step, which is kinetically slow at lower temperatures. The solvent-free condition is advantageous for its simplicity and for avoiding the complexities of solvent separation and recycling, making it appealing for initial discovery work.
-
Trustworthiness: While effective, this method carries a significant risk of racemization of the chiral center in alanine due to the harsh temperature conditions.[3] The self-validating aspect of this protocol lies in the characterization of the final product's optical purity (e.g., using a polarimeter) to quantify the extent of racemization.
Method B: Solution-Phase Synthesis in Glacial Acetic Acid
This is the most widely cited method, utilizing a high-boiling point solvent to facilitate the reaction at a more controlled temperature.[4][5]
Experimental Protocol:
-
Suspend phthalic anhydride and a slight molar excess of L-alanine in glacial acetic acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2-4 hours.[4][5]
-
Monitor the reaction progress by TLC.
-
After completion, filter the hot reaction mixture to remove any insoluble impurities.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with cold water to precipitate the product.
-
Filter, wash with water, and dry the solid product.
-
Recrystallize from ethanol for purification.[5]
Discussion of Causality:
-
Expertise & Experience: Glacial acetic acid serves a dual purpose. It is an excellent solvent for the reactants and, as a Brønsted acid, it can protonate the hydroxyl group of the phthalamidic acid intermediate, turning it into a better leaving group (water) and thus catalyzing the final dehydration step. The lower, controlled temperature of reflux minimizes the risk of racemization compared to the fusion method.[3]
-
Trustworthiness: This protocol's validity is confirmed by achieving a high yield of a product with high optical purity. The key validation checkpoints are the complete consumption of the limiting reagent (phthalic anhydride) as monitored by TLC and the spectroscopic confirmation (¹H-NMR, FT-IR) and melting point of the purified product matching literature values.[6]
Framework for Kinetic Analysis
While specific rate constants for this reaction are not widely published, a robust kinetic analysis can be performed by following a systematic workflow. The objective is to determine the reaction order with respect to each reactant and calculate the rate constant (k) at various temperatures.
Key Kinetic Parameters and Influencing Factors:
-
Temperature: The reaction rate is highly dependent on temperature. As per the Arrhenius equation, an increase in temperature increases the rate constant. However, for this specific reaction, higher temperatures also increase the rate of undesirable side reactions, most notably racemization.[3] A kinetic study across a range of temperatures (e.g., 90°C to 120°C for the acetic acid method) is essential to find an optimal balance between reaction speed and product purity. Studies on other chemical processes confirm that temperature is often the most critical factor influencing product formation and degradation rates.[7][8][9]
-
Solvent: The choice of solvent significantly impacts kinetics. In the solution-phase method, glacial acetic acid acts as both solvent and catalyst.[4] Comparing the reaction rate in a non-acidic, high-boiling solvent like toluene or DMF would isolate the catalytic effect of acetic acid. Generally, polar protic solvents can stabilize the charged intermediates and transition states in the reaction, potentially accelerating the rate compared to nonpolar solvents.[10]
-
Catalysis: While often performed without an additional catalyst, the dehydration step is susceptible to acid catalysis. A comparative kinetic study could involve adding a strong acid catalyst like sulfuric acid or a solid acid catalyst to the reaction in a non-acidic solvent to quantify the increase in the reaction rate.[11][12] This would provide valuable data for process intensification.
Comparative Data from Literature:
| Method | Reactants | Conditions | Time | Yield | Reference |
| Thermal Condensation | Phthalic anhydride, D-alanine | 170-190°C, oil bath | 30 min | 70% | [2] |
| Solution-Phase | o-Phthalic acid, L-alanine | Glacial AcOH, 170-180°C | 4 h | High | [4] |
| Solution-Phase | Phthalic anhydride, L-alanine | Glacial AcOH, reflux | 2 h | High | [5] |
Alternative Synthetic Pathways
While the direct condensation of phthalic anhydride and alanine is standard, other strategies exist for forming the N-C bond, providing alternative kinetic profiles.
The Gabriel Synthesis approach involves the N-alkylation of potassium phthalimide with an α-halo ester derivative of alanine, followed by hydrolysis of the ester.[1] This pathway involves a bimolecular nucleophilic substitution (SN2) reaction. Its kinetics would be fundamentally different, showing a second-order rate law and being highly sensitive to the steric hindrance of the alkyl halide and the nucleophilicity of the phthalimide anion. This route is often preferred when direct condensation is problematic or when milder conditions are required.
Conclusion and Recommendations
The synthesis of this compound is most commonly and reliably achieved through the condensation of phthalic anhydride and alanine in a refluxing glacial acetic acid solution. This method offers a superior balance of reaction rate, yield, and preservation of stereochemical integrity compared to the solvent-free thermal approach.
For Researchers and Drug Development Professionals:
-
For rapid, small-scale synthesis where optical purity is not critical: The thermal condensation method is a viable, straightforward option.
-
For scalable synthesis requiring high optical and chemical purity: The solution-phase method in glacial acetic acid is the recommended starting point.
-
For process optimization: A detailed kinetic study focusing on the effect of temperature is crucial. The experimental workflow provided in this guide offers a template for determining the activation energy and optimal temperature profile to maximize the rate while minimizing racemization. Further investigation into alternative solvents and dedicated acid catalysts could lead to milder reaction conditions and improved process efficiency.
By understanding the underlying mechanisms and systematically evaluating the kinetic parameters, scientists can effectively control the formation of this compound, ensuring the consistent and high-quality production of this essential chemical intermediate.
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting NMR Spectra of Diastereomeric Salts: The Case of 2-Phthalimidopropionic Acid
This guide provides an in-depth technical comparison and workflow for the chiral resolution of 2-phthalimidopropionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of diastereomeric salt formation and spectral interpretation, ensuring a robust and reproducible methodology.
Introduction: The Challenge of Enantiomeric Quantification
In chiral synthesis and drug development, the accurate determination of enantiomeric purity is paramount. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard spectroscopic techniques like NMR.[1] To overcome this, we must introduce a chiral auxiliary to create a diastereomeric relationship. Diastereomers have distinct physical properties and, critically, non-equivalent NMR spectra, allowing for direct differentiation and quantification.[2][3]
This guide focuses on a powerful, non-covalent approach: the formation of diastereomeric salts by reacting a racemic carboxylic acid, such as this compound, with an enantiopure chiral base. The resulting differences in the NMR chemical shifts (Δδ) between the diastereomeric salts enable the precise determination of enantiomeric excess (e.e.).
Part 1: The Principle of Chiral Discrimination by NMR
The core principle relies on converting a pair of enantiomers into a pair of diastereomers. When a racemic mixture of (R)- and (S)-2-phthalimidopropionic acid is reacted with a single enantiomer of a chiral resolving agent (CRA), for instance, (R)-1-phenylethylamine, two distinct diastereomeric salts are formed:
-
(R)-acid + (R)-base → (R,R)-diastereomeric salt
-
(S)-acid + (R)-base → (S,R)-diastereomeric salt
These (R,R) and (S,R) salts are no longer mirror images. The different spatial arrangements of the constituent ions lead to unique through-space interactions. Protons in one diastereomer will experience a slightly different local magnetic field compared to the corresponding protons in the other diastereomer.[4] This difference in the electronic environment results in separate, resolvable signals in the ¹H NMR spectrum, with the relative integration of these signals directly corresponding to the ratio of the original enantiomers.[1]
Part 2: Experimental Workflow: From Racemate to NMR Sample
A successful analysis hinges on a meticulous experimental workflow, from selecting the right resolving agent to preparing a high-quality NMR sample.
Caption: High-level workflow for NMR analysis of diastereomeric salts.
Selection of the Chiral Resolving Agent (CRA)
The choice of CRA is critical for achieving maximum spectral separation (Δδ). Key considerations include:
-
Structural Rigidity & Anisotropy: Aromatic groups, like the phenyl ring in 1-phenylethylamine, are highly desirable. The magnetic anisotropy of the ring current creates significant shielding and deshielding cones, maximizing the chemical shift differences for nearby protons in the analyte.[5]
-
Basicity: The chosen amine must be sufficiently basic to quantitatively form a salt with the carboxylic acid.
-
Availability and Cost: For practical applications, especially on a larger scale, the CRA should be commercially available in high enantiomeric purity and be cost-effective.[3][6]
For this compound, (R)-1-phenylethylamine and (S)-1-phenylethylamine are excellent and widely used choices.[7][8]
Detailed Experimental Protocol: Diastereomeric Salt Formation for NMR Analysis
This protocol describes the in-situ formation of diastereomeric salts directly in an NMR tube-compatible solvent.
Materials:
-
Racemic or enantiomerically enriched this compound (approx. 5-10 mg)
-
(R)-1-phenylethylamine (1.0 equivalent)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Vial with a cap
-
NMR tubes
Procedure:
-
Weighing: Accurately weigh approximately 5.0 mg of this compound (0.024 mmol) into a clean, dry vial.
-
Reagent Addition: Add 1.0 molar equivalent of (R)-1-phenylethylamine (2.9 mg, 3.2 µL) to the vial. Using slightly less than one equivalent (e.g., 0.95 eq) can sometimes sharpen the signals by ensuring all of the CRA is complexed, but 1.0 eq is a standard starting point.
-
Solvation: Add approximately 0.7 mL of CDCl₃ to the vial. The choice of solvent is crucial; it must fully dissolve both the acid and the resulting diastereomeric salts.
-
Salt Formation: Cap the vial and vortex or shake gently for 1-2 minutes until all solids are completely dissolved and the acid-base reaction is complete. The solution should be clear.
-
Sample Preparation: Transfer the solution to a clean, dry NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. A higher field strength (≥400 MHz) is strongly recommended to achieve better signal dispersion and more accurate integration.[1]
Part 3: Interpreting the ¹H NMR Spectrum
The key to the analysis is identifying the "diagnostic" protons—those whose signals split most discernibly upon diastereomer formation.
Caption: Conversion of enantiomers to diastereomers with distinct NMR signals.
Identifying Diagnostic Protons
For the this compound • 1-phenylethylamine salt, the protons closest to the newly formed stereochemical relationship will be most affected.
-
Methine Proton (α-H): The proton on the chiral center of the acid (-CH(CH₃)COOH) is the most valuable diagnostic signal. Its chemical environment is drastically different in the (R,R) vs. (S,R) salt.
-
Methyl Protons (-CH₃): The methyl group protons are also close to the chiral center and typically show clear separation, often appearing as two distinct doublets.
-
Phthalimido Protons: While more distant, the aromatic protons of the phthalimide group may show some splitting, but this is usually less pronounced and harder to quantify than the methine or methyl signals.
Comparative Data Analysis
The following table presents hypothetical but realistic ¹H NMR data for the diagnostic protons of the two diastereomeric salts formed from racemic this compound and (R)-1-phenylethylamine in CDCl₃. The chemical shifts are influenced by the anisotropic effects of the CRA's phenyl ring.[9]
| Proton Assignment | Diastereomer 1 Signal (δ₁, ppm) | Diastereomer 2 Signal (δ₂, ppm) | Δδ (ppm) (δ₁ - δ₂) | Multiplicity |
| Acid -CH (Methine) | 4.95 | 4.91 | 0.04 | Quartet (q) |
| Acid -CH₃ (Methyl) | 1.78 | 1.83 | -0.05 | Doublet (d) |
| Phthalimide Ar-H | 7.75-7.90 | 7.75-7.90 | <0.01 | Multiplet (m) |
| Base -CH (Methine) | 4.20 | 4.20 | ~0 | Quartet (q) |
| Base -CH₃ (Methyl) | 1.55 | 1.55 | ~0 | Doublet (d) |
| Base Ph-H (Aromatic) | 7.25-7.40 | 7.25-7.40 | <0.01 | Multiplet (m) |
Analysis of Data:
-
The most significant and reliable separation is observed for the methine and methyl protons of the acid moiety. A Δδ of 0.04-0.05 ppm is typical and provides baseline resolution on a ≥400 MHz spectrometer.
-
The protons on the chiral resolving agent itself (the base) are not expected to show significant splitting as they are experiencing an average environment of both acid enantiomers (unless there is significant kinetic resolution, which is undesirable).[5]
Quantification of Enantiomeric Excess (e.e.)
The enantiomeric excess can be calculated directly from the integrals of the well-resolved diastereomeric signals.
-
Integration: Carefully integrate the area of the two separated signals for a chosen diagnostic proton (e.g., the two methine quartets). Let the integrals be I₁ and I₂.
-
Calculate Diastereomeric Ratio (d.r.): The d.r. is simply the ratio of the integrals, I₁ : I₂.
-
Calculate Enantiomeric Excess (e.e.): The e.e. of the original this compound is given by the formula:
e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Where I_major is the integral of the major diastereomer and I_minor is the integral of the minor diastereomer.
Part 4: Alternative Methodologies & Best Practices
While diastereomeric salt formation is a robust method, it is essential to be aware of other techniques and potential pitfalls.
Comparison with Chiral Derivatizing Agents (CDAs)
CDAs, such as Mosher's acid, function by forming a covalent bond with the analyte to create diastereomers.[5]
| Feature | Diastereomeric Salts (This Guide) | Chiral Derivatizing Agents (CDAs) |
| Bonding | Non-covalent (Ionic) | Covalent (Ester, Amide) |
| Procedure | Simple mixing of acid and base | Requires coupling agents (e.g., EDC, HOBt), workup, and purification.[1] |
| Reversibility | Easily reversible (acid/base extraction) | Requires chemical cleavage |
| Δδ Magnitude | Generally moderate | Often larger and more predictable |
| Risk | Incomplete salt formation | Risk of kinetic resolution or racemization during the reaction.[5] |
For rapid screening and quantification where derivatization is cumbersome, the diastereomeric salt method is often superior in its simplicity and speed.
Troubleshooting and Considerations
-
Poor Resolution: If Δδ is too small, try a different chiral resolving agent or change the solvent. Aromatic solvents like benzene-d₆ can sometimes enhance separation due to solvent-solute interactions.
-
Signal Broadening: Broad signals can indicate a dynamic equilibrium or aggregation. Varying the temperature or concentration may help sharpen the peaks.
-
Stoichiometry: Ensure the molar ratio of the CRA to the acid is accurate. An excess of the CRA can sometimes complicate the spectrum.
Conclusion
The NMR analysis of diastereomeric salts is a powerful, direct, and efficient method for determining the enantiomeric purity of chiral carboxylic acids like this compound. By selecting an appropriate chiral resolving agent, preparing the sample carefully, and identifying the key diagnostic signals, researchers can obtain accurate and reliable quantitative data. This guide provides the foundational principles and a practical framework to implement this technique with confidence, ensuring scientific integrity in chiral analysis.
References
-
ResearchGate. (n.d.). 1H-NMR chemical shift differences (Δδs) of (RS)-ketamine in the.... [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
YouTube. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated 1 H NMR chemical shifts of diastereoisomer 3. [Link]
-
Lane, A. N., et al. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. PMC, NIH. [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
MDPI. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
-
PMC, NIH. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
ResearchGate. (2025). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
University of Bath's research portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
-
PubMed. (2004). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
PubMed. (n.d.). Sub-second 2D NMR spectroscopy at sub-millimolar concentrations. [Link]
-
Reddit. (2018). Why is using a racemic resolving agent a bad idea when trying to isolate enantiomers?. [Link]
-
RSC Publishing. (n.d.). Differentiation of enantiomeric anions by NMR spectroscopy with chiral bisurea receptors. [Link]
-
RSC Publishing. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]
-
RSC Publishing. (n.d.). The synthesis, structure and nuclear magnetic resonance properties of some titanium relatives of Amavadin.... [Link]
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PMC, NIH. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]
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The Analytical Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of 2-Phthalimidopropionic Acid
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of molecules is paramount. 2-Phthalimidopropionic acid, a compound often encountered in the synthesis of chiral molecules and as a derivative of the amino acid alanine, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based fragmentation analysis for this compound, offering insights into experimental choices and data interpretation. We will explore the nuances of different ionization techniques and compare their outcomes with alternative analytical methodologies, supported by experimental data from closely related analogs.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In tandem mass spectrometry (MS/MS), precursor ions are isolated and fragmented, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and differentiation from isomers. For this compound, understanding its fragmentation behavior is crucial for reaction monitoring, impurity profiling, and metabolic studies.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound, profoundly influencing the resulting fragmentation pathways. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and produce complementary information.
Electron Ionization (EI): The Hard Fragmentation Approach
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation.
Expected EI Fragmentation of this compound:
Based on data from the closely related N-phthaloyl-alanine[1], the EI mass spectrum of this compound is predicted to be dominated by fragmentation of the molecular ion (M•+). The molecular weight of this compound is 219.19 g/mol .
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 219 | 174 | 45 (•COOH) | Phthalimidoethyl radical cation |
| 174 | 147 | 27 (HCN) | Benzoyl cation derivative |
| 174 | 160 | 14 (CH2) | Phthalimide radical cation |
| 219 | 160 | 59 (•CH(CH3)COOH) | Phthalimide radical cation |
| 160 | 133 | 27 (HCN) | |
| 160 | 104 | 56 (C2O2) | Benzene radical cation |
| 104 | 76 | 28 (C2H2) | Benzyne radical cation |
Causality Behind EI Fragmentation Choices:
The high energy of EI is particularly useful for generating a rich fragmentation pattern that provides detailed structural information. The initial loss of the carboxyl radical (•COOH) is a highly favorable process for N-phthaloyl amino acids, leading to a stable phthalimidoethyl radical cation.[1] Subsequent fragmentations of the phthalimide ring itself, such as the loss of CO and HCN, are characteristic and aid in confirming the core structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
For volatile or derivatized compounds, GC-MS with EI is the method of choice.
-
Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal chromatographic performance.
-
GC Separation:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of EI Fragmentation Pathway:
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI): The Soft Ionization Alternative
Electrospray Ionization is a "soft" ionization technique that is ideal for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Expected ESI-MS/MS Fragmentation of this compound:
In positive ion mode, this compound will readily form a protonated molecule at m/z 220. In negative ion mode, a deprotonated molecule will be observed at m/z 218.
Positive Ion Mode ([M+H]+, m/z 220):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 220 | 202 | 18 (H2O) | Protonated cyclic anhydride |
| 220 | 174 | 46 (HCOOH) | Protonated phthalimidoethane |
| 220 | 160 | 60 (CH3CH=O + H2) | Protonated phthalimide |
| 174 | 147 | 27 (HCN) | Benzoyl cation derivative |
Negative Ion Mode ([M-H]-, m/z 218):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 218 | 174 | 44 (CO2) | Deprotonated phthalimidoethane |
| 218 | 146 | 72 (C3H4O2) | Phthalimide anion |
| 174 | 146 | 28 (C2H2) |
Causality Behind ESI-MS/MS Fragmentation Choices:
The fragmentation of even-electron ions in ESI-MS/MS is driven by different mechanisms than the radical-driven fragmentation in EI. In positive mode, the loss of small neutral molecules like water and formic acid are common for carboxylic acids. In negative mode, decarboxylation (loss of CO2) is a very characteristic fragmentation pathway for carboxylates.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
LC-MS/MS is the preferred method for analyzing this compound in complex matrices.
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of 10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection (ESI):
-
Ionization Mode: Positive or Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Collision Energy: Optimize for the specific precursor ion (e.g., 10-30 eV).
-
Visualization of ESI-MS/MS Fragmentation Workflow:
Caption: A typical workflow for LC-ESI-MS/MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural analysis of this compound, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structural elucidation. Non-destructive. | Lower sensitivity than MS. Requires larger sample amounts. Complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., C=O, O-H, N-H). | Fast and simple. Good for identifying the presence of key functional groups. | Provides limited information on the overall molecular structure. Not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative analysis and separation from impurities. | Robust and widely available. Excellent for quantification. | Does not provide structural information beyond retention time. Co-eluting compounds can interfere. |
Conclusion: An Integrated Approach for Comprehensive Analysis
The mass spectrometric fragmentation analysis of this compound provides a wealth of structural information that is crucial for its identification and characterization. Electron Ionization offers a detailed fragmentation fingerprint ideal for library matching and structural confirmation, while Electrospray Ionization coupled with tandem mass spectrometry is highly sensitive and suitable for analyzing samples in complex matrices.
For a comprehensive understanding, an integrated analytical approach is recommended. The high sensitivity and structural specificity of mass spectrometry, combined with the detailed connectivity information from NMR and the functional group confirmation from IR, provides a self-validating system for the unambiguous characterization of this compound. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in research and development settings.
References
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Aplin, R. T., & Jones, J. H. (1967). The Mass Spectra of Amino-acid and Peptide Derivatives : Phthaloylamino-acids. Chemical Communications (London), (6), 261–263. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phthalimidopropionic Acid
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Phthalimidopropionic acid, moving beyond mere compliance to foster a deeper understanding of the chemical principles that inform these essential procedures.
As a Senior Application Scientist, my aim is to equip you not just with instructions, but with the rationale behind them, ensuring that every step is a self-validating component of a robust safety system.
Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is critical. This compound, while a valuable building block in synthesis, presents several health risks that must be mitigated through appropriate personal protective equipment (PPE) and handling practices.
1.1. Summary of Hazards
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
1.2. Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or preparing solutions. | Protects against splashes and airborne dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which can lead to irritation.[1][2] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated or if working outside of a fume hood. | Mitigates the risk of respiratory tract irritation from inhaling fine particles of the compound.[1][3] |
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Decision-Making Framework
The appropriate disposal pathway for this compound is contingent on the quantity of waste and the specific laboratory and institutional protocols in place. The primary directive from the substance's SDS is to "Dispose of contents/container to an approved waste disposal plant."[2][4] This underscores that the chemical should be treated as hazardous waste.
The following decision tree, rendered in DOT language, illustrates the logical flow for determining the correct disposal procedure.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
3.1. Disposal of Bulk Solid Waste and Concentrated Solutions
This is the most common scenario for unused reagents or reaction byproducts. The guiding principle is containment and transfer to a licensed hazardous waste contractor.
Protocol:
-
Container Selection : Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is appropriate.[5][6] The original container, if in good condition, is an ideal choice.[7]
-
Waste Transfer : Carefully transfer the solid this compound into the designated hazardous waste container. If transferring a solution, use a funnel to prevent spills. Perform all transfers within a chemical fume hood.
-
Labeling : The container must be labeled clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] List any other components if it is a mixed waste stream.
-
Segregation and Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] It is crucial to segregate this acidic waste from bases, cyanides, and strong oxidizing agents to prevent violent reactions.[7]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]
3.2. Decontamination and Disposal of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as regular trash.
Protocol:
-
Initial Rinse : Rinse the container three times with a suitable solvent. For this compound, which is insoluble in water, a small amount of an organic solvent like acetone or ethanol can be used for the first rinse, followed by two water rinses.[1]
-
Collect Rinseate : The first rinseate must be collected and disposed of as hazardous chemical waste, following the procedure outlined in Section 3.1.[10]
-
Subsequent Rinses : Subsequent water rinses can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Final Disposal : Once the container is clean and dry, deface or remove the original label and dispose of it in the regular laboratory trash.
3.3. Management of Dilute Aqueous Waste Streams and Spills
For very dilute aqueous solutions or minor spills, neutralization may be a viable option, but this must be approached with caution due to the compound's toxicity. Crucially, this procedure is only permissible if the waste is solely hazardous due to its corrosive (acidic) nature and does not contain other hazardous constituents like heavy metals or toxic organic compounds. [9][11] Always consult with your EHS office before proceeding.
Neutralization Protocol:
-
Preparation : Conduct the neutralization in a chemical fume hood. Place a beaker containing the dilute acidic solution in a larger secondary container or an ice bath to manage any heat generated during the reaction.[9][12]
-
Selection of Base : Use a weak base for neutralization to ensure a controlled reaction. A 5-10% solution of sodium bicarbonate or sodium carbonate is recommended.[13] Avoid using strong bases like sodium hydroxide, which can cause a violent exothermic reaction.[13]
-
Slow Addition : While stirring the acidic solution, slowly add the weak base.
-
pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH : Continue adding the base until the pH is in the neutral range, typically between 5.5 and 9.5, as specified by local wastewater regulations.[11][12][14]
-
Final Disposal : Once the pH is stabilized in the neutral range, the solution can be flushed down the sanitary sewer with at least 20 parts of water.[11][12]
The following diagram illustrates the general workflow for the neutralization of a carboxylic acid waste stream.
Caption: Experimental workflow for the neutralization of acidic waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Small Spills (Solid) : For small spills of solid this compound, ensure proper PPE is worn. Gently sweep up the material to avoid creating dust and place it in a labeled container for hazardous waste disposal.[4]
-
Large Spills : Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for cleanup. Prevent the spill from entering drains.
Waste Minimization
A key component of laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[8]
-
Prudent Purchasing : Order only the quantity of this compound required for your experiments.
-
Scale Reduction : Where possible, reduce the scale of experiments to minimize the volume of waste produced.[8]
-
Inventory Management : Maintain an accurate chemical inventory to avoid ordering duplicate reagents.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
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SAFETY DATA SHEET - this compound . Fisher Scientific. [Link]
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Neutralize Acids and Bases – Quick Tips . BHHC Safety Center. [Link]
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How to Treat Acid Waste: A Comprehensive Guide . Greenflow. [Link]
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Toxic pollutants emitted from thermal decomposition of phthalimide compounds . PubMed. [Link]
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Hazardous Substance Fact Sheet - Propionic Acid . New Jersey Department of Health. [Link]
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Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms . PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phthalimidopropionic Acid
This guide provides essential, field-tested safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-Phthalimidopropionic acid. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required, ensuring both personal safety and the integrity of your research. The procedures outlined herein are designed to be self-validating, grounded in authoritative safety data.
Foundational Hazard Analysis: Why This PPE is Non-Negotiable
This compound is a valuable reagent in synthetic chemistry; however, its physical and toxicological properties demand rigorous adherence to safety protocols. It is a solid, often a fine powder, which increases the risk of inadvertent inhalation and surface contamination.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), establish the minimum required level of protection.
According to comprehensive safety data sheets (SDS), this compound presents several key health hazards:
-
Acute Oral Toxicity (Category 3): The substance is classified as toxic if swallowed, necessitating immediate medical attention upon ingestion.[2][3]
-
Skin Irritation (Category 2): Direct contact can cause significant skin irritation.[2][3]
-
Serious Eye Irritation (Category 2): The compound can cause serious and potentially damaging eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of the dust may lead to respiratory tract irritation.[1][2][4]
These classifications are not abstract warnings; they are directives that inform every choice we make regarding personal protective equipment (PPE).
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Description of Risk |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation[1][2][4] |
The Primary Barrier: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to recognize that PPE is the last line of defense. The foundation of safety lies in robust engineering and administrative controls.
-
Engineering Control: All handling of this compound, especially the weighing of the solid powder, must be conducted within a certified chemical fume hood.[2] This primary engineering control is designed to contain dust and prevent inhalation exposure.
-
Administrative Controls: Access to areas where this chemical is handled should be restricted.[5] Clear signage and standardized operating procedures (SOPs) are essential. Never eat, drink, or smoke in the laboratory.[2][6]
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory when handling this compound in any quantity. The rationale is to create a complete barrier against the identified routes of exposure: dermal (skin), ocular (eye), and inhalation.
Eye and Face Protection: Shielding from Irritants
Due to its classification as a serious eye irritant, robust eye protection is crucial.[1][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Required for Splash Risk: Chemical splash goggles offer a more complete seal around the eyes.
-
Required for Large Quantities/High Splash Potential: A full-face shield worn over chemical splash goggles provides the highest level of protection against splashes to the entire face.[7]
Skin and Body Protection: Preventing Dermal Contact
Given its capacity to cause skin irritation, preventing all skin contact is paramount.[1][3]
-
Gloves: Nitrile gloves are the standard for incidental contact. It is imperative to double-glove when handling this compound.[5] The outer glove should be removed and disposed of immediately after handling the primary container or completing the task, while the inner glove remains on for subsequent operations. Always inspect gloves for tears or punctures before use.[2][4][8] For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data.
-
Laboratory Coat/Gown: A long-sleeved, knee-length laboratory coat is required.[2] For enhanced protection, a disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is recommended.[5] The outer glove should be worn over the cuff of the gown to create a seamless barrier.[5]
Respiratory Protection: A Task-Specific Necessity
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific scenarios.
-
Standard Operations: When working exclusively within a certified fume hood, a respirator is typically not required.
-
When Required: If there is a failure of the fume hood or a large-scale spill that generates dust outside of containment, a NIOSH-approved respirator is necessary. A full-face respirator with P100 (particulate) cartridges would provide both eye and respiratory protection in such an emergency.[9][10]
Operational Plan: From Preparation to Disposal
Adherence to a strict, procedural workflow is essential for minimizing exposure risk.
PPE Selection Workflow
The specific task dictates the precise level of PPE required. This diagram illustrates the decision-making process.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring full coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[5]
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
Doffing (Taking Off) Sequence - The Key to Avoiding Contamination:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Untie and remove the gown, folding the contaminated outside inwards. Dispose of it properly.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the handling process.
-
Chemical Waste: All solid this compound waste and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and any disposable gowns, must be disposed of as solid hazardous waste.[3][6] Do not place them in the regular trash.
-
Spill Cleanup:
-
Evacuate and secure the area.
-
Don appropriate emergency PPE as detailed in the workflow diagram.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[2]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2][4][6]
-
Decontaminate the area with an appropriate cleaning solution, followed by a water rinse.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
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SAFETY DATA SHEET, this compound. (2025-09-22). Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET, Propanoic acid. (2012-02-21). Thermo Fisher Scientific. [Link]
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SAFETY DATA SHEET, 3-Phthalimidopropionic acid. (2025-09-07). Thermo Fisher Scientific. [Link]
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Personal Protective Equipment. (2025-09-12). US Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Pharmacy Practice News. [Link]
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SAFETY DATA SHEET, 3-Phthalimidopropionic acid. (2023-09-01). Fisher Scientific. [Link]
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Safety Data Sheet, Propionic acid. (2024-11-04). DC Fine Chemicals. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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PPE For Chemical Handling With Example. (2025-06-06). Industrial Safety Tips. [Link]
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Safety Data Sheet: Phthalic acid. Carl ROTH. [Link]
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Propionic acid. (2025-07-08). Penta chemicals. [Link]
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PROPIONIC ACID. Occupational Safety and Health Administration (OSHA). [Link]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
